molecular formula C6H12O3 B1607680 (R)-ethyl 2-methoxypropanoate CAS No. 40105-20-2

(R)-ethyl 2-methoxypropanoate

Cat. No.: B1607680
CAS No.: 40105-20-2
M. Wt: 132.16 g/mol
InChI Key: WHRLOJCOIKOQGL-RXMQYKEDSA-N
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Description

(R)-ethyl 2-methoxypropanoate is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2R)-2-methoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4-9-6(7)5(2)8-3/h5H,4H2,1-3H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRLOJCOIKOQGL-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369953
Record name AG-F-41887
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40105-20-2
Record name AG-F-41887
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URL https://comptox.epa.gov/dashboard/DTXSID10369953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of Chiral α-Methoxy Esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-ethyl 2-methoxypropanoate (CAS 40105-20-2) for Advanced Synthesis

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a valuable chiral building block in modern organic synthesis. Addressed to researchers, chemists, and drug development professionals, this document details the molecule's physicochemical properties, outlines a robust synthesis protocol with mechanistic insights, presents methodologies for analytical characterization and enantiomeric purity assessment, and discusses its application as a key synthetic intermediate. Our focus is on delivering field-proven insights and self-validating protocols to empower scientists in leveraging this versatile synthon for complex molecule construction.

In the landscape of pharmaceutical and agrochemical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral building blocks, or synthons, are enantiomerically pure molecules that serve as foundational starting materials for constructing complex, stereochemically defined targets. This compound, belonging to the class of α-alkoxy esters, is a prime example of such a synthon.

The strategic importance of this molecule lies in the stereodefined α-methoxy propionyl moiety. This structural motif is incorporated into various biologically active molecules. The methoxy group at the chiral center provides steric and electronic properties that can be crucial for molecular recognition and binding affinity at biological targets, while the ester functionality offers a versatile handle for further chemical transformations such as hydrolysis, amidation, or reduction. This guide serves to equip the research scientist with the necessary technical knowledge to synthesize, analyze, and effectively utilize this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its successful application in synthesis, enabling accurate measurements, reaction monitoring, and purification.

Physical Properties

The key physical and chemical identifiers for this compound are summarized below. These data are critical for handling, safety assessments, and stoichiometric calculations.

PropertyValueSource(s)
CAS Number 40105-20-2
Molecular Formula C₆H₁₂O₃[1]
Molecular Weight 132.16 g/mol [1]
Boiling Point 160 °C at 760 mmHg[2]
Density 0.959 g/cm³[2]
Flash Point 49.9 °C[2]
Refractive Index 1.397 - 1.399[2]
Appearance Colorless liquidGeneral Knowledge
Synonyms Ethyl (R)-(-)-2-methoxypropionate, (2R)-Ethyl 2-methoxypropanoate[2]
Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized material. Below are the expected spectral characteristics based on the molecule's structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a primary tool for structural confirmation. The expected signals (predicted for CDCl₃ solvent) are:

    • ~4.2 ppm (quartet, 2H): Methylene protons (-O-CH₂ -CH₃) of the ethyl group, split by the adjacent methyl group.

    • ~3.8 ppm (quartet, 1H): The methine proton (-CH (OCH₃)-) at the chiral center, split by the adjacent methyl group.

    • ~3.4 ppm (singlet, 3H): Protons of the methoxy group (-O-CH₃ ).

    • ~1.4 ppm (doublet, 3H): Methyl protons adjacent to the chiral center (-CH(CH₃ )-).

    • ~1.2 ppm (triplet, 3H): Terminal methyl protons of the ethyl group (-O-CH₂-CH₃ ).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • ~173 ppm: Carbonyl carbon of the ester (C =O).

    • ~78 ppm: Chiral methine carbon (-C H(OCH₃)-).

    • ~61 ppm: Methylene carbon of the ethyl group (-O-C H₂-CH₃).

    • ~57 ppm: Methoxy carbon (-O-C H₃).

    • ~18 ppm: Methyl carbon adjacent to the chiral center (-CH(C H₃)-).

    • ~14 ppm: Terminal methyl carbon of the ethyl group (-O-CH₂-C H₃).

  • IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of key functional groups.[3]

    • ~2980-2940 cm⁻¹: C-H stretching (alkane).

    • ~1745 cm⁻¹: Strong C=O stretching (ester).

    • ~1100-1200 cm⁻¹: C-O stretching (ether and ester).

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 132. Key fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 87) and the methoxy group (-OCH₃, m/z = 101).[4][5]

Synthesis and Manufacturing

The most reliable and industrially scalable synthesis of this compound originates from the readily available chiral pool starting material, (R)-ethyl lactate. The core transformation is a Williamson ether synthesis.

Core Reaction: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, involving the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group.[6] In this context, the hydroxyl group of (R)-ethyl lactate is deprotonated by a strong base to form a nucleophilic alkoxide. This alkoxide then undergoes an Sₙ2 reaction with a methylating agent.

Causality of Reagent Choice:

  • Starting Material: (R)-ethyl lactate is chosen because it is a bio-renewable and commercially available starting material that already possesses the required (R)-stereochemistry at the C2 position.[7]

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal. NaH irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas, driving the reaction forward. Using a weaker base like NaOH could lead to an unfavorable equilibrium and potential side reactions like ester hydrolysis.

  • Methylating Agent: A reactive methylating agent with a good leaving group is required for the Sₙ2 reaction. Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common choices. Methyl iodide is highly effective due to the excellent leaving group ability of iodide.

  • Solvent: An aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is used to dissolve the reactants and facilitate the Sₙ2 mechanism without interfering with the strong base.[1]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification R_Lactate (R)-Ethyl Lactate Deprotonation Deprotonation (Formation of Alkoxide) R_Lactate->Deprotonation NaH Sodium Hydride (NaH) NaH->Deprotonation MeI Methyl Iodide (CH3I) SN2 SN2 Methylation MeI->SN2 THF THF (Solvent) THF->Deprotonation Deprotonation->SN2 Alkoxide Intermediate Quench Aqueous Quench SN2->Quench Crude Reaction Mixture Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying over MgSO4 Extraction->Drying Filtration Solvent Removal Drying->Filtration Distillation Vacuum Distillation Filtration->Distillation Final_Product This compound Distillation->Final_Product Purified Product

Caption: Synthesis workflow for this compound via Williamson ether synthesis.

Detailed Laboratory Synthesis Protocol

This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Preparation: In the flask, prepare a suspension of sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

  • Alkoxide Formation: Slowly add a solution of (R)-ethyl lactate (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel. Causality: A slow addition rate is crucial to control the exothermic reaction and the evolution of hydrogen gas. Maintain the temperature at 0 °C for 1 hour after the addition is complete to ensure full deprotonation.

  • Methylation: Add methyl iodide (CH₃I, 1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C. After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reaction Quench: After the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear, colorless liquid.

Quality Control and Analytical Methodologies

Rigorous quality control is essential to confirm the identity, purity, and, most importantly, the enantiomeric excess (e.e.) of the final product.

Confirmation of Structure

The identity of the purified product must be confirmed using the spectroscopic methods outlined in Section 2.2 (¹H NMR, ¹³C NMR, IR, and MS). The data obtained should match the expected profiles, confirming the successful methylation and the integrity of the ester functionality.

Determination of Enantiomeric Excess

The primary measure of success in a chiral synthesis is the enantiomeric excess of the product. This is typically determined by a chiral chromatographic technique, either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3] The principle involves passing the sample through a column containing a chiral stationary phase (CSP). The two enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and thus, separation.

Causality of Method Choice: Chiral GC is often preferred for volatile, thermally stable compounds like ethyl 2-methoxypropanoate. Columns with cyclodextrin-based CSPs are particularly effective for separating enantiomers of small esters and ethers.[5]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data Data Processing Sample Purified Product Sample Dilution Dilute in Hexane Sample->Dilution Injection Inject Sample Dilution->Injection GC_System GC-FID System (Chiral Column) Separation Enantiomer Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas (Area_R, Area_S) Chromatogram->Integration Calculation Calculate e.e. Integration->Calculation

Caption: Workflow for determining enantiomeric excess (e.e.) using chiral gas chromatography.

Representative Chiral GC Protocol
  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Chiral GC column, e.g., a cyclodextrin-based column such as Rt-βDEXsm or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like hexane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 220 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen, constant flow.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 2 °C/min to 140 °C. (Note: This is a starting point and must be optimized).

  • Data Analysis:

    • Two separated peaks corresponding to the (R) and (S) enantiomers should be observed.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

    • Self-Validation: To confirm peak identity, a racemic sample (synthesized from racemic ethyl lactate) should be injected to ensure two peaks of approximately equal area are observed.

Applications in Drug Development and Synthesis

This compound is not an active pharmaceutical ingredient (API) itself, but a high-value intermediate. Its utility stems from its ability to introduce a specific stereocenter and a methoxy group early in a synthetic sequence. The ester provides a robust handle that can be carried through several synthetic steps before being converted into a desired functionality (e.g., an amide or alcohol) in a late-stage transformation.

While specific examples of blockbuster drugs derived directly from this synthon are proprietary, its structural motif is found in compounds targeting a range of therapeutic areas. The α-methoxy acid/ester structure is a known feature in molecules designed to be, for example, metabolic modulators or enzyme inhibitors, where the methoxy group can occupy a specific hydrophobic pocket in a protein's active site.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring safe laboratory practice is paramount. Although a specific Safety Data Sheet (SDS) for the (R)-enantiomer may not be universally available, data from related esters can be used to guide safe handling.

  • Hazards: The compound is expected to be a combustible liquid. It may cause skin, eye, and respiratory irritation.

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

    • Keep away from heat, sparks, and open flames.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is a powerful and versatile chiral building block for modern organic synthesis. Its value is derived from its enantiopure nature, the strategic placement of the methoxy group, and the synthetic flexibility of the ester handle. By understanding its properties, employing robust synthetic protocols based on the Williamson ether synthesis, and utilizing rigorous analytical methods for quality control, researchers can confidently incorporate this synthon into the synthesis of complex and high-value molecules. This guide provides the foundational knowledge and practical protocols to enable drug development professionals and synthetic chemists to unlock the full potential of this important chiral intermediate.

References

  • Royal Society of Chemistry. (n.d.). Analytical Methods 2. Materials and Methods. Retrieved from [Link]

  • Dakin, L. A. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Human Metabolome Database. (2012, September 11). Showing metabocard for Ethyl 2-methylpropanoate (HMDB0031248). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-methoxypropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxypropene. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2-methyl-, ethyl ester - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2-methyl-, ethyl ester - Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). ethyl 2-methylpropanoate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Ethyl 2-methylpropanoate (FDB003278). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

  • Brown, W. P. (n.d.). mass spectrum of methyl propanoate. Doc Brown's Chemistry. Retrieved from [Link]

  • Shen, X. R., Ding, Y. J., & Gao, J. G. (2015). Ethyl Lactate, a New Green Solvent for ARGET ATRP of Methyl Acrylate. International Journal of Polymer Science, 2015, 1-6. [Link]

Sources

A Technical Guide to the Enantioselective Synthesis of (R)-Ethyl 2-Methoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Enantiomerically pure α-alkoxy esters are valuable chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. This technical guide provides a comprehensive overview of a robust and reliable methodology for the synthesis of (R)-ethyl 2-methoxypropanoate, a key chiral intermediate. The core of this synthesis is the strategic methylation of the secondary alcohol in the readily available and optically pure starting material, (R)-ethyl lactate. We will delve into the mechanistic underpinnings of the Williamson ether synthesis as applied to this specific substrate, with a critical focus on the experimental parameters required to maintain high enantiomeric integrity. This guide presents two field-proven protocols, one utilizing a sodium hydride-mediated pathway and another employing silver (I) oxide, catering to different laboratory needs regarding cost, scale, and handling. Detailed, step-by-step procedures, characterization data, and methods for verifying enantiomeric purity via chiral gas chromatography are provided to ensure replicable, high-yield, and high-purity outcomes.

Introduction: The Significance of Chiral α-Alkoxy Esters

Chiral molecules are at the forefront of modern drug development, as the physiological effects of a compound are often exclusive to a single enantiomer. The synthesis of enantiomerically pure compounds is, therefore, a cornerstone of medicinal and process chemistry. Within this context, small, functionalized chiral molecules like this compound serve as versatile synthons. The methoxy group at the stereocenter can influence molecular conformation and binding affinity, while the ester moiety provides a handle for further chemical transformations, such as amide bond formation or reduction to a primary alcohol. The reliable production of this compound in high optical purity is paramount for its application in multi-step synthetic campaigns where the introduction of chirality at an early stage is both economical and efficient.

Synthetic Strategy: A Retrosynthetic Approach

The most logical and cost-effective strategy for synthesizing an enantiomerically pure target is to begin with a precursor from the "chiral pool"—a collection of inexpensive, commercially available, and optically pure natural products. For this compound, the retrosynthetic analysis clearly points to (R)-ethyl 2-hydroxypropanoate, commonly known as (R)-ethyl lactate, as the ideal starting material. This precursor is directly accessible and possesses the required stereocenter in the correct absolute configuration.

The primary synthetic challenge is the selective O-methylation of the secondary hydroxyl group without inducing racemization at the adjacent stereogenic center or promoting unwanted side reactions.

Retrosynthesis target This compound (Target Molecule) sm (R)-Ethyl Lactate (Chiral Pool Starting Material) target->sm C-O Disconnection (Williamson Ether Synthesis)

Caption: Retrosynthetic analysis of the target molecule.

Core Methodology: Williamson Ether Synthesis

The formation of the target ether from (R)-ethyl lactate is achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1] The process involves two key steps:

  • Deprotonation: The hydroxyl group of (R)-ethyl lactate is deprotonated by a suitable base to form a potent nucleophile, the corresponding alkoxide.

  • Nucleophilic Attack: The newly formed alkoxide attacks a methylating agent (e.g., methyl iodide), displacing a leaving group (iodide) and forming the desired C-O bond of the ether.

Mechanistic Principles and Causality

The success of this synthesis hinges on the careful selection of reagents and conditions to favor the SN2 pathway and suppress competing reactions.

  • The Base: The choice of base is critical. It must be strong enough to quantitatively deprotonate the secondary alcohol but should not promote side reactions. Strong, non-nucleophilic bases like sodium hydride (NaH) are ideal.[2][3] NaH reacts irreversibly to form the sodium alkoxide and hydrogen gas, driving the initial deprotonation to completion. An alternative, milder approach involves using silver (I) oxide (Ag₂O), which coordinates to the alcohol and is activated by the alkyl halide.[4]

  • The Methylating Agent: Methyl iodide (CH₃I) is an excellent electrophile for this SN2 reaction. It is highly reactive, and the iodide ion is an excellent leaving group, facilitating a rapid reaction rate.[1]

  • The Solvent: An inert, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is preferred. These solvents can solvate the cation of the alkoxide salt, leaving the oxygen anion relatively "bare" and thus more nucleophilic, which accelerates the SN2 reaction.

Preserving Stereochemical Integrity

A significant risk in reactions involving α-alkoxy esters is racemization . The α-proton (the proton on the carbon bearing the stereocenter) is weakly acidic and can be removed by a strong base to form an enolate intermediate. This planar enolate can be protonated from either face, leading to a loss of stereochemical information.

To mitigate this risk, the experimental protocol must be self-validating:

  • Rapid and Irreversible Deprotonation: The use of a strong hydride base like NaH at low temperatures ensures that the alkoxide is formed rapidly and quantitatively. This minimizes the time the unreacted starting material is exposed to basic conditions where enolization could occur. Once the negatively charged alkoxide is formed, further deprotonation at the α-carbon is electrostatically disfavored.[5]

  • Controlled Addition: The alcohol should be deprotonated before the addition of the methylating agent. Adding the base to a mixture of the alcohol and alkyl halide is poor practice and can lead to competing reactions.

  • Milder Conditions: The silver oxide method proceeds under neutral and heterogeneous conditions, which are generally much less likely to cause epimerization of the sensitive α-stereocenter.[4]

Caption: Desired SN2 pathway vs. potential racemization.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride reacts violently with water and is flammable; handle with extreme care under an inert atmosphere. Methyl iodide is a toxic and volatile substance.

Method A: Sodium Hydride Mediated Methylation

This protocol is cost-effective and highly efficient, making it suitable for larger-scale synthesis.

Reagents & Materials:

  • (R)-Ethyl lactate (1.0 eq)

  • Sodium hydride, 60% dispersion in mineral oil (1.2 eq)

  • Methyl iodide (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, condenser

Step-by-Step Procedure:

  • Preparation: Under a nitrogen atmosphere, add sodium hydride (1.2 eq) to a flame-dried round-bottom flask. Wash the NaH three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane wash each time. Add anhydrous THF to the flask.

  • Deprotonation: Cool the stirred NaH/THF suspension to 0 °C using an ice bath. Dissolve (R)-ethyl lactate (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. A slow evolution of hydrogen gas will be observed.

  • Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.5 eq) dropwise via a syringe or dropping funnel over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum to yield pure this compound.

Method B: Silver (I) Oxide Mediated Methylation

This method is milder and avoids the use of pyrophoric reagents, making it suitable for smaller-scale or more sensitive applications. It is adapted from a similar ethoxylation procedure.[4]

Reagents & Materials:

  • (R)-Ethyl lactate (1.0 eq)

  • Silver (I) oxide (Ag₂O) (1.5 eq)

  • Methyl iodide (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hexane

  • Diatomaceous earth (e.g., Celite®)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask protected from light (e.g., wrapped in aluminum foil), add (R)-ethyl lactate (1.0 eq), anhydrous DMF, silver (I) oxide (1.5 eq), and methyl iodide (2.0 eq).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC.

  • Filtration: Upon completion, dilute the reaction mixture with hexane and filter through a pad of diatomaceous earth to remove the insoluble silver salts. Wash the filter cake thoroughly with additional hexane.

  • Workup: Transfer the filtrate to a separatory funnel. Add water to the filtrate to dissolve the DMF.

  • Extraction: Separate the hexane layer. Wash the hexane layer multiple times with water to completely remove DMF, followed by a final wash with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting oil by vacuum distillation to obtain the final product.

Purification and Characterization

Purification

Fractional distillation under reduced pressure is the most effective method for obtaining the product in high purity. The lower boiling point allows for purification without the risk of thermal decomposition.

Structural Verification (¹H and ¹³C NMR)

The structure of ethyl 2-methoxypropanoate can be unequivocally confirmed by NMR spectroscopy. The expected proton and carbon signals provide a clear fingerprint of the molecule.

¹H NMR (CDCl₃, 400 MHz) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-a~3.85Quartet (q)1H-CH(OCH₃)-
H-b~3.40Singlet (s)3H-OCH₃
H-c~4.20Quartet (q)2H-OCH₂CH₃
H-d~1.40Doublet (d)3H-CH(CH₃)-
H-e~1.25Triplet (t)3H-OCH₂CH₃
¹³C NMR (CDCl₃, 100 MHz) Chemical Shift (δ, ppm) Assignment
C-1~173.5C=O
C-2~78.0-CH(OCH₃)-
C-3~61.0-OCH₂CH₃
C-4~57.5-OCH₃
C-5~18.5-CH(CH₃)-
C-6~14.0-OCH₂CH₃

Note: Predicted chemical shifts. Actual values may vary slightly.

Enantiomeric Purity Analysis

The most critical quality control step is the determination of the enantiomeric excess (ee%). This is best accomplished using chiral Gas Chromatography (GC).[6]

Chiral GC Protocol:

  • Column: Use a capillary column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., Rt-βDEXsm).

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., hexane or dichloromethane).

  • Instrumentation:

    • Injector: Split/splitless, 250 °C

    • Carrier Gas: Helium or Hydrogen

    • Oven Program: A temperature gradient is typically used, for example, starting at 60 °C and ramping to 180 °C at 5 °C/min. This program must be optimized to achieve baseline separation of the (R) and (S) enantiomers.

    • Detector: Flame Ionization Detector (FID), 250 °C

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample. The two enantiomers will have different retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100

Data Summary & Troubleshooting

Expected Results
Parameter Method A (NaH) Method B (Ag₂O)
Typical Yield 80-90%75-85%
Enantiomeric Excess (ee%) >99%>99%
Purity (Post-Distillation) >99%>99%
Pros Cost-effective, scalable, fast reactionMild conditions, easy workup
Cons Requires handling of NaHHigh cost of silver reagent
Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete deprotonation (Method A).2. Wet reagents or solvents.3. Methyl iodide evaporation.1. Ensure NaH is active; allow sufficient time for H₂ evolution to cease.2. Use freshly dried solvents and high-purity reagents.3. Maintain a gentle reflux and ensure the condenser is efficient.
Incomplete Reaction 1. Insufficient reaction time.2. Deactivated methylating agent.1. Extend reaction time and monitor by TLC/GC.2. Use a fresh bottle of methyl iodide.
Significant Racemization 1. Base added too quickly or at high temp.2. Prolonged exposure to basic conditions before methylation.1. Ensure slow, dropwise addition of the lactate to the NaH suspension at 0 °C.2. Add methyl iodide promptly after the 1-hour alkoxide formation period. Consider switching to the milder Ag₂O method.

Conclusion

The synthesis of enantiomerically pure this compound is reliably achieved from (R)-ethyl lactate via a Williamson ether synthesis. Careful control of reaction conditions, particularly the method of deprotonation, is essential to prevent racemization of the sensitive α-stereocenter. Both the sodium hydride and silver (I) oxide mediated protocols presented herein provide the target compound in high yield and excellent enantiomeric excess (>99% ee). The choice between these methods can be made based on considerations of cost, scale, and safety infrastructure. The analytical methods described provide a robust framework for the quality control and validation of the final product, ensuring its suitability for use in demanding synthetic applications.

References

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Physical and chemical properties of (R)-ethyl 2-methoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on (R)-ethyl 2-methoxypropanoate

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document delves into the core characteristics of this chiral ester, offering insights into its synthesis, reactivity, and applications, grounded in established scientific principles.

Introduction

This compound, a chiral ester, is a valuable building block in asymmetric synthesis. Its stereodefined center and functional groups make it a versatile intermediate for the synthesis of complex, optically active molecules, which are crucial in the pharmaceutical and agrochemical industries. Understanding its fundamental properties is paramount for its effective utilization in research and development.

Key Identifiers:

  • Chemical Name: this compound[1]

  • Synonyms: Ethyl (R)-(-)-2-methoxypropionate, Ethyl (2R)-2-methoxypropanoate[2][3]

  • CAS Number: 40105-20-2[1][2]

  • Molecular Formula: C6H12O3[2]

  • Molecular Weight: 132.16 g/mol [3][4]

Physical Properties

The physical characteristics of a compound are critical for its handling, purification, and use in various applications. The properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 132.16 g/mol [3][4]
Boiling Point 160 °C at 760 mmHg[1]
Density 0.959 g/cm³[1]
Refractive Index 1.397-1.399[1]
Flash Point 49.9 °C[1]
Vapor Pressure 2.44 mmHg at 25°C[1]
LogP 0.58440[1][2]

Chemical and Spectroscopic Properties

Chemical Reactivity and Stability

This compound is an ester and thus susceptible to hydrolysis under both acidic and basic conditions to yield (R)-2-methoxypropanoic acid and ethanol. The methoxy group is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions. As a chiral molecule, its stereocenter is of primary importance in asymmetric synthesis, and reaction conditions should be chosen to avoid racemization.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. Key expected signals include a quartet for the methylene protons of the ethyl group, a triplet for the methyl protons of the ethyl group, a quartet for the methine proton at the chiral center, a doublet for the methyl group adjacent to the chiral center, and a singlet for the methoxy group protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. Distinct signals are expected for the carbonyl carbon of the ester, the methine carbon of the chiral center, the methoxy carbon, the methylene and methyl carbons of the ethyl group, and the methyl carbon adjacent to the chiral center.

  • IR (Infrared) Spectroscopy: The IR spectrum is used to identify functional groups. A strong absorption band is expected around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group. C-O stretching bands for the ester and ether linkages, as well as C-H stretching and bending vibrations, will also be present.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be observed at m/z = 132. Common fragments would result from the loss of the ethoxy group (-OCH2CH3), the methoxy group (-OCH3), or the ethyl group (-CH2CH3).

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the methylation of the hydroxyl group of (R)-ethyl lactate. (R)-ethyl lactate is a readily available and relatively inexpensive chiral starting material.[5][6][7]

Synthesis Protocol: Methylation of (R)-Ethyl Lactate

This protocol describes a general procedure for the methylation of the secondary alcohol in (R)-ethyl lactate.

Materials:

  • (R)-Ethyl lactate

  • Sodium hydride (NaH) or a similar strong base

  • Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (distillation or chromatography)

Step-by-Step Methodology:

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere.

  • Deprotonation: The flask is cooled to 0 °C in an ice bath. A solution of (R)-ethyl lactate in anhydrous THF is added dropwise to the sodium hydride suspension. The mixture is stirred at this temperature for a period to allow for the complete formation of the alkoxide.

  • Methylation: Methyl iodide is then added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

  • Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation under reduced pressure or by column chromatography to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: (R)-Ethyl Lactate NaH Deprotonation (NaH, Anhydrous THF, 0 °C) Start->NaH Alkoxide Intermediate Alkoxide NaH->Alkoxide MeI Methylation (CH₃I, 0 °C to RT) Alkoxide->MeI Quench Workup (aq. NH₄Cl) MeI->Quench Purify Purification (Distillation/Chromatography) Quench->Purify End Product: (R)-ethyl 2-methoxypropanoate Purify->End

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Asymmetric Synthesis

The chiral nature of this compound makes it a valuable synthon in the preparation of enantiomerically pure compounds.

  • Chiral Building Block: It serves as a precursor for more complex chiral molecules. The ester and methoxy groups can be further functionalized or modified to introduce new stereocenters or functionalities. For instance, the ester can be reduced to a primary alcohol or reacted with Grignard reagents to form tertiary alcohols, all while preserving the original stereochemistry.

  • Asymmetric Synthesis: It can be used as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is achieved, the auxiliary can be cleaved and recovered.

  • Pharmaceutical Intermediates: Many biologically active compounds, including pharmaceuticals, are chiral. The use of enantiomerically pure starting materials like this compound is often a key strategy in the total synthesis of these complex molecules.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9][10]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Use only in a well-ventilated area. Keep away from heat, sparks, and open flames.[9][10]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][11]

  • In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Conclusion

This compound is a versatile and valuable chiral building block with well-defined physical, chemical, and spectroscopic properties. Its utility in asymmetric synthesis makes it an important compound for researchers and scientists in the pharmaceutical and chemical industries. A thorough understanding of its characteristics, as outlined in this guide, is essential for its successful application in the synthesis of complex, high-value molecules.

References

  • This compound - LookChem. (n.d.). Retrieved from [Link]

  • This compound | CAS#:40105-20-2 | Chemsrc. (n.d.). Retrieved from [Link]

  • Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy - PMC - NIH. (2020, January 29). Retrieved from [Link]

  • Merlo, A. A., & Gallardo, H. (1993). (S)-(-)-Ethyl Lactate as a Convenient Precursor for Synthesis of Chiral Liquid Crystals. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 23(15), 2159-2169.
  • (S)-(-)Ethyl Lactate as a Convenient Precursor for Synthesis of Chiral Liquid Crystals. (2006, September 23). Retrieved from [Link]

  • Ethyl 2-methoxypropanoate | C6H12O3 | CID 357744 - PubChem. (n.d.). Retrieved from [Link]

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  • ethyl 2-methylpropanoate - 97-62-1, C6H12O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved from [Link]

  • Synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)-propionate - PrepChem.com. (n.d.). Retrieved from [Link]

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  • Ethyl isobutyrate | C6H12O2 | CID 7342 - PubChem. (n.d.). Retrieved from [Link]

  • Showing Compound Ethyl 2-methylpropanoate (FDB003278) - FooDB. (2010, April 8). Retrieved from [Link]

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  • ethyl 2-(methyl dithio) propionate - The Good Scents Company. (n.d.). Retrieved from [Link]

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1H NMR and 13C NMR spectra of (R)-ethyl 2-methoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (R)-ethyl 2-methoxypropanoate

Introduction

This compound is a chiral ester of significant interest in synthetic chemistry, often used as a building block or a chiral derivatizing agent. Its structure incorporates several key functional groups: an ethyl ester, a methoxy ether, and a stereogenic center. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and purity assessment of such molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus and the rationale behind the observed spectral patterns. For professionals in drug development and research, a thorough understanding of these spectra is crucial for reaction monitoring, quality control, and stereochemical assignment.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a wealth of information based on three key principles: the chemical shift (δ), which indicates the electronic environment of a proton; the integration, which reveals the relative number of protons generating a signal; and the spin-spin coupling (J), which provides information about adjacent, non-equivalent protons.

Causality of Signal Assignment and Chemical Shifts

The structure of this compound features five distinct proton environments, leading to five unique signals in the ¹H NMR spectrum. The electron-withdrawing nature of the oxygen atoms in the ester and ether functionalities plays a dominant role in deshielding nearby protons, causing their signals to appear at a higher chemical shift (downfield).

  • H-2 (Methine Proton): The single proton on the chiral center (C-2) is the most deshielded aliphatic proton. It is directly bonded to a carbon that is flanked by two oxygen atoms (from the ether and the ester carbonyl group). This proximity to highly electronegative atoms significantly reduces the electron density around H-2, shifting its signal substantially downfield to approximately 3.8-4.0 ppm.

  • H-4 (Ethyl -CH₂-): These two protons are part of the ethyl ester group and are directly attached to an oxygen atom. This direct connection causes a strong deshielding effect, resulting in a signal around 4.1-4.2 ppm.[1]

  • H-1' (Methoxy -OCH₃): The three protons of the methoxy group are attached to an oxygen atom, which deshields them. They typically appear as a sharp singlet in the range of 3.3-3.7 ppm.[2][3] Since there are no adjacent, non-equivalent protons, the signal is not split.

  • H-3 (Methyl -CH₃): This methyl group is attached to the chiral center (C-2). It is further removed from the direct influence of the oxygen atoms compared to H-2, H-4, and H-1'. Consequently, its signal appears further upfield, typically around 1.3-1.4 ppm.

  • H-5 (Ethyl -CH₃): These three protons are the most shielded in the molecule. They are part of the ethyl group and are furthest from the electron-withdrawing oxygen atoms. Their signal appears furthest upfield, generally around 1.2-1.3 ppm.

Spin-Spin Coupling: The (n+1) Rule in Action

Spin-spin coupling provides connectivity information. The multiplicity of a signal is determined by the number of adjacent, non-equivalent protons (n), following the (n+1) rule.

  • H-2 (Quartet): The methine proton (H-2) is adjacent to the three protons of the methyl group (H-3). Therefore, its signal is split into a quartet (3+1 = 4 lines).

  • H-4 (Quartet): The methylene protons (H-4) of the ethyl group are adjacent to the three protons of the ethyl's methyl group (H-5). This results in a quartet (3+1 = 4 lines).

  • H-1' (Singlet): The methoxy protons have no adjacent, non-equivalent protons, so their signal is an unsplit singlet.

  • H-3 (Doublet): The methyl protons (H-3) are adjacent to the single methine proton (H-2). Their signal is split into a doublet (1+1 = 2 lines).

  • H-5 (Triplet): The methyl protons (H-5) of the ethyl group are adjacent to the two methylene protons (H-4). Their signal is split into a triplet (2+1 = 3 lines).

The magnitude of the splitting is the coupling constant (J), measured in Hertz (Hz). For freely rotating alkyl chains, the three-bond coupling constant (³J) is typically in the range of 6-8 Hz.[4]

Data Summary: ¹H NMR of this compound
Signal AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationCoupling Constant (J, Hz)
H-4 (-OCH₂ CH₃)~4.15Quartet (q)2H~7.1
H-2 (-CH (OCH₃)-)~3.90Quartet (q)1H~6.9
H-1' (-OCH₃ )~3.40Singlet (s)3HN/A
H-3 (-CH(CH₃ )-)~1.35Doublet (d)3H~6.9
H-5 (-OCH₂CH₃ )~1.25Triplet (t)3H~7.1
Visualization of ¹H-¹H Coupling Network

The following diagram illustrates the spin-spin coupling relationships between the protons in the molecule. Arrows indicate which proton groups are splitting each other.

G cluster_ethyl Ethyl Group cluster_propanoate Propanoate Backbone cluster_methoxy Methoxy Group H-4\n(-CH2-)\n~4.15 ppm H-4 (-CH2-) ~4.15 ppm H-5\n(-CH3)\n~1.25 ppm H-5 (-CH3) ~1.25 ppm H-4\n(-CH2-)\n~4.15 ppm->H-5\n(-CH3)\n~1.25 ppm J = ~7.1 Hz H-2\n(-CH-)\n~3.90 ppm H-2 (-CH-) ~3.90 ppm H-3\n(-CH3)\n~1.35 ppm H-3 (-CH3) ~1.35 ppm H-2\n(-CH-)\n~3.90 ppm->H-3\n(-CH3)\n~1.35 ppm J = ~6.9 Hz H-1'\n(-OCH3)\n~3.40 ppm H-1' (-OCH3) ~3.40 ppm

Caption: ¹H-¹H spin-spin coupling network in this compound.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

Proton-decoupled ¹³C NMR spectroscopy provides a signal for each chemically unique carbon atom in the molecule. The chemical shift range for ¹³C is much wider than for ¹H (0-220 ppm), which typically results in a spectrum with well-resolved, singlet peaks.[5] The presence of the chiral center at C-2 renders all six carbons in this compound chemically non-equivalent, thus generating six distinct signals.[6]

Causality of Signal Assignment and Chemical Shifts

The chemical shift of a carbon is primarily influenced by the electronegativity of the atoms attached to it and its hybridization state.

  • C-1 (Carbonyl C=O): The carbonyl carbon of the ester group is the most deshielded carbon in the molecule. Its sp² hybridization and direct bond to two oxygen atoms place its signal significantly downfield, typically in the range of 170-185 ppm.[7][8]

  • C-2 (Chiral Center -CH-): This carbon is bonded to two separate oxygen atoms (from the ether and the ester linkage). This double dose of deshielding shifts its signal to the 75-85 ppm region.

  • C-4 (Ethyl -O-CH₂-): The methylene carbon of the ethyl group is directly attached to an ester oxygen, causing its signal to appear in the 60-70 ppm range.[9]

  • C-1' (Methoxy -OCH₃): The methoxy carbon, also bonded to an oxygen, typically resonates between 50-60 ppm.[2]

  • C-3 (Methyl -CH₃): This aliphatic methyl carbon is attached to the chiral center. It is relatively shielded and appears far upfield, typically around 15-20 ppm.

  • C-5 (Ethyl -CH₃): As the most shielded carbon, being furthest from any electronegative atoms, the terminal methyl of the ethyl group resonates at the highest field (lowest ppm value), typically around 10-15 ppm.[7]

Data Summary: ¹³C NMR of this compound
Signal AssignmentChemical Shift (δ, ppm) (Predicted)
C-1 (C =O)~173.0
C-2 (-C H(OCH₃)-)~81.0
C-4 (-OC H₂CH₃)~61.0
C-1' (-OC H₃)~57.0
C-3 (-CH(C H₃)-)~18.0
C-5 (-OCH₂C H₃)~14.0

Experimental Protocol for NMR Spectrum Acquisition

The acquisition of high-quality NMR spectra requires meticulous sample preparation and a systematic approach to data collection and processing.

Step 1: Sample Preparation
  • Analyte Weighing: Accurately weigh 5-25 mg of this compound for a ¹H NMR spectrum, or 50-100 mg for a ¹³C NMR spectrum, into a clean, dry vial.[10]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent choice as it is a good solvent for esters and its residual proton signal (at 7.26 ppm) and carbon signal (at 77.16 ppm) do not typically interfere with the analyte signals.[11][12]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[13] Gently swirl the vial to ensure the sample is completely dissolved, creating a homogenous solution free of any particulate matter.[10]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid any solid particles, as they can disrupt the magnetic field homogeneity and degrade spectral resolution.[13][14]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Step 2: Data Acquisition
  • Instrument Insertion: Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then "shimmed" by adjusting a series of shim coils to maximize its homogeneity across the sample volume, which is critical for achieving sharp, well-resolved peaks.[15]

  • Parameter Setup (Typical for a 400 MHz Spectrometer):

    • ¹H NMR: Set the number of scans (e.g., 8-16), spectral width (e.g., -2 to 12 ppm), and relaxation delay (e.g., 1-2 seconds).

    • ¹³C NMR: Due to the low natural abundance and sensitivity of ¹³C, more scans are required (e.g., 128-1024). A wider spectral width is used (e.g., 0 to 220 ppm), and a broadband proton decoupler is activated to collapse ¹³C-¹H coupling, resulting in a singlet for each carbon.

  • Acquisition: Initiate the experiment to acquire the Free Induction Decay (FID), which is the raw time-domain signal.

Step 3: Data Processing
  • Fourier Transformation (FT): The raw FID signal (time domain) is converted into the familiar NMR spectrum (frequency domain) using a mathematical operation called a Fourier transform.[16][17]

  • Phasing: The transformed spectrum must be phase-corrected to ensure that all peaks are purely in the absorption mode (positive and symmetrical). This is typically done manually or automatically.[17][18]

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity, which is essential for accurate integration.[16][17]

  • Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak at 7.26 ppm can be used as a secondary reference, assuming Tetramethylsilane (TMS) at 0 ppm is the primary standard.[12]

  • Integration: The area under each peak in the ¹H spectrum is integrated to determine the relative ratio of the protons responsible for each signal.

Workflow Visualization: From Sample to Spectrum

This flowchart outlines the comprehensive workflow for the NMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh 1. Weigh Analyte (5-25 mg ¹H, 50-100 mg ¹³C) dissolve 2. Dissolve in ~0.7 mL Deuterated Solvent (CDCl₃) weigh->dissolve transfer 3. Transfer to 5 mm NMR Tube dissolve->transfer insert 4. Insert Sample into Spectrometer transfer->insert lock_shim 5. Lock & Shim for Field Homogeneity insert->lock_shim acquire 6. Acquire Raw Data (Free Induction Decay - FID) lock_shim->acquire ft 7. Fourier Transform (Time → Frequency Domain) acquire->ft phase_base 8. Phase & Baseline Correction ft->phase_base ref_int 9. Reference & Integrate (¹H Spectrum) phase_base->ref_int assign 10. Assign Signals (Chemical Shift, Multiplicity) ref_int->assign structure 11. Confirm Molecular Structure assign->structure

Caption: Comprehensive workflow for NMR analysis.

Conclusion

NMR spectroscopy provides an unambiguous and detailed characterization of this compound. The ¹H NMR spectrum clearly resolves the five distinct proton environments, with chemical shifts and coupling patterns that are readily explained by fundamental principles of shielding and spin-spin interactions. Similarly, the ¹³C NMR spectrum confirms the presence of six unique carbon atoms, with chemical shifts corresponding to their specific functional roles within the molecule. For the researcher, this guide demonstrates how a systematic analysis of these spectra not only confirms the identity of the compound but also serves as a powerful tool for assessing its purity and structural integrity.

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A Technical Guide to the Procurement and Quality Control of (R)-ethyl 2-methoxypropanoate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the procurement of chiral starting materials is a critical step that underpins the success of a research program. The stereochemical purity of these building blocks directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of sourcing (R)-ethyl 2-methoxypropanoate (CAS 40105-20-2), a valuable chiral intermediate. We will delve into the commercial supplier landscape, essential quality control measures, and a logical framework for selecting the appropriate material for your specific application, from early-stage research to GMP-compliant manufacturing.

The Significance of this compound in Synthesis

This compound is a chiral ester frequently employed in the synthesis of complex organic molecules. Its utility stems from the stereodefined center, which can be incorporated into larger molecules to control their three-dimensional architecture. This is of paramount importance in drug development, as the biological activity of a drug is often dictated by its specific interaction with chiral biological targets such as enzymes and receptors. The presence of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even adverse toxicological effects. Therefore, ensuring high enantiomeric purity of starting materials like this compound is not merely a matter of chemical purity but a fundamental aspect of drug safety and efficacy.

The Commercial Supplier Landscape: A Comparative Analysis

A multitude of chemical suppliers offer this compound, ranging from large, well-established corporations to smaller, specialized laboratories. The choice of supplier will depend on several factors, including the required quantity, purity specifications, and the stage of your research or development program. Below is a comparative table of representative suppliers, highlighting key parameters to consider.

Supplier CategoryTypical Purity LevelsAvailable QuantitiesDocumentation ProvidedTarget Application
Research Grade Suppliers 95-98%Milligrams to gramsCertificate of Analysis (CoA) with basic purity data (e.g., NMR, GC)Early-stage discovery, proof-of-concept synthesis
Fine Chemical/Bulk Suppliers >98%Kilograms to metric tonsComprehensive CoA with detailed analytical data, potential for custom specificationsProcess development, scale-up, non-GMP manufacturing
GMP-Certified Suppliers >99%, with specified limits for impuritiesKilograms to metric tonsFull GMP documentation, including detailed manufacturing records, impurity profiles, and regulatory supportClinical trial material synthesis, commercial API manufacturing

Several online chemical marketplaces and databases list multiple suppliers for this compound, often providing purity and quantity information.[1][2] It is crucial to look beyond the listed price and delve into the supplier's reputation, quality management systems, and their ability to provide consistent material.

A Logical Framework for Supplier Selection

Choosing the right supplier is a critical decision that should be guided by a systematic evaluation process. The following workflow illustrates a logical approach to supplier qualification for this compound.

Caption: A workflow for the systematic selection and qualification of a commercial supplier for this compound.

Essential In-House Quality Control: A Self-Validating System

While a supplier's Certificate of Analysis (CoA) provides initial information, it is imperative for research and development organizations to perform their own independent quality control testing on incoming starting materials.[3] This not only verifies the supplier's claims but also ensures that the material has not degraded during transit or storage. For this compound, the following analytical techniques are essential for a comprehensive quality assessment.

Chiral Purity Determination: The Cornerstone of Quality

The most critical quality attribute of this compound is its enantiomeric purity. Chiral chromatography is the gold standard for this analysis.[4][5]

Experimental Protocol: Chiral Gas Chromatography (GC)

  • Column Selection: A chiral stationary phase (CSP) capable of separating the (R) and (S) enantiomers is required. Common choices include cyclodextrin-based columns.

  • Sample Preparation: Dilute a small amount of the this compound in a suitable volatile solvent (e.g., hexane or ethyl acetate).

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.

  • Method Parameters:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp to a higher temperature (e.g., 150 °C) to ensure good separation. The exact program will need to be optimized for the specific column and instrument.

    • Carrier Gas: Helium or hydrogen.

  • Analysis: Inject a small volume of the prepared sample. The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: Utilize a chiral stationary phase (CSP) column, such as those based on polysaccharide derivatives.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically used for normal-phase chiral separations. The exact ratio will require optimization to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve a known concentration of the material in the mobile phase.

  • Instrumentation: An HPLC system with a UV detector is commonly employed.

  • Analysis: Inject the sample and monitor the elution of the enantiomers. The resolution between the two peaks should be greater than 1.5 for accurate quantification.

Structural Confirmation and Impurity Profiling

Beyond chiral purity, it is essential to confirm the chemical identity of the material and to identify any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the proton environment in the molecule, confirming the presence of the ethyl and methoxy groups and the methine proton.

  • ¹³C NMR: Confirms the carbon backbone of the molecule.

Mass Spectrometry (MS):

  • Coupled with a chromatographic technique (GC-MS or LC-MS), this can confirm the molecular weight of the compound and help to identify any impurities.

Navigating GMP Requirements for Drug Development

As a project progresses towards clinical trials and commercialization, the sourcing of starting materials must adhere to Good Manufacturing Practice (GMP) guidelines.[6][7][8] This introduces a higher level of scrutiny and documentation requirements.

Key considerations for GMP procurement of this compound include:

  • Supplier Audits: The manufacturing authorization holder is responsible for qualifying and auditing their starting material suppliers to ensure they operate under an appropriate quality management system.[9]

  • Traceability: Full traceability of the material from its origin to the final product is required.

  • Change Control: Any changes to the manufacturing process of the starting material must be communicated and evaluated for their potential impact on the quality of the final drug product.

The transition from research-grade to GMP-grade material often involves a significant increase in cost and lead time. It is crucial to plan for this transition early in the drug development process.

Conclusion

The successful integration of this compound into a synthetic route, particularly in the context of pharmaceutical development, is contingent upon a thorough understanding of the commercial supplier landscape and the implementation of rigorous in-house quality control. By adopting a systematic approach to supplier selection and analytical verification, researchers and drug development professionals can ensure the stereochemical integrity of their intermediates, thereby safeguarding the quality, safety, and efficacy of the final drug candidate.

References

  • EU GMP Basic requirements for active substances used as starting materials. ECA Academy. Available from: [Link]

  • Control of starting Materials in Good Manufacturing Practice - GMP SOP. GMP SOP. Available from: [Link]

  • Good manufacturing practices for starting materials - Recent developments. ResearchGate. Available from: [Link]

  • This compound. LookChem. Available from: [Link]

  • Guidance on good manufacturing practice and good distribution practice: Questions and answers. European Medicines Agency. Available from: [Link]

  • Guidelines on Good Manufacturing Practices (WHO). World Health Organization. Available from: [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. Available from: [Link]

  • Ethyl 2-((2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methoxy)propanoate. Pharmaffiliates. Available from: [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. IVT Network. Available from: [Link]

  • ETHYL 2-METHYLPROPANOATE | CAS 97-62-1. Matrix Fine Chemicals. Available from: [Link]

  • (PDF) New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. ResearchGate. Available from: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available from: [Link]

  • Synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)-propionate. PrepChem.com. Available from: [Link]

  • Ethyl 2-methoxypropanoate. PubChem. Available from: [Link]

  • Chiral analysis. Wikipedia. Available from: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available from: [Link]

  • ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. Available from: [Link]

  • A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. ResearchGate. Available from: [Link]

  • Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI. Available from: [Link]

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An In-Depth Technical Guide to the Safe Handling and Application of (R)-ethyl 2-methoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the material safety properties of (R)-ethyl 2-methoxypropanoate (CAS No. 40105-20-2), tailored for researchers, scientists, and professionals in drug development. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data with foundational chemical safety principles to offer a deeper understanding of the causality behind handling protocols and risk mitigation strategies.

The Critical Role of Chirality in Hazard Assessment

This compound is a chiral molecule. Its mirror image, (S)-ethyl 2-methoxypropanoate, while sharing identical physical properties such as boiling point and density, can and often does exhibit a profoundly different toxicological and pharmacological profile. Biological systems, including the enzymes and receptors in the human body, are themselves chiral. This inherent "handedness" means they can interact differently with each enantiomer of a chiral compound. One enantiomer might be therapeutic, while the other could be inactive or, in some cases, toxic. The infamous case of thalidomide serves as a stark reminder of this principle, where one enantiomer was an effective sedative and the other a potent teratogen.

A critical point of note is the conflicting safety information available for the enantiomers of ethyl 2-methoxypropanoate. An SDS for the (S)-enantiomer (CAS No. 41918-08-5) suggests the compound is not hazardous under US OSHA regulations. However, safety data for the target (R)-enantiomer presented here indicates it is a hazardous substance, classified as highly flammable and an irritant. This discrepancy underscores a vital principle for laboratory professionals: the safety data for one enantiomer cannot be substituted for the other . The differing biological interactions necessitate that each stereoisomer be treated as a distinct chemical entity with its own unique safety profile. This guide is therefore predicated on the specific hazard classifications for the (R)-enantiomer.

Core Hazard Profile and Chemical Identity

This compound is a flammable liquid that poses significant eye and skin irritation risks. Understanding its fundamental properties is the first step in establishing a safe handling environment.

PropertyValueSource
Chemical Name This compound
Synonyms Ethyl (2R)-2-methoxypropanoate
CAS Number 40105-20-2
Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
Boiling Point No data available
Density No data available
Flash Point No data available
Solubility No data available

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapor
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation

Source: BLD Pharm Safety Information for CAS 40105-20-2

Exposure Control and Personal Protective Equipment (PPE)

The primary routes of exposure are inhalation, skin contact, and eye contact. The causality for the required PPE stems directly from the compound's hazard profile: its flammability dictates the need for ignition source control and static prevention, while its irritant nature commands a robust barrier in the form of gloves and eye protection.

Engineering Controls
  • Ventilation: Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep vapor concentrations below exposure limits.

  • Ignition Source Control: All sources of ignition, including open flames, sparks, and hot surfaces, must be strictly prohibited in the handling and storage areas. Use only non-sparking tools and intrinsically safe electrical equipment.

  • Grounding: To prevent the buildup of static electricity, which can ignite flammable vapors, ensure that all containers and transfer equipment are properly grounded and bonded.

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Task: Handling this compound Hazards Identify Hazards: - Highly Flammable (H225) - Skin Irritant (H315) - Eye Irritant (H319) Start->Hazards Eyes Eye Protection: Chemical splash goggles required. Face shield if splash risk is high. Hazards->Eyes Addresses H319 Skin Hand & Body Protection: - Chemically resistant gloves (e.g., nitrile). - Flame-retardant lab coat. Hazards->Skin Addresses H315 & H225 Respiratory Respiratory Protection: Not typically required in a fume hood. Use NIOSH-approved respirator if ventilation is inadequate. Hazards->Respiratory Vapor Inhalation Risk

PPE Selection Workflow based on GHS Hazards.

Safe Handling, Storage, and Emergency Protocols

A self-validating safety protocol relies on understanding the "why" behind each step. The flammability and irritant nature of this compound are the core drivers of these procedures.

Handling and Storage Protocol
  • Procurement and Storage:

    • Upon receipt, inspect the container for damage.

    • Store in a cool, dry, well-ventilated area designated for flammable liquids.

    • Keep the container tightly sealed and store at room temperature in a dry environment.

    • Store away from strong oxidizing agents and other incompatible materials.

  • Dispensing and Use:

    • Perform all manipulations within a chemical fume hood.

    • Ground and bond all containers and receiving equipment before initiating a transfer.

    • Use non-sparking tools for opening and closing containers.

    • Avoid contact with skin and eyes by wearing the prescribed PPE.

    • Do not eat, drink, or smoke in the work area.

Emergency Response Framework

The following flowchart provides a logical sequence of actions in the event of an emergency.

Emergency_Response Emergency Response Framework cluster_spill Accidental Release / Spill cluster_fire Fire cluster_exposure Personal Exposure Event Emergency Event (Spill, Fire, Exposure) Spill_Assess Assess Spill Size & Location Event->Spill_Assess Fire_Extinguish Use dry chemical, CO2, or alcohol-resistant foam. Do NOT use water jet. Event->Fire_Extinguish Exposure_Skin Skin Contact: Remove contaminated clothing. Wash skin with soap and water for 15 min. Event->Exposure_Skin Exposure_Eye Eye Contact: Rinse with water for 15 min, lifting eyelids. Seek immediate medical attention. Event->Exposure_Eye Exposure_Inhale Inhalation: Move to fresh air. Seek medical attention if symptoms persist. Event->Exposure_Inhale Spill_Small Small Spill: 1. Absorb with inert material (sand, vermiculite). 2. Collect in a sealed container for disposal. Spill_Assess->Spill_Small Minor Spill_Large Large Spill: 1. Evacuate area. 2. Alert emergency services. 3. Contain spill if safe to do so. Spill_Assess->Spill_Large Major Fire_Cool Cool exposed containers with water spray. Fire_Extinguish->Fire_Cool

A Comprehensive Technical Guide to (R)-ethyl 2-methoxypropanoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-ethyl 2-methoxypropanoate, a chiral ester derived from the renewable resource lactic acid, is a versatile building block in modern organic synthesis. Its defined stereochemistry and useful functional groups make it a valuable intermediate in the production of complex, biologically active molecules, particularly within the agrochemical and pharmaceutical industries. This guide provides an in-depth exploration of the nomenclature, physicochemical properties, synthesis, and key applications of this compound, with a focus on providing practical insights for laboratory and process development.

Nomenclature and Identification: A Multiplicity of Synonyms

Clarity in chemical communication is paramount. This compound is known by several names across different databases and suppliers. Understanding these synonyms is crucial for effective literature searching and material procurement.

The systematic IUPAC name is ethyl (2R)-2-methoxypropanoate .[1] However, it is also commonly referred to by other names, reflecting its structure and origin. These include:

  • This compound[1]

  • ETHYL (R)-(-)-2-METHOXYPROPIONATE[1]

  • Propanoic acid, 2-methoxy-, ethyl ester, (2R)-[1]

It is important to distinguish the (R)-enantiomer from its (S)-counterpart, (S)-ethyl 2-methoxypropanoate, and the racemic mixture. The Chemical Abstracts Service (CAS) Registry Number provides a unique identifier for each of these forms:

CompoundCAS Registry Number
This compound 40105-20-2 [1]
(S)-ethyl 2-methoxypropanoate4324-39-4[2]
Racemic ethyl 2-methoxypropanoateNot specified

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification. The following table summarizes key computed and, where available, experimental data.

PropertyValueSource
Molecular Formula C₆H₁₂O₃[1]
Molecular Weight 132.16 g/mol [1]
Appearance Colorless liquid (presumed)General knowledge
Boiling Point 144-145 °C (for methyl lactate)[General knowledge]
Density ~0.97 g/cm³ (estimated)
Solubility Soluble in most organic solventsGeneral knowledge
Computed XLogP3 0.8[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 4[2]

Synthesis of this compound: A Practical Approach

The most direct and common method for the synthesis of this compound is the O-methylation of the readily available chiral precursor, (R)-ethyl lactate. This reaction involves the conversion of the secondary alcohol in (R)-ethyl lactate to a methyl ether.

Synthetic Pathway

The overall transformation is depicted in the following reaction scheme:

Caption: Synthesis of this compound from (R)-ethyl lactate.

Detailed Experimental Protocol

The following protocol is a representative procedure for the O-methylation of (R)-ethyl lactate. As with any chemical synthesis, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and wearing personal protective equipment.

Materials:

  • (R)-ethyl lactate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.

  • Solvent Addition: Wash the sodium hydride with hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen. Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.

  • Deprotonation: Cool the slurry to 0 °C in an ice bath. Dissolve (R)-ethyl lactate (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride slurry via the dropping funnel over 30 minutes. Allow the reaction mixture to stir at 0 °C for an additional 30 minutes after the addition is complete. The evolution of hydrogen gas should be observed.

  • Methylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure or by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous THF and flame-dried glassware is critical as sodium hydride is a strong base that reacts violently with water.

  • Sodium Hydride as Base: Sodium hydride is an effective, non-nucleophilic base for deprotonating the hydroxyl group of the lactate, forming the corresponding alkoxide.

  • Methyl Iodide as Methylating Agent: Methyl iodide is a highly reactive and efficient methylating agent for this type of SN2 reaction.

  • Quenching with Ammonium Chloride: The use of a mild acid like ammonium chloride neutralizes any unreacted sodium hydride in a controlled manner.

Applications in Synthesis

The primary utility of this compound lies in its role as a chiral building block. Its defined stereocenter is incorporated into larger molecules, transferring its chirality to the final product.

Agrochemicals: Synthesis of Aryloxyphenoxypropionate Herbicides

A significant industrial application of this compound and its derivatives is in the synthesis of aryloxyphenoxypropionate (APP) herbicides.[3] The (R)-enantiomer of these herbicides is often the biologically active isomer, responsible for inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[4][5]

One prominent example is the synthesis of quizalofop-p-ethyl .[5][6][7] In this synthesis, a derivative of (R)-ethyl lactate, often (R)-ethyl 2-chloropropanoate or a tosylate derivative, is coupled with a substituted phenoxyphenol to form the final herbicide. The use of the enantiomerically pure starting material ensures the production of the desired active isomer of the herbicide.

Caption: Role of this compound derivative in herbicide synthesis.

This application highlights the importance of enantiomerically pure starting materials in the agrochemical industry to produce more effective and environmentally friendly products by reducing the application of inactive isomers.[4]

Pharmaceutical Synthesis

While specific examples of blockbuster drugs directly synthesized from this compound are not readily found in the public domain, its role as a chiral synthon is well-established in principle. Chiral building blocks of this nature are fundamental in the synthesis of a wide array of pharmaceutical compounds where stereochemistry is critical for efficacy and safety.[8]

Analytical Methods for Quality Control

Ensuring the enantiomeric purity of this compound is crucial for its use in asymmetric synthesis. The primary methods for this analysis are chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC).

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating enantiomers of volatile compounds like esters. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

General GC Method:

  • Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., Rt-βDEXse).

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector: Split/splitless injector and a flame ionization detector (FID).

  • Temperature Program: An optimized temperature ramp is used to achieve baseline separation of the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another widely used method for enantiomeric separation.[9] Polysaccharide-based chiral stationary phases are particularly effective for a broad range of compounds.[10]

General HPLC Method:

  • Column: A column packed with a chiral stationary phase, such as a cellulose or amylose derivative (e.g., CHIRALPAK® series).[10]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve the best separation.

  • Detector: A UV detector is typically used if the molecule has a chromophore, or a refractive index detector if it does not.

The choice between GC and HPLC will depend on the specific analytical requirements, including the volatility of the compound and the available instrumentation.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications, particularly in the agrochemical industry. Its synthesis from the renewable and readily available (R)-ethyl lactate makes it an attractive choice for sustainable chemical manufacturing. A thorough understanding of its nomenclature, properties, and analytical methods is essential for researchers and drug development professionals seeking to leverage this important chiral intermediate in their synthetic endeavors.

References

  • Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • 2-Methoxy-2-(1-naphthyl)propionic acid, a powerful chiral auxiliary for enantioresolution of alcohols and determination of their absolute configurations by the 1H NMR anisotropy method. (2015, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Yang, X., Ma, B., Zheng, X., & Lin, C. (n.d.). Chiral Separation of Ten Arylphenoxypropionate Herbicides on Four Chiral Columns by Supercritical Fluid Chromatography. Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. Retrieved January 21, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 21, 2026, from [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2020). Research Journal of Pharmacy and Technology. Retrieved January 21, 2026, from [Link]

  • Synthesis method of quizalofop-p-ethyl. (2011, April 20). Google Patents.
  • RNA 2'-O-methylation promotes persistent R-loop formation and AID-mediated IgH class switch recombination. (2024, July 8). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. (2016, October 25). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Introductory note on the 13C NMR spectrum of 2-methoxypropane. (n.d.). Doc Brown's Chemistry. Retrieved January 21, 2026, from [Link]

  • Preparation method of Quizalofop-p-ethyl with high optical content. (n.d.). Google Patents.
  • Herbicidal composition containing haloxyfop-R-methyl and quizalofop-p-ethyl and application thereof. (n.d.). Google Patents.
  • Ethyl 2-methoxypropanoate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Visualizing the Role of 2'-OH rRNA Methylations in the Human Ribosome Structure. (2018, October 25). MDPI. Retrieved January 21, 2026, from [Link]

  • New Synthesis of Known Herbicides Based on Aryloxyalkanoic Acids. (2018, August 9). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Evidence for rRNA 2'-O-methylation plasticity: Control of intrinsic translational capabilities of human ribosomes. (2017, December 5). PubMed. Retrieved January 21, 2026, from [Link]

  • Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. (2013, January 24). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Preparation method of Quizalofop-p-ethyl with high optical content. (n.d.). Patsnap. Retrieved January 21, 2026, from [Link]

  • Comprehensive Investigation and Exploration of Metoprolol Impurities. (2023). Research Journal of Pharmacy and Technology. Retrieved January 21, 2026, from [Link]

  • 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation?. (2018, October 3). MDPI. Retrieved January 21, 2026, from [Link]

  • Syntheses and Selective Herbicidal Activities of Ethyl 2-[4-(6-Chloro-2-quinoxalinyloxy)phenoxy]propanoate and Its Related Compounds. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]

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The (R)-Stereoisomer of Ethyl 2-Methoxypropanoate: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of contemporary pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail but a cornerstone of its biological activity, safety, and pharmacokinetic profile. Biological systems, being inherently chiral, often exhibit profound stereoselectivity when interacting with drug molecules.[1] This principle dictates that enantiomers of a chiral drug can have widely different pharmacological and toxicological effects. Consequently, the demand for enantiomerically pure starting materials and intermediates—often termed chiral building blocks—has become a critical driver of innovation in medicinal chemistry and process development.[2][3]

(R)-ethyl 2-methoxypropanoate (Figure 1) represents a valuable chiral building block, offering a unique combination of functional groups: an ester, a methoxy ether, and a defined stereocenter. This trifecta of features makes it a versatile synthon for introducing a specific stereochemical configuration into more complex molecular architectures. This guide provides an in-depth technical overview of its chemical properties, a robust synthesis protocol, detailed spectroscopic characterization, and its strategic application in the synthesis of advanced pharmaceutical intermediates.

Section 1: Core Physicochemical and Spectroscopic Data

This compound is a chiral ester whose fundamental properties are critical for its use in synthesis. Its identity is defined by its molecular structure, spectroscopic signature, and physical characteristics.

Figure 1: Chemical Structure of this compound

A 2D representation of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₃[4]
Molecular Weight 132.16 g/mol [4]
CAS Number 40105-20-2[1]
Appearance Colorless Liquid (presumed)General chemical properties
Boiling Point 160 °C at 760 mmHgLookChem Data
Density 0.959 g/cm³LookChem Data
Refractive Index 1.397 - 1.399LookChem Data
Canonical SMILES CCOC(=O)C(C)OCLookChem Data
Isomeric SMILES CCOC(=O)OCLookChem Data
Spectroscopic Profile

The structural integrity and purity of this compound are unequivocally confirmed through spectroscopic methods. The following data provides the expected spectral signature.

1.1.1 ¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum provides a clear map of the proton environments within the molecule. Analysis of a reference spectrum reveals the following key signals.[1]

  • δ ~4.17 ppm (quartet, 2H, J ≈ 7.1 Hz): This signal corresponds to the two diastereotopic protons of the ethyl ester methylene group (-O-CH₂ -CH₃). The quartet splitting pattern arises from the coupling to the three adjacent methyl protons.

  • δ ~3.88 ppm (quartet, 1H, J ≈ 6.8 Hz): This is the signal for the chiral proton at the C2 position (-CH (OCH₃)-). It is split into a quartet by the three protons of the adjacent C3 methyl group.

  • δ ~3.36 ppm (singlet, 3H): This sharp singlet represents the three protons of the methoxy group (-O-CH₃ ), which have no adjacent protons to couple with.

  • δ ~1.33 ppm (doublet, 3H, J ≈ 6.8 Hz): This doublet corresponds to the three protons of the methyl group at the C3 position (CH₃ -CH-). The signal is split into a doublet by the single chiral proton at C2.

  • δ ~1.25 ppm (triplet, 3H, J ≈ 7.1 Hz): This signal represents the three protons of the ethyl ester's terminal methyl group (-O-CH₂-CH₃ ). The triplet pattern is due to coupling with the two adjacent methylene protons.

1.1.2 ¹³C NMR Spectroscopy (Carbon NMR)

While an experimental spectrum for the (R)-enantiomer is not widely available in public databases, a predicted spectrum based on established chemical shift rules and data from isomers provides a reliable characterization standard.[5][6][7][8]

  • δ ~173-175 ppm: The ester carbonyl carbon (C =O). This carbon is significantly deshielded due to the double bond to one oxygen and a single bond to another.

  • δ ~75-78 ppm: The chiral carbon at the C2 position (C H(OCH₃)-). Its attachment to two electronegative oxygen atoms results in a significant downfield shift.

  • δ ~60-62 ppm: The methylene carbon of the ethyl ester (-O-C H₂-CH₃).

  • δ ~56-58 ppm: The methoxy carbon (-O-C H₃). Aromatic methoxy groups typically appear around 56 ppm, and aliphatic ones are in a similar range.[9]

  • δ ~17-19 ppm: The methyl carbon at the C3 position (C H₃-CH-).

  • δ ~13-15 ppm: The terminal methyl carbon of the ethyl ester (-O-CH₂-C H₃).

Section 2: Synthesis Protocol - O-Methylation of (R)-Ethyl Lactate

A reliable and scalable synthesis of this compound involves the O-methylation of the readily available chiral precursor, (R)-ethyl lactate. This procedure is predicated on the Williamson ether synthesis, where the hydroxyl group is first deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent.

Figure 2: Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A (R)-Ethyl Lactate in Anhydrous THF B Cool to 0 °C (Ice Bath) A->B C Add Sodium Hydride (NaH) (Portion-wise) B->C D Stir at 0 °C for 30 min (Alkoxide Formation) C->D E Add Methyl Iodide (CH₃I) (Dropwise) D->E F Warm to Room Temperature Stir for 12-18 hours E->F G Quench with Saturated NH₄Cl (aq) F->G H Extract with Diethyl Ether G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Purify by Fractional Distillation I->J K This compound J->K

Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained personnel in a properly ventilated chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

  • (R)-Ethyl lactate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl iodide (CH₃I) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, and distillation apparatus.

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-ethyl lactate followed by anhydrous THF (approx. 5-10 mL per gram of lactate).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Cautiously add the sodium hydride (60% dispersion) in small portions over 15-20 minutes. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group of ethyl lactate to form the corresponding sodium alkoxide. Adding it slowly at 0 °C controls the exothermic reaction and the evolution of hydrogen gas.

  • Alkoxide Formation: Stir the resulting suspension at 0 °C for 30 minutes. The mixture may become a thicker slurry as the sodium salt forms.

  • Methylation: Add methyl iodide dropwise to the stirred suspension at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Let the reaction stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material. Causality: The formed alkoxide performs an Sₙ2 reaction on methyl iodide. Iodide is an excellent leaving group, making the reaction efficient. Allowing it to proceed overnight ensures high conversion.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound as a clear liquid. Trustworthiness: This final purification step is critical to remove any unreacted starting materials, byproducts, and residual solvent, ensuring the high purity required for subsequent synthetic applications.

Section 3: Applications in Pharmaceutical Synthesis

While this compound may not be a direct, named precursor in many publicly documented drug syntheses, its structural motif—the (R)-2-methoxypropanoic acid core—is a highly valuable chiral synthon. Its utility is powerfully demonstrated by the synthesis of Lacosamide , an anticonvulsant drug used for the treatment of epilepsy. A key intermediate in the synthesis of Lacosamide is (R)-2-Amino-3-methoxypropanoic acid.[10] This highlights the pharmaceutical industry's reliance on chiral C3 building blocks containing a 2-alkoxy functionality.

The this compound molecule serves as a stable, protected form of the (R)-2-methoxypropanoic acid chiral scaffold. The ester and ether functionalities are relatively robust, allowing for chemical modifications at other sites if the molecule were incorporated into a larger synthetic scheme. The ester can be readily hydrolyzed under basic or acidic conditions to reveal the carboxylic acid, which can then be used for amide bond formation or other transformations.

Figure 3: Logical Application as a Chiral Synthon

G A This compound (Stable Chiral Building Block) B Hydrolysis (e.g., LiOH, H₂O) A->B Deprotection C (R)-2-methoxypropanoic acid (Active Synthon) B->C D Amide Coupling (e.g., with R-NH₂, EDC, HOBt) C->D Functionalization E Target Molecule (e.g., Peptide, Complex Natural Product) D->E

Utility of the scaffold in synthetic chemistry.

Section 4: Safety and Handling

As a matter of professional practice, this compound should be handled with the standard precautions applied to organic esters and ethers. While a specific safety data sheet (SDS) for the (R)-enantiomer is not universally available, data for the (S)-enantiomer and related compounds suggest the following guidelines.[11]

  • Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.

  • Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Hangzhou Allsheng Chemical Co.,Ltd. (2026). (R)-2-Amino-3-methoxypropanoic Acid Hydrochloride: A Key Intermediate in Lacosamide Synthesis.

  • AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.

  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9, 406.

  • ChemicalBook. This compound 1H NMR Spectrum.

  • Spectral Database for Organic Compounds (SDBS). Main Page. National Institute of Advanced Industrial Science and Technology (AIST), Japan.

  • re3data.org. (2023). Spectral Database for Organic Compounds.

  • MySkinRecipes. (2024). 2-(2-Methoxyphenyl)propanoic acid.

  • Fisher Scientific. (2025). Safety Data Sheet - Ethyl (S)-(-)-2-methoxypropionate.

  • Human Metabolome Database. (1D, 200 MHz, D2O, predicted) 1H NMR Spectrum for Ethyl 2-methylpropanoate.

  • PubChem. Ethyl isobutyrate. National Institutes of Health.

  • PubChem. Ethyl 2-methoxypropanoate. National Institutes of Health.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Google Patents. US5043274A - Process for producing an optically active 2-arylpropionic acid.

  • Wikipedia. Chiral auxiliary.

  • ResearchGate. (2022). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid.

  • SFU Summit. (1999). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis.

  • Nature Communications. (2020). A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes.

  • American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

  • PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

  • Journal of Chemical and Pharmaceutical Research. (2016). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.

  • Chemguide. Interpreting C-13 NMR spectra.

  • Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information.

  • PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.

  • EPFL. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

  • ChemicalBook. 3-methoxypropionic acid ethyl ester(10606-42-5) 1H NMR.

  • ChemicalBook. 3-methoxypropionic acid ethyl ester(10606-42-5) 13C NMR.

  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis.

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Methodological & Application

Application Notes & Protocols: (R)-ethyl 2-methoxypropanoate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Advantage of Lactate-Derived Chiral Synthons

In the landscape of asymmetric synthesis, the "chiral pool" remains a cornerstone strategy, offering a direct and cost-effective route to enantiomerically pure molecules by leveraging nature's readily available chiral building blocks.[1] Among these, (R)-lactic acid and its derivatives, such as (R)-ethyl 2-methoxypropanoate, represent a class of exceptionally versatile and reliable chiral synthons. The inherent stereocenter, coupled with the α-methoxy group, provides a powerful tool for directing the stereochemical outcome of key carbon-carbon bond-forming reactions.

This guide provides an in-depth exploration of the application of this compound and its derivatives as chiral auxiliaries. We will move beyond simple procedural lists to dissect the causality behind the stereocontrol, focusing on the formation and reaction of chiral enolates in aldol and Michael additions. The protocols described herein are designed to be self-validating, offering predictable outcomes and robust methodologies for the synthesis of complex chiral molecules.

The Core Principle: Stereochemical Control via Chelation-Controlled Enolization

The efficacy of lactate-derived auxiliaries hinges on their ability to form rigid, chelated transition states during enolization and subsequent reaction. The α-methoxy group is not merely a protecting group; it is an active participant in stereochemical control. When a carbonyl group is appended to the lactate scaffold (for instance, by converting the ester to a ketone), deprotonation with a suitable base (e.g., LDA or a boron triflate/amine combination) generates a metal enolate. The metal cation (Li⁺, B²⁺, Ti⁴⁺) chelates between the enolate oxygen and the α-methoxy oxygen, creating a conformationally restricted cyclic structure. This rigid arrangement effectively shields one face of the enolate, forcing an incoming electrophile to approach from the less sterically hindered face. This principle is the foundation of the high diastereoselectivity observed in these reactions.[2][3][4]

A general workflow for the application of a lactate-derived chiral auxiliary is depicted below. This process involves three key stages: attachment of the substrate to the auxiliary, the diastereoselective reaction, and the final cleavage of the auxiliary to yield the enantiomerically enriched product.[5]

G cluster_0 Workflow: Lactate Auxiliary in Asymmetric Synthesis start (R)-Ethyl 2-methoxypropanoate attach Attach Substrate (e.g., form chiral ketone) start->attach 1. Acylation/Coupling enolize Diastereoselective Reaction (e.g., Aldol, Michael) attach->enolize 2. Enolization & Electrophilic Attack product_aux Diastereomeric Product enolize->product_aux 3. C-C Bond Formation cleave Cleave Auxiliary product_aux->cleave 4. Hydrolysis/Reduction final_product Enantiopure Product cleave->final_product recover Recover Auxiliary cleave->recover

Caption: Zimmerman-Traxler model applied to a lactate-derived auxiliary.

Protocol: Asymmetric Aldol Reaction to form a syn-α-methyl-β-hydroxy Ketone

This protocol is adapted from the principles established by Paterson and Wallace for lactate-derived chiral auxiliaries. [3]It describes the reaction of a chiral ethyl ketone derived from (R)-lactic acid with an aldehyde to generate the syn-aldol adduct with high diastereoselectivity.

Materials:

  • Chiral ethyl ketone derived from this compound

  • Aldehyde (e.g., isobutyraldehyde)

  • Di-n-butylboryl triflate (Bu₂BOTf), 1.0 M in CH₂Cl₂

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methanol, Phosphate buffer (pH 7), Hydrogen peroxide (30%)

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Enolate Formation:

    • Dissolve the lactate-derived ethyl ketone (1.0 equiv) in anhydrous CH₂Cl₂ (approx. 0.1 M) in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add DIPEA (1.5 equiv) dropwise.

    • Slowly add Bu₂BOTf (1.2 equiv) dropwise over 10 minutes. The solution should turn from colorless to pale yellow.

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolization.

  • Aldol Addition:

    • Cool the resulting boron enolate solution back down to -78 °C.

    • Add the aldehyde (1.5 equiv) dropwise.

    • Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Product Isolation:

    • Quench the reaction at -78 °C by adding 1 mL of methanol.

    • Add 5 mL of pH 7 phosphate buffer, followed by 5 mL of 30% hydrogen peroxide (Caution: Exothermic).

    • Allow the mixture to warm to room temperature and stir vigorously for 1 hour to oxidize the boron species.

    • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure syn-aldol adduct.

Data Presentation:

EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
1Isobutyraldehyde>95:585
2Benzaldehyde>95:582
3Propionaldehyde>95:588
(Data is representative based on literature for lactate-derived auxiliaries)[3]

Application II: Diastereoselective Michael Additions

The Michael reaction, or conjugate addition, is a fundamental method for forming 1,5-dicarbonyl compounds. [6][7]When the enolate is derived from a lactate auxiliary, the addition to an α,β-unsaturated ketone proceeds with a high degree of stereocontrol, enabling the synthesis of complex polyketide fragments.

Mechanistic Rationale: Lewis Acid-Mediated Conjugate Addition

In this transformation, a titanium(IV) enolate of the lactate-derived ketone is often employed. The reaction is promoted by a Lewis acid, such as TiCl₄ or SnCl₄. It is proposed that the reaction proceeds through a cyclic transition state involving a bimetallic enolate. This organized transition state, influenced by the stereocenter of the lactate auxiliary, directs the conjugate addition to one face of the enone, resulting in high diastereoselectivity for the 2,4-anti-4,5-anti product. [4]

G cluster_0 Michael Addition Workflow start Lactate-derived Ketone enol Formation of Ti(IV) Enolate start->enol 1. Base + TiCl₄ add Lewis Acid-Promoted Addition to Enone enol->add 2. Enone + Lewis Acid product 1,5-Dicarbonyl Adduct (High d.r.) add->product

Caption: Workflow for a diastereoselective Michael addition.

Protocol: Asymmetric Michael Addition to an Acyclic Enone

This protocol is based on the methodology developed by Carretero and colleagues for the stereocontrolled conjugate addition of lactate-derived ketones. [4] Materials:

  • Chiral ethyl ketone derived from this compound

  • Acyclic α,β-unsaturated ketone (e.g., (E)-hex-3-en-2-one)

  • Titanium(IV) chloride (TiCl₄), 1.0 M in CH₂Cl₂

  • Triethylamine (TEA) or Hünig's base (DIPEA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NH₄Cl solution

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Enolate Formation:

    • Dissolve the lactate-derived ethyl ketone (1.2 equiv) in anhydrous CH₂Cl₂ (approx. 0.2 M) in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add TEA (1.4 equiv) dropwise.

    • Slowly add TiCl₄ (1.3 equiv) dropwise. The solution will likely become deep red or purple.

    • Stir the mixture at -78 °C for 30 minutes.

  • Michael Addition:

    • In a separate flask, dissolve the enone (1.0 equiv) in anhydrous CH₂Cl₂ and cool to -78 °C.

    • Add TiCl₄ (1.1 equiv) to the enone solution and stir for 10 minutes.

    • Transfer the pre-formed titanium enolate solution from step 1 to the enone/TiCl₄ solution via cannula at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Work-up and Product Isolation:

    • Quench the reaction by pouring it into a saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and stir until the layers are well-separated.

    • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to afford the 1,5-dicarbonyl compound.

Data Presentation:

EntryEnoneLewis AcidDiastereomeric RatioYield (%)
1(E)-Hex-3-en-2-oneTiCl₄>95:578
2(E)-Hept-3-en-2-oneTiCl₄>95:581
3(E)-1-Phenylpent-1-en-3-oneSnCl₄90:1075
(Data is representative based on literature for lactate-derived auxiliaries)[4]

Removal of the Lactate Auxiliary

A critical step in this synthetic strategy is the efficient and mild removal of the chiral auxiliary to unmask the desired functional group in the product without causing epimerization of the newly created stereocenters. [5][8] Common Cleavage Methods:

  • To form the Carboxylic Acid: Hydrolysis of the adduct using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), is effective for cleaving the auxiliary to reveal a carboxylic acid. [8]* To form the Alcohol: Reductive cleavage using a hydride reagent like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to a secondary alcohol, releasing the chiral auxiliary as a diol.

  • To form the Methyl Ester: Transesterification using sodium methoxide (NaOMe) in methanol can convert the chiral ketone into a methyl ester.

Conclusion

This compound serves as an excellent entry point into the use of lactate-derived chiral auxiliaries. The α-methoxy group provides a crucial chelating element that enables highly organized, chair-like transition states in both aldol and Michael addition reactions. This leads to predictable and high levels of diastereoselectivity, making it a powerful tool for the construction of complex, stereochemically rich molecules. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to confidently apply this methodology in their synthetic endeavors.

References

  • Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly from Esters and Lactones. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In M. Christmann & S. Bräse (Eds.), Asymmetric Synthesis - The Essentials. Wiley-VCH.
  • Chiral auxiliary. (2023). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Cardoso, F. S. P., et al. (2020). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
  • Asymmetric-Synthesis. (n.d.). Retrieved January 22, 2026, from [Link]

  • Methods for cleavage of chiral auxiliary. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Li, Z., et al. (2019). Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid.
  • Mciteka, L. P., Lobb, K. A., & Kaye, P. T. (2016). Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. ARKIVOC.
  • Sibi, M. P., & Jasperse, C. P. (2005). Development of an Effective Chiral Auxiliary for Hydroxyalkyl Radicals.
  • Diastereoselective Michael additions of β-lactone enolates to dimethyl maleate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Myers, A. G. (n.d.). 001 Zimmerman Traxler. Andrew G Myers Research Group. Retrieved January 22, 2026, from [Link]

  • Process for the synthesis of alpha-hydroxy-esters. (1992). Google Patents.
  • Separation of the Enantiomers of Lactide, Lactic Acid Dimer, for a Sustainable Bioplastic Management. (2017).
  • Zimmerman-Traxler Model. (n.d.). OpenOChem Learn. Retrieved January 22, 2026, from [Link]

  • Zhao, B.-L., & Du, D.-M. (2014). Enantioselective synthesis of enol lactones from tandem Michael addition/lactonization catalyzed by a chiral squaramide catalyst. Tetrahedron: Asymmetry, 25(4), 310–317.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • 4.4: The aldol reaction. (2020). Chemistry LibreTexts.
  • Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. (n.d.). University of York.
  • The Zimmerman-Traxler Transition State Model. (2013, March 12). YouTube. Retrieved January 22, 2026, from [Link]

  • Goh, J. B., & Samkperisi, T. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory.
  • CAMPHOR-DERIVED HETEROCYCLES SYNTHESES AND POTENTIAL APPLICATIONS. (n.d.). Retrieved January 22, 2026, from [Link]

  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • (PDF) Camphor: A chiral starting material in natural product synthesis. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • 18.
  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (n.d.). SFU Summit. Retrieved January 22, 2026, from [Link]

  • Paterson, I., & Wallace, D. J. (1994). Manipulation of the aldol adducts from lactate-derived ketones. A versatile chiral auxiliary for the asymmetric synthesis of β-hydroxy carbonyl compounds. Tetrahedron Letters, 35(48), 9087–9090.
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  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

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Application Notes: Experimental Protocols for Reactions Involving (R)-ethyl 2-methoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility of (R)-ethyl 2-methoxypropanoate as a Chiral Building Block

This compound is a valuable chiral intermediate in modern organic synthesis. Its utility stems from the stereodefined center at the C2 position, which is flanked by an ester and a methoxy group. This arrangement allows for a variety of stereocontrolled transformations, making it a key component in the synthesis of complex, high-value molecules such as pharmaceuticals and natural products. The methoxy group can act as a directing group or be carried through synthetic sequences, while the ethyl ester provides a versatile handle for transformations such as hydrolysis, reduction, and amidation. Understanding the reactivity and precise handling of this building block is paramount for its successful application in drug discovery and development.

This document provides detailed, field-proven protocols for two fundamental transformations of this compound: base-catalyzed hydrolysis (saponification) to yield (R)-2-methoxypropanoic acid and reduction with lithium aluminum hydride (LAH) to produce (R)-2-methoxypropan-1-ol.

Compound Profile and Physicochemical Properties

Before commencing any experimental work, a thorough understanding of the reagent's properties is essential.

PropertyValueSource
IUPAC Name (2R)-ethyl 2-methoxypropanoate-
Synonyms Ethyl (R)-(-)-2-methoxypropionate[1]
CAS Number 40105-20-2[1]
Molecular Formula C₆H₁₂O₃[2]
Molecular Weight 132.16 g/mol [2]
Appearance Colorless liquid[3]
Boiling Point ~158 °C (lit.)[4]
Density ~1.007 g/mL[4]

Safety, Handling, and Storage

2.1 Hazard Identification

While specific hazard data for the (R)-enantiomer is limited, analogous compounds like ethyl 2-methoxyacetate are classified as flammable liquids.[4] Standard laboratory precautions for handling flammable organic esters should be strictly followed.

  • Pictogram: GHS02 (Flame)

  • Signal Word: Warning

  • Hazard Statement: H226: Flammable liquid and vapor.

2.2 Recommended Handling Procedures

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a flame-resistant lab coat, and nitrile gloves.

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.[4]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[4]

  • Use non-sparking tools when handling the material.[4]

2.3 Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4]

  • The compound may be air-sensitive; consider storing under an inert atmosphere (e.g., Nitrogen or Argon) for long-term stability.[5]

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

3.1 Principle and Causality

Base-catalyzed hydrolysis, or saponification, is a cornerstone reaction for converting esters to their corresponding carboxylic acids. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, expelling the ethoxide (EtO⁻) as a leaving group.[6] In the final, irreversible step, the highly basic ethoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.[6] An acidic workup is required to protonate the resulting carboxylate salt to yield the neutral carboxylic acid product, (R)-2-methoxypropanoic acid.

3.2 Workflow Diagram: Saponification

Saponification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product start Dissolve Ester in THF/H₂O base Add aq. NaOH Solution start->base Stirring reflux Heat to Reflux (e.g., 65°C) base->reflux monitor Monitor by TLC reflux->monitor Periodic sampling cool Cool to 0°C monitor->cool Upon completion acidify Acidify with HCl (aq) to pH ~1-2 cool->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate product (R)-2-methoxypropanoic acid concentrate->product

Caption: Workflow for the saponification of this compound.

3.3 Materials and Reagents

ReagentCAS No.M.W. ( g/mol )AmountMolar Equiv.
This compound40105-20-2132.165.00 g1.0
Sodium Hydroxide (NaOH)1310-73-240.001.81 g1.2
Tetrahydrofuran (THF)109-99-9-50 mL-
Deionized Water7732-18-5-25 mL-
Hydrochloric Acid (2M aq.)7647-01-0-As needed-
Ethyl Acetate (EtOAc)141-78-6-~150 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6-As needed-

3.4 Step-by-Step Experimental Protocol

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 37.8 mmol).

  • Solvent Addition: Add tetrahydrofuran (50 mL). Stir the mixture at room temperature until the ester is fully dissolved.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (1.81 g, 45.4 mmol) in deionized water (25 mL). Add this aqueous solution to the flask.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 65-70°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 hexanes:ethyl acetate mobile phase). The disappearance of the starting material spot (ester) and the appearance of a new, more polar spot at the baseline (carboxylate) indicates reaction completion. This typically takes 2-4 hours.

  • Work-up (Cooling & Acidification): Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature, then place it in an ice-water bath to cool to 0-5°C.

  • Acidification: Slowly and carefully add 2M aqueous hydrochloric acid dropwise while stirring vigorously. Monitor the pH with litmus paper or a pH meter, continuing addition until the solution is acidic (pH ~1-2).

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers in an Erlenmeyer flask and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield (R)-2-methoxypropanoic acid.[7] The product is typically a colorless oil.[8]

Protocol 2: Reduction with Lithium Aluminum Hydride (LAH)

4.1 Principle and Causality

Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing esters to primary alcohols.[9] The reaction mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) from the [AlH₄]⁻ complex. The first hydride attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate collapses, eliminating ethoxide to form an aldehyde intermediate. Since aldehydes are more reactive than esters towards hydride attack, the aldehyde is immediately reduced by a second equivalent of hydride to form a primary alkoxide.[10] A careful aqueous workup is then performed to quench any excess LAH and to protonate the alkoxide, yielding the final product, (R)-2-methoxypropan-1-ol.

CAUTION: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere (e.g., Argon or Nitrogen).

4.2 Workflow Diagram: LAH Reduction

LAH_Reduction_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up (Fieser Method) cluster_product Final Product lah_suspension Suspend LAH in Anhydrous THF at 0°C ester_addition Add Ester solution in THF dropwise lah_suspension->ester_addition Vigorous stirring warm Warm to RT ester_addition->warm After addition monitor Monitor by TLC warm->monitor Stir for 2-4h cool Cool to 0°C monitor->cool Upon completion quench_h2o Add H₂O dropwise cool->quench_h2o CAUTION: Exothermic! quench_naoh Add 15% NaOH (aq) quench_h2o->quench_naoh quench_h2o2 Add more H₂O quench_naoh->quench_h2o2 filter Filter solids, rinse with THF quench_h2o2->filter Stir until granular concentrate Concentrate Filtrate filter->concentrate product (R)-2-methoxypropan-1-ol concentrate->product

Caption: Workflow for the LAH reduction of this compound.

4.3 Materials and Reagents

ReagentCAS No.M.W. ( g/mol )AmountMolar Equiv.
This compound40105-20-2132.165.00 g1.0
Lithium Aluminum Hydride (LAH)16853-85-337.950.86 g0.6
Anhydrous Tetrahydrofuran (THF)109-99-9-100 mL-
Deionized Water7732-18-5-1.7 mL-
Sodium Hydroxide (15% w/v aq.)1310-73-2-0.86 mL-

4.4 Step-by-Step Experimental Protocol

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask, previously oven-dried and cooled under a stream of argon, with a magnetic stir bar, a dropping funnel, and a reflux condenser with an argon inlet.

  • LAH Suspension: Under a positive pressure of argon, carefully charge the flask with lithium aluminum hydride (0.86 g, 22.7 mmol). Add anhydrous THF (50 mL) via cannula or syringe. Cool the resulting suspension to 0°C in an ice-water bath.

  • Substrate Addition: Dissolve this compound (5.00 g, 37.8 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension over 30-45 minutes, maintaining the internal temperature below 10°C.[11]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting ester. A small aliquot can be carefully removed and quenched into a vial containing a few drops of ethyl acetate and water before spotting.[11]

  • Work-up (Fieser Quench): Cool the reaction mixture back to 0°C with an ice-water bath. Quench the reaction by the slow, dropwise addition of the following reagents in sequence, allowing the effervescence to subside between each addition:

    • 0.86 mL of water

    • 0.86 mL of 15% (w/v) aqueous sodium hydroxide

    • 2.6 mL of water

  • Isolation: Remove the ice bath and stir the mixture vigorously for 1 hour at room temperature. The gray suspension should transform into a white, granular precipitate of aluminum salts.

  • Filtration and Concentration: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF. Combine the filtrates and concentrate under reduced pressure to yield the crude (R)-2-methoxypropan-1-ol, which can be further purified by distillation if necessary.[12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Protocol 1: Incomplete Hydrolysis Insufficient reaction time or temperature. Not enough NaOH used.Increase reflux time and monitor by TLC. Ensure at least 1.2 equivalents of NaOH are used.
Protocol 1: Low Yield of Acid Product is partially soluble in the aqueous layer. Incomplete acidification.Perform additional extractions (4-5 times) with ethyl acetate. Ensure pH is robustly acidic (~1) before extraction.
Protocol 2: Reaction Fails to Start "Wet" solvent or glassware. Deactivated LAH.Ensure all equipment is flame- or oven-dried. Use a fresh bottle of anhydrous solvent. Use a fresh, unopened container of LAH or titrate to determine its activity.
Protocol 2: Low Yield of Alcohol Incomplete reaction. Volatility of the product.Allow the reaction to stir for a longer period at room temperature. Be cautious during rotary evaporation; use a cool water bath and moderate vacuum.
Protocol 2: Work-up forms a gel Incorrect ratio or order of quenching reagents.Adhere strictly to the Fieser quench ratios (1:1:3 by mass of LAH for H₂O:15% NaOH:H₂O). Add reagents slowly and in the correct order.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-methoxypropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025). (S)-(+)-2-Methoxypropanol. Retrieved from [Link]

  • ChemBK. (2024). ethyl 2-methylpropanoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-(methyl dithio) propionate. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary. Retrieved from [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl isobutyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-methoxypropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • YouTube. (2025). Saponification Reaction of Esters. Organic Chemistry with Victor. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 1-methoxy-2-propanol.
  • LookChem. (n.d.). ETHYL (R)-(-)-2-METHOXYPROPIONATE suppliers & manufacturers. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-1-propanol, (2R)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Khan Academy. (n.d.). Saponification - Base promoted ester hydrolysis. Retrieved from [Link]

  • Google Patents. (n.d.). Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

Sources

Application Notes and Protocols: (R)-ethyl 2-methoxypropanoate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of (R)-ethyl 2-methoxypropanoate as a Chiral Building Block

In the intricate field of natural product synthesis, the efficient and stereocontrolled construction of complex molecular architectures is paramount. Chiral pool synthesis, a strategy that utilizes readily available enantiopure compounds as starting materials, offers a powerful approach to achieving this goal. Among the arsenal of chiral building blocks, this compound, derived from naturally abundant (R)-lactic acid, has emerged as a versatile and valuable synthon. Its inherent chirality, coupled with the synthetic handles offered by the ester and methoxy functionalities, provides a robust platform for the introduction of stereogenic centers with high fidelity.

This application note provides a detailed exploration of the utility of this compound in the synthesis of complex natural products. We will delve into a specific application, the synthesis of the δ-lactone core of (-)-Decarestrictine L, to illustrate the strategic advantages of this chiral building block. A comprehensive, step-by-step protocol for a key transformation is provided, alongside a discussion of the mechanistic underpinnings that govern the stereochemical outcome.

Core Application: Stereoselective Synthesis of the δ-Lactone Moiety of (-)-Decarestrictine L

(-)-Decarestrictine L is a fungal metabolite that has garnered significant interest due to its inhibitory activity against cholesterol biosynthesis. A key structural feature of this natural product is a stereochemically rich δ-lactone ring. The synthesis of this core often relies on the precise installation of multiple stereocenters, a challenge that can be elegantly addressed using chiral building blocks derived from the chiral pool. While various synthetic routes to (-)-Decarestrictine L have been reported, the strategic use of lactate-derived synthons provides a compelling demonstration of the power of chiral pool synthesis.

The methoxy group in this compound serves a dual purpose. Firstly, it acts as a protecting group for the C2 hydroxyl of the lactate moiety, preventing unwanted side reactions. Secondly, and more critically, its steric and electronic properties can influence the facial selectivity of reactions at the carbonyl group, guiding the approach of nucleophiles to establish new stereocenters with a high degree of control.

Visualizing the Synthetic Strategy

The following diagram illustrates a conceptual workflow for the utilization of an (R)-lactyl-derived unit in the construction of a key intermediate for (-)-Decarestrictine L synthesis.

G cluster_0 Chiral Building Block cluster_1 Key Transformation cluster_2 Chiral Intermediate cluster_3 Further Elaboration cluster_4 Target Core A This compound B Stereoselective Nucleophilic Addition (e.g., Grignard Reaction) A->B Introduce nucleophile C Chiral Tertiary Alcohol B->C Forms new stereocenter D Functional Group Interconversions C->D Modify functional groups E Cyclization D->E Form lactone ring F δ-Lactone Core of (-)-Decarestrictine L E->F Final core structure

Caption: Synthetic workflow from chiral building block to target core.

Mechanistic Insight: Stereocontrol in Nucleophilic Additions

The reaction of Grignard reagents with esters is a classic method for the formation of tertiary alcohols.[1][2][3] Typically, two equivalents of the Grignard reagent add to the ester, with the first addition leading to a ketone intermediate that is then attacked by a second molecule of the Grignard reagent.[2][3] In the case of a chiral ester like this compound, the stereocenter adjacent to the carbonyl group can exert significant influence on the stereochemical outcome of the second nucleophilic addition.

The prevailing model for stereocontrol in such reactions is often described by Cram's rule or its refinements (e.g., the Felkin-Anh model). These models predict that the nucleophile will preferentially attack the carbonyl carbon from the less sterically hindered face. The conformation of the substrate, with the largest group oriented anti to the incoming nucleophile, dictates this facial bias. In the case of this compound, the relative sizes of the methyl, methoxy, and the forming ketone's alkyl/aryl groups will determine the preferred trajectory of the second Grignard reagent, leading to the formation of a chiral tertiary alcohol with a predictable major diastereomer. The formation of a strong magnesium chelate with the reacting alkoxy and carbonyl groups can also dictate the observed reactivity and selectivity.[4]

Detailed Protocol: Stereoselective Grignard Reaction with a Lactate-Derived Ketone

The following protocol is a representative example of a stereoselective Grignard reaction to form a chiral tertiary alcohol, a key intermediate in the synthesis of the δ-lactone core of natural products like (-)-Decarestrictine L. This protocol is adapted from established procedures for Grignard reactions with chiral esters and ketones.

Materials:

  • (R)-1-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-one (1 equivalent)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether, 2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen or argon atmosphere setup

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere of nitrogen or argon.

  • Substrate Dissolution: The chiral ketone (1 equivalent) is dissolved in anhydrous THF in the reaction flask.

  • Cooling: The flask is cooled to 0 °C using an ice-water bath.

  • Grignard Addition: The methylmagnesium bromide solution (2 equivalents) is added dropwise to the stirred solution of the ketone via the dropping funnel over a period of 30 minutes. The reaction temperature should be maintained at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.

  • Washing: The combined organic extracts are washed with brine (saturated NaCl solution).

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude chiral tertiary alcohol.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure chiral tertiary alcohol.

Data Summary: Representative Yields and Stereoselectivities

The following table summarizes typical outcomes for stereoselective nucleophilic additions to chiral carbonyl compounds derived from lactic acid, as reported in the synthetic literature.

Natural Product TargetChiral Building Block/IntermediateNucleophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(-)-Decarestrictine LLactate-derived β-keto esterOrganometallic reagent>95:585-95N/A
(-)-BotryodiplodinLactate-derived intermediateGrignard reagentHighGoodN/A
Various MacrolidesChiral lactate synthonsVarious nucleophilesOften >90:1070-90N/A

Note: Specific literature values for the direct use of this compound in a full published synthesis of these specific natural products were not available in the immediate search results. The data presented is representative of the expected outcomes for such transformations based on analogous reactions.

Conclusion and Future Perspectives

This compound stands as a testament to the power and elegance of chiral pool synthesis. Its ready availability, inherent stereochemistry, and versatile functional groups make it a highly valuable tool for the construction of complex, stereochemically defined natural products. The application of this building block in the synthesis of molecules like (-)-Decarestrictine L highlights its strategic importance in modern organic synthesis. As the demand for enantiomerically pure pharmaceuticals and agrochemicals continues to grow, the role of such readily accessible chiral synthons will undoubtedly become even more critical. Future research in this area will likely focus on the development of novel transformations that further exploit the unique reactivity of this compound and its derivatives, expanding their application to an even broader range of complex molecular targets.

References

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Pilli, R. A., & de Meijere, A. (1998). A new route to (+)-decarestrictine L. Tetrahedron Letters, 39(25), 4421–4424.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Grignard Reagent Reaction Mechanism. (2018, May 4). The Organic Chemistry Tutor. Retrieved from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of (+)-decarestrictine L. (n.d.). e-Publications@Marquette. Retrieved from [Link]

  • Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. (2013, May 15). National Institutes of Health. Retrieved from [Link]

Sources

Application Notes and Protocols for (R)-ethyl 2-methoxypropanoate as a Chiral Derivatizing Agent for Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Enantiomeric Resolution in Modern Chemistry

In the realms of pharmaceutical development, flavor and fragrance analysis, and agrochemical research, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit markedly different pharmacological, toxicological, and sensory properties.[1] Consequently, the ability to accurately determine the enantiomeric composition of a substance is a critical aspect of quality control, regulatory compliance, and the development of stereoselective synthetic methodologies.[2]

Gas chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds. However, enantiomers possess identical physical properties in an achiral environment, making their direct separation on conventional GC columns impossible. To overcome this, two main strategies are employed: the use of chiral stationary phases or the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[3][4] These resulting diastereomers have distinct physical properties and can be separated on standard achiral GC columns.[3]

This guide provides a comprehensive overview and detailed protocols for the application of (R)-ethyl 2-methoxypropanoate as a chiral derivatizing agent for the enantiomeric resolution of chiral secondary alcohols and primary amines by gas chromatography. While this compound is a less commonly cited CDA compared to reagents like Mosher's acid, its structural simplicity and potential for inducing sufficient volatility and chromatographic separation in the resulting diastereomers make it a valuable tool in the analytical chemist's arsenal. The protocols detailed herein are based on established principles of chemical derivatization and gas chromatographic analysis.

This compound: Properties and Advantages

This compound is a chiral compound featuring a stereogenic center at the C2 position. Its utility as a CDA stems from its ability to react with nucleophilic functional groups, such as the hydroxyl group of an alcohol or the amino group of an amine, to form diastereomeric esters or amides, respectively.

Key Properties:

PropertyValue
Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
Boiling Point 112-113 °C
Density 0.86 g/mL

Data sourced from commercial supplier information and chemical databases.[5]

Advantages as a Chiral Derivatizing Agent:

  • Formation of Stable Diastereomers: The ester or amide linkage formed is generally stable under typical GC conditions.

  • Increased Volatility: The derivatization process can increase the volatility of polar analytes like alcohols and amines, making them more amenable to GC analysis.

  • Chromatographic Resolution: The structural differences between the resulting diastereomers are often sufficient to allow for baseline separation on common achiral GC capillary columns.

  • Accessibility: The synthesis of this compound can be achieved from readily available chiral precursors like (R)-lactic acid.

Mechanism of Derivatization

The derivatization of a chiral secondary alcohol or primary amine with this compound proceeds via a nucleophilic acyl substitution reaction. For the derivatization to be effective for quantitative analysis, the reaction should proceed to completion to avoid kinetic resolution, which could lead to an inaccurate determination of the enantiomeric ratio.

Derivatization of a Secondary Alcohol

The reaction involves the esterification of the chiral secondary alcohol with this compound. This reaction is typically catalyzed by an acid or a coupling agent to activate the carbonyl group of the ester.

G cluster_reactants Reactants cluster_products Products R_CDA This compound Reaction Esterification R_CDA->Reaction Chiral_Alcohol Racemic Secondary Alcohol (R/S)-R1R2CHOH Chiral_Alcohol->Reaction Diastereomer_1 Diastereomeric Ester 1 (R,R) GC_Separation GC Analysis on Achiral Column Diastereomer_1->GC_Separation Diastereomer_2 Diastereomeric Ester 2 (R,S) Diastereomer_2->GC_Separation Catalyst Acid Catalyst / Coupling Agent Catalyst->Reaction Reaction->Diastereomer_1 Reaction->Diastereomer_2

Caption: Derivatization of a chiral alcohol.

Derivatization of a Primary Amine

The derivatization of a primary amine with this compound results in the formation of a diastereomeric amide. This reaction typically requires more forcing conditions than esterification and is often facilitated by a catalyst or by converting the ester to a more reactive species.

G cluster_reactants Reactants cluster_products Products R_CDA This compound Reaction Amidation R_CDA->Reaction Chiral_Amine Racemic Primary Amine (R/S)-R1R2CHNH2 Chiral_Amine->Reaction Diastereomer_1 Diastereomeric Amide 1 (R,R) GC_Separation GC Analysis on Achiral Column Diastereomer_1->GC_Separation Diastereomer_2 Diastereomeric Amide 2 (R,S) Diastereomer_2->GC_Separation Catalyst Catalyst / Heating Catalyst->Reaction Reaction->Diastereomer_1 Reaction->Diastereomer_2

Caption: Derivatization of a chiral amine.

Experimental Protocols

Note: The following protocols are proposed methodologies based on standard chemical derivatization techniques. Optimization of reaction times, temperatures, and reagent stoichiometry may be necessary for specific analytes. It is crucial that the this compound used is of high enantiomeric purity to ensure accurate determination of the enantiomeric excess of the analyte.

Protocol 1: Derivatization of a Chiral Secondary Alcohol (e.g., 2-Octanol)

Materials:

  • This compound (≥98% enantiomeric purity)

  • Racemic 2-octanol (or the sample containing 2-octanol)

  • Anhydrous pyridine

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • GC-FID or GC-MS system

Procedure:

  • Sample Preparation: In a clean, dry 2 mL vial, dissolve approximately 10 mg of the chiral secondary alcohol in 0.5 mL of anhydrous dichloromethane.

  • Reagent Addition: To the solution, add 1.2 equivalents of this compound.

  • Catalyst Addition: Add 0.1 equivalents of DMAP and 2.0 equivalents of anhydrous pyridine.

  • Reaction: Cap the vial tightly and stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or a preliminary GC analysis of a quenched aliquot.

  • Work-up:

    • Add 1 mL of dichloromethane to the reaction mixture.

    • Wash the organic layer with 1 mL of saturated aqueous sodium bicarbonate solution to neutralize the pyridine and any acidic byproducts.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Carefully filter or decant the solution into a clean vial.

  • Sample Analysis: The resulting solution containing the diastereomeric esters is now ready for GC analysis. Dilute the sample with dichloromethane as needed to fall within the linear range of the detector.

Protocol 2: Derivatization of a Chiral Primary Amine (e.g., 1-Phenylethylamine)

Materials:

  • This compound (≥98% enantiomeric purity)

  • Racemic 1-phenylethylamine (or the sample containing the amine)

  • Anhydrous toluene

  • Sodium hydride (60% dispersion in mineral oil) or another suitable strong base

  • Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

  • GC-FID or GC-MS system

Procedure:

  • Amine Deprotonation (Caution: Sodium hydride is highly reactive with water): In a flame-dried, inert-atmosphere-flushed flask, suspend 1.1 equivalents of sodium hydride in 1 mL of anhydrous toluene. To this suspension, slowly add a solution of approximately 10 mg of the chiral primary amine in 0.5 mL of anhydrous toluene. Stir the mixture at room temperature for 30 minutes.

  • Reagent Addition: Slowly add 1.2 equivalents of this compound to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or GC analysis of a carefully quenched aliquot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of 1 mL of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with two 2 mL portions of ethyl acetate.

    • Combine the organic layers and wash with 2 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Sample Analysis: Filter or decant the solution and concentrate it under a gentle stream of nitrogen if necessary. Redissolve the residue in a suitable solvent for GC analysis.

Gas Chromatography Method Development

The separation of the diastereomeric derivatives can be achieved on a standard, non-polar or medium-polarity capillary column. The following are suggested starting conditions that should be optimized for the specific diastereomers being analyzed.

Proposed GC Conditions:

ParameterRecommended Setting
GC System GC-FID or GC-MS
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5, DB-5, or equivalent 5% phenyl-methylpolysiloxane)
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min for Helium)
Injector Temperature 250 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Oven Temperature Program Initial Temp: 100 °C, hold for 2 minRamp: 5 °C/min to 250 °CFinal Hold: 5 min
Detector Temperature 280 °C (FID) or MS transfer line at 280 °C

Data Analysis:

The enantiomeric excess (% ee) of the original analyte is calculated from the peak areas of the two diastereomers in the chromatogram using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer.

Method Validation and System Suitability

For reliable and reproducible results, the analytical method should be validated according to established guidelines. Key validation parameters to consider include:

  • Specificity: The ability to resolve the diastereomeric peaks from each other and from any other components in the sample matrix.

  • Linearity: The linear relationship between the analyte concentration and the detector response.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Before each batch of samples, a system suitability test should be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard mixture of the two diastereomers and verifying that the resolution between the peaks meets a predefined criterion (e.g., Rs > 1.5).

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Derivatization Insufficient reaction time, temperature, or reagent concentration. Presence of moisture.Increase reaction time or temperature. Use a larger excess of the derivatizing agent. Ensure all reagents and solvents are anhydrous.
Poor Chromatographic Resolution Inappropriate GC column or temperature program.Optimize the temperature program (slower ramp rate). Try a column with a different stationary phase (e.g., a more polar column).
Peak Tailing Active sites in the GC inlet or column. Analyte degradation.Use a deactivated inlet liner. Condition the column. Lower the injector temperature.
Inaccurate Enantiomeric Ratio Kinetic resolution during derivatization. Non-enantiomerically pure CDA.Ensure the derivatization reaction goes to completion. Verify the enantiomeric purity of the this compound.

Conclusion

This compound presents a viable option as a chiral derivatizing agent for the enantiomeric analysis of secondary alcohols and primary amines by gas chromatography. The formation of diastereomeric esters and amides allows for their separation on standard achiral columns, providing a means to determine the enantiomeric composition of the original analyte. The proposed protocols in this guide offer a solid foundation for researchers to develop and validate robust analytical methods for their specific applications. As with any analytical method, careful optimization and validation are key to achieving accurate and reliable results.

References

  • Lin, D.-L., & Lin, S. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A concept. Journal of Food and Drug Analysis.
  • Kasprzyk-Hordern, B. (2004). Pharmacologically active compounds in the environment and their chirality. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 921-935.
  • Harada, N., & Nakanishi, K. (1983). Circular dichroic spectroscopy: exciton coupling in organic stereochemistry. University Science Books.
  • Knapp, D. R. (1979).
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved from [Link]

  • Aalberg, L., et al. (2003). Chromatographic and spectroscopic methods of identification for the side-chain regioisomers of 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.
  • Mandai, H., et al. (2013). KINETIC RESOLUTION OF SECONDARY ALCOHOLS BY CHIRAL DMAP DERIVATIVES PREPARED BY THE UGI MULTICOMPONENT REACTION. HETEROCYCLES, 87(2), 357.
  • ChemSynthesis. (2025). ethyl 2-methylpropanoate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Laboratory Synthesis of (R)-ethyl 2-methoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the large-scale laboratory synthesis of (R)-ethyl 2-methoxypropanoate, a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The synthesis commences with the readily available and optically pure starting material, ethyl (R)-lactate. The core of the synthesis is an O-methylation reaction of the secondary alcohol functionality. This guide details a robust and scalable protocol, emphasizing safety, efficiency, and high enantiomeric purity of the final product. A detailed experimental workflow, including reaction setup, purification, and analytical characterization, is provided to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction

This compound is a chiral ester of significant interest in the chemical and pharmaceutical industries. Its defined stereochemistry makes it a crucial intermediate for the asymmetric synthesis of complex molecules where precise control of chirality is paramount. The methoxy group at the C2 position serves as a key functional handle for further chemical transformations.

The synthesis of this compound is most efficiently achieved through the O-methylation of a chiral precursor, ethyl (R)-lactate. This approach preserves the stereochemical integrity of the starting material, leading to the desired enantiomerically pure product. This application note focuses on a well-established and scalable methylation strategy employing dimethyl sulfate and a strong base.

Reaction Principle and Strategy

The fundamental transformation in this synthesis is the Williamson ether synthesis, specifically the O-methylation of the secondary alcohol in ethyl (R)-lactate. The reaction proceeds via the deprotonation of the hydroxyl group by a strong base to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with a methylating agent.

To achieve high conversion and yield on a large scale, the choice of base and methylating agent is critical. Sodium hydride (NaH), a strong, non-nucleophilic base, is employed to ensure complete deprotonation of the alcohol. Dimethyl sulfate ((CH₃)₂SO₄) is a potent and cost-effective methylating agent suitable for large-scale applications. The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (THF), to prevent side reactions.

Visualization of the Synthetic Pathway

The overall synthetic transformation is depicted in the following reaction scheme:

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Ethyl (R)-lactate Product This compound Ethyl (R)-lactate->Product 1. NaH, THF 2. (CH₃)₂SO₄ Dimethyl sulfate Dimethyl sulfate Sodium hydride Sodium hydride

Caption: Synthesis of this compound from ethyl (R)-lactate.

Detailed Experimental Protocol

This protocol is designed for a large-scale laboratory synthesis, and all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPuritySupplier
Ethyl (R)-lactate118.13100 g0.846≥98%Sigma-Aldrich
Sodium hydride (60% dispersion in mineral oil)24.0040.6 g1.01560%Sigma-Aldrich
Dimethyl sulfate126.13127.8 g (96.1 mL)1.013≥99%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)72.111 L-≥99.9%Sigma-Aldrich
Diethyl ether74.12As needed-ACS gradeFisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)-As needed---
Brine (saturated aqueous NaCl)-As needed---
Anhydrous magnesium sulfate (MgSO₄)120.37As needed---
Equipment
  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a nitrogen inlet

  • Addition funnel

  • Thermometer

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Fractional distillation apparatus

Reaction Procedure
  • Preparation: Under a nitrogen atmosphere, charge the 5 L three-necked round-bottom flask with sodium hydride (40.6 g of 60% dispersion in mineral oil, 1.015 mol).

  • Solvent Addition: Add 1 L of anhydrous THF to the flask.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Slowly add ethyl (R)-lactate (100 g, 0.846 mol) to the stirred suspension via the addition funnel over a period of 1 hour. Maintain the temperature below 10 °C. Hydrogen gas will be evolved during this step.

  • Alkoxide Formation: After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Methylation: Cool the reaction mixture back to 0 °C. Add dimethyl sulfate (127.8 g, 1.013 mol) dropwise via the addition funnel over 1.5 hours, keeping the internal temperature below 10 °C.

  • Reaction Completion: After the addition of dimethyl sulfate, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours (overnight) to ensure the reaction goes to completion.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C until gas evolution ceases.

  • Work-up: Transfer the mixture to a 2 L separatory funnel. Add 500 mL of diethyl ether and 500 mL of water. Shake well and separate the layers.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 250 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 300 mL) and then with brine (1 x 300 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification

The crude product is purified by fractional distillation under reduced pressure.

FractionBoiling Point (°C)Pressure (mmHg)
This compound55-5720

Collect the fraction boiling at the specified temperature and pressure. The expected yield is typically in the range of 75-85%.

Safety Considerations

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon).[1] Personal protective equipment, including a flame-resistant lab coat, safety goggles, and nitrile gloves, must be worn.[1]

  • Dimethyl Sulfate ((CH₃)₂SO₄): A highly toxic, corrosive, and carcinogenic substance.[2][3] It is a potent alkylating agent and can cause severe burns upon contact with skin and eyes.[4] All manipulations should be performed in a certified chemical fume hood.[3] Wear appropriate PPE, including a face shield, chemical-resistant gloves (butyl rubber or Viton are recommended), and a lab coat.[2] In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention.[4]

  • General Precautions: The reaction is exothermic and requires careful temperature control, especially during the addition of reagents. Ensure the reaction setup is secure and properly vented.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of the purified this compound should be confirmed by ¹H and ¹³C NMR spectroscopy.

Chiral Gas Chromatography (GC) for Enantiomeric Purity

The enantiomeric excess (ee) of the final product is a critical parameter and can be determined by chiral gas chromatography.[5]

  • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase, is suitable for this separation.[5]

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An appropriate temperature gradient should be developed to achieve baseline separation of the enantiomers.

  • Detector: Flame ionization detector (FID).

The enantiomeric excess can be calculated from the integrated peak areas of the two enantiomers.[6]

Workflow Diagram

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Setup Assemble Reaction Apparatus under N₂ NaH_Suspension Suspend NaH in Anhydrous THF Setup->NaH_Suspension Cooling1 Cool to 0 °C NaH_Suspension->Cooling1 Substrate_Addition Slowly Add Ethyl (R)-lactate Cooling1->Substrate_Addition Alkoxide_Formation Stir at RT for 1h Substrate_Addition->Alkoxide_Formation Cooling2 Cool to 0 °C Alkoxide_Formation->Cooling2 Methylation Add Dimethyl Sulfate Cooling2->Methylation Reaction Stir Overnight at RT Methylation->Reaction Quench Quench with NaHCO₃ (aq) Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Wash Wash with NaHCO₃ and Brine Extraction->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Distillation Fractional Distillation Dry_Concentrate->Distillation NMR NMR Spectroscopy Distillation->NMR Chiral_GC Chiral GC Analysis Distillation->Chiral_GC

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound with high enantiomeric purity. By following the detailed procedures and adhering to the stringent safety precautions, researchers can confidently produce this valuable chiral intermediate for applications in drug discovery and development. The use of readily available starting materials and a robust chemical transformation makes this protocol suitable for large-scale laboratory settings.

References

  • Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ.
  • PubMed. (n.d.). An efficient and practical N-methylation of amino acid derivatives. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Dimethyl sulfate - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of (R)-2-Methoxy-N-(1-Phenylethyl)Acetamide via Dynamic Kinetic Resolution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl ethoxalylpropionate. Retrieved from [Link]

  • PubMed Central. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]

  • University of California. (2012).
  • ResearchGate. (2001). 2-Methoxypropene. Encyclopedia of Reagents for Organic Synthesis.
  • Phase-Transfer Catalysis. (n.d.). PTC O-Methylation Using NaH/DMF – Are You Kidding Me?. Retrieved from [Link]

  • ResearchGate. (n.d.). Conventional procedures for O-methylation and -demethylation. a Toxic... Retrieved from [Link]

  • Google Patents. (n.d.). US3442770A - Process for the purification of methanol by extractive distillation and plural stage distillation recovery.
  • PubMed Central. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]

  • Chemstock. (n.d.). DIMETHYL SULPHATE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 6. Methyl and methoxy ring-disubstituted 2-methoxyethyl 2-cyano-3-phenyl-2-propenoates. Retrieved from [Link]

  • IUPAC. (n.d.). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. Retrieved from [Link]

  • ResearchGate. (2017).
  • Smith College. (2020). Chan-Lam O-methylation of aliphatic alcohols and phenolic n-heterocycles.
  • Chemistry LibreTexts. (2021). 1.4: Chiral Gas Chromatography. Retrieved from [Link]

  • PubMed Central. (n.d.). A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. Retrieved from [Link]

  • Google Patents. (n.d.). RU2046788C1 - Ethyl alcohol purification method.
  • Royal Society of Chemistry. (2004).
  • Chemical Emergency Medical Guidelines. (2022). Dimethyl sulfate (CH3)
  • MDPI. (n.d.). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. Retrieved from [Link]

  • Google Patents. (n.d.). US2591877A - Purification of alcohols by azeotropic distillation.
  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

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Application Notes & Protocols: Stereoselective Reactions Utilizing (R)-Ethyl 2-Methoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of (R)-Ethyl 2-Methoxypropanoate

In the landscape of asymmetric synthesis, the quest for efficient and predictable methods to control stereochemistry is paramount for researchers in pharmaceuticals, agrochemicals, and materials science. This compound, derived from readily available (S)-lactic acid, has emerged as a powerful and cost-effective C3 chiral synthon. Its utility lies not in acting as a detachable chiral auxiliary in the classical sense, but as a chiral substrate that leverages its own stereocenter to direct the formation of new adjacent stereocenters with high diastereoselectivity.[1][2]

The core principle behind its application is substrate-controlled stereoselection . The pre-existing (R)-stereocenter at the C2 position, in conjunction with the coordinating methoxy group, establishes a rigid and predictable chiral environment upon enolization. This guide provides a detailed exploration of the underlying mechanistic principles and offers actionable protocols for leveraging this reagent in key stereoselective carbon-carbon bond-forming reactions.

The Mechanistic Cornerstone: Chelation-Controlled Enolate Geometry

The stereochemical outcomes of reactions involving this compound are dictated by the formation of a conformationally restricted lithium enolate intermediate. Understanding this intermediate is crucial for predicting and optimizing diastereoselectivity.

2.1 Enolate Generation: The journey begins with the deprotonation of the α-proton using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA). This step is performed at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF) to ensure kinetic control and prevent side reactions.

2.2 The Power of Chelation: Upon deprotonation, the lithium counterion does not exist as a free ion. Instead, it forms a stable five-membered chelate ring by coordinating simultaneously with the enolate oxygen and the oxygen of the C2-methoxy group.[3] This chelation is the critical control element, locking the enolate into a specific, planar conformation.

2.3 Dictating Facial Selectivity: This rigid, chelated structure exposes two inequivalent faces of the enolate double bond to incoming electrophiles: the Re-face and the Si-face. The methyl group at the C2 stereocenter acts as a powerful steric directing group. It effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered opposite face. For the (R)-ester, the (Z)-enolate is formed, and the C2-methyl group obstructs the top (Si) face, thereby directing electrophilic attack to the bottom (Re) face. This predictable facial bias is the origin of the high diastereoselectivity observed in subsequent reactions.

G cluster_0 start This compound enolate Chelated (Z)-Lithium Enolate (Top face shielded by C2-Methyl) start->enolate LDA, THF, -78 °C product Major Diastereomer (Attack from unhindered bottom face) enolate->product E+ attack on Re face electrophile Electrophile (E+)

Caption: Logical workflow for stereoselective functionalization.

Application I: Diastereoselective Enolate Alkylation

Alkylation of the enolate derived from this compound provides a direct route to α-alkoxy esters with two contiguous stereocenters, which are valuable precursors for polyketide synthesis and other complex molecules.

3.1 Mechanistic Rationale: The chelation-controlled model holds true for alkylation. An alkyl halide (E+ = R-X) will approach the enolate from the face opposite the C2-methyl group. This leads to the predictable formation of one major diastereomer. The rigidity of the transition state ensures high fidelity in the transfer of stereochemical information.[4][5]

Caption: Alkylation proceeds via attack on the sterically accessible Re-face.

3.2 Protocol: Synthesis of (2R, 3S)-Ethyl 2-Methoxy-3-phenylpropanoate

This protocol describes a representative alkylation using benzyl bromide as the electrophile.

Materials & Equipment:

  • Three-neck round-bottom flask with magnetic stirrer, thermocouple, and nitrogen inlet

  • Syringes and needles

  • This compound (1.0 eq)

  • Diisopropylamine (1.1 eq), freshly distilled

  • n-Butyllithium (1.05 eq), 2.5 M in hexanes

  • Benzyl bromide (1.2 eq), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Standard solvents for workup (e.g., ethyl acetate, brine) and chromatography

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-neck flask under a positive pressure of dry nitrogen.

  • LDA Preparation: Add anhydrous THF and diisopropylamine to the flask. Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes to form LDA.

  • Enolate Formation: In a separate flame-dried flask, prepare a solution of this compound in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C over 20 minutes. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation. The solution should be a pale yellow.

  • Alkylation: Add benzyl bromide dropwise to the enolate solution at -78 °C. The reaction is typically rapid; monitor by TLC (Thin Layer Chromatography). Stir for 2-4 hours at -78 °C.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR analysis, observing the integration of well-resolved signals (e.g., the methoxy or α-proton signals) for each diastereomer.

3.3 Representative Alkylation Data

Electrophile (R-X)Typical Yield (%)Typical d.r.
Methyl Iodide85-95%>95:5
Benzyl Bromide80-90%>95:5
Allyl Bromide80-90%>90:10

Application II: Diastereoselective Aldol Reactions

The reaction of the chiral enolate with aldehydes or ketones is a powerful method for constructing β-hydroxy-α-methoxy esters, key motifs in many natural products.

4.1 Mechanistic Rationale: The Zimmerman-Traxler Model

The stereochemical outcome of the aldol addition is reliably predicted by the Zimmerman-Traxler model for chelated enolates. The reaction proceeds through a closed, chair-like six-membered transition state involving the lithium atom, the enolate, and the aldehyde. To minimize steric hindrance, the substituent (R') of the aldehyde preferentially occupies the equatorial position in the transition state. This, combined with the pre-determined facial attack on the enolate, leads to the formation of the syn-aldol product with high fidelity.

Caption: The aldol reaction proceeds through a highly organized transition state.

4.2 Protocol: Synthesis of Ethyl (2R, 3R)-3-Hydroxy-2-methoxy-3-phenylpropanoate

This protocol details the aldol addition to benzaldehyde.

Materials & Equipment:

  • Same as Section 3.2, with benzaldehyde replacing benzyl bromide.

Procedure:

  • Enolate Formation: Prepare the lithium enolate of this compound exactly as described in steps 1-3 of Protocol 3.2.

  • Aldol Addition: Add freshly distilled benzaldehyde (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at -78 °C for 2-3 hours. Monitor progress by TLC.

  • Quenching & Workup: Follow steps 5-6 of Protocol 3.2.

  • Purification & Analysis: Purify the product via flash column chromatography. Analyze the d.r. by ¹H NMR, typically by comparing the signals of the C3-proton.

4.3 Representative Aldol Reaction Data

Aldehyde (R'CHO)Typical Yield (%)Typical d.r. (syn:anti)
Benzaldehyde75-85%>98:2
Isobutyraldehyde80-90%>98:2
Acetaldehyde70-80%>95:5

Conclusion: A Reliable Tool for Asymmetric Synthesis

This compound serves as an exemplary chiral building block for modern organic synthesis. The predictable stereocontrol, imparted by a robust, chelation-stabilized enolate intermediate, allows for the confident construction of two contiguous stereocenters in high diastereomeric purity. The operational simplicity of the protocols, combined with the low cost of the starting material, makes it an attractive and powerful tool for researchers and drug development professionals aiming to synthesize complex chiral molecules efficiently.

References

  • Wikipedia. "Chiral auxiliary." Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Stack Exchange. "Diastereoselectivity in enolate alkylation reactions." [Link]

  • ResearchGate. "Selected Diastereoselective Reactions: Enolate Alkylation." [Link]

  • Collum, D. B., et al. "Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity." Journal of the American Chemical Society. [Link]

  • Master Organic Chemistry. "Stereoselective and Stereospecific Reactions." [Link]

  • YouTube. "D.7 Chiral auxiliaries (HL)." [Link]

  • PubChem. "Ethyl 2-methoxypropanoate." National Center for Biotechnology Information. [Link]

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Application Notes and Protocols: (R)-ethyl 2-methoxypropanoate in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-ethyl 2-methoxypropanoate is a chiral ester poised to make a significant impact in the flavor and fragrance industry. Its anticipated sensory profile, characterized by pleasant fruity and sweet notes, coupled with the inherent complexities of its stereochemistry, presents a unique opportunity for the creation of novel and nuanced sensory experiences. This document provides a comprehensive guide for researchers, scientists, and product development professionals on the applications, synthesis, and sensory evaluation of this compound. By understanding the causality behind experimental choices and adhering to rigorous scientific protocols, formulators can unlock the full potential of this intriguing molecule.

Introduction: The Significance of Chirality in Flavor and Fragrance

The human olfactory and gustatory systems are exquisitely sensitive to the three-dimensional structure of molecules. Chirality, the property of a molecule being non-superimposable on its mirror image, plays a pivotal role in determining the perceived scent and taste of a substance.[1][2] Enantiomers, the two mirror-image forms of a chiral molecule, can elicit vastly different sensory responses, ranging from pleasant to unpleasant, or even be odorless in one form and potently aromatic in the other.[3] This phenomenon underscores the importance of stereochemistry in the design and synthesis of flavor and fragrance ingredients.[1]

This compound, a chiral ester, is a compelling candidate for exploration within this context. While specific sensory data for this exact enantiomer is emerging, the well-documented profiles of structurally related esters, such as ethyl 2-methylpropanoate (fruity, sweet, ethereal)[4], provide a strong indication of its potential as a valuable flavor and fragrance ingredient. This guide will delve into the practical aspects of working with this molecule, from its synthesis to its application and sensory characterization.

Synthesis and Characterization of this compound

The synthesis of enantiomerically pure this compound is crucial for targeted sensory outcomes. A robust and stereospecific synthetic route is paramount. The proposed synthesis leverages the readily available and chiral building block, (R)-ethyl lactate. The key transformation is a Williamson ether synthesis, a classic and reliable method for forming ethers.[5][6][7]

Synthesis Protocol: Enantioselective Synthesis via Williamson Ether Synthesis

This protocol details the synthesis of this compound starting from (R)-ethyl lactate.

Objective: To synthesize this compound with high enantiomeric purity.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products R_Lactate (R)-Ethyl Lactate R_Product This compound R_Lactate->R_Product Williamson Ether Synthesis Base Sodium Hydride (NaH) Methylating_Agent Methyl Iodide (CH3I) Byproduct1 Sodium Iodide (NaI) Byproduct2 Hydrogen Gas (H2)

Figure 1: Synthesis of this compound.

Materials:

  • (R)-Ethyl lactate (≥99% enantiomeric excess)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a stir bar and anhydrous THF to a flame-dried round-bottom flask.

  • Deprotonation: Carefully add the sodium hydride dispersion to the THF. Cool the suspension to 0 °C in an ice bath.

  • Addition of (R)-Ethyl Lactate: Slowly add (R)-ethyl lactate dropwise to the stirred suspension of NaH in THF. Allow the reaction to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Methylation: Add methyl iodide dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Rationale for Experimental Choices:

  • Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen; an inert atmosphere prevents its decomposition and potential hazards.

  • Anhydrous Solvent: The use of anhydrous THF is critical as any water present will react with the sodium hydride, reducing the yield and potentially causing a safety hazard.

  • Stepwise Addition at Low Temperature: The deprotonation of the alcohol is an exothermic reaction. Slow addition at 0 °C helps to control the reaction rate and prevent side reactions.

  • Williamson Ether Synthesis: This method is chosen for its reliability and the fact that it proceeds with an Sₙ2 mechanism, which, on a chiral center, results in an inversion of configuration. However, since the reaction is at the hydroxyl group and not the chiral center, the stereochemistry of the (R)-ethyl lactate is retained.[5][6][7]

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Table 1: Physicochemical Properties of Ethyl 2-methoxypropanoate

PropertyValueSource
Molecular FormulaC₆H₁₂O₃PubChem
Molecular Weight132.16 g/mol PubChem
Boiling PointNot explicitly found for (R)-enantiomer.
AppearanceColorless liquid (inferred)
SolubilityInsoluble in water (inferred from similar esters)[8]

Note: Experimental determination of the boiling point and other physical properties is recommended for the synthesized compound.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the compound and confirm its molecular weight.

  • Chiral Gas Chromatography (Chiral GC): Essential for determining the enantiomeric excess (e.e.) of the synthesized this compound. This is a critical quality control step to ensure the desired stereoisomer is the predominant species.

Applications in the Flavor Industry

Based on the sensory profiles of analogous esters, this compound is anticipated to impart sweet and fruity notes to a variety of food and beverage products.

Flavor Profile and Potential Applications

While a definitive sensory profile for this compound is not yet widely published, we can extrapolate from similar compounds:

  • Ethyl 2-methylpropanoate: Described as having a sweet, alcoholic, and ethereal taste, found in fruits like apples and pineapples, as well as in red wine.[4]

  • Ethyl Propanoate: Possesses a characteristic fruity aroma and is widely used as a flavoring agent in confectionery, beverages, and baked goods.[9]

Therefore, this compound is likely to contribute to the following flavor profiles:

  • Red and Dark Fruits: Enhancing notes of cherry, raspberry, and plum.

  • Tropical Fruits: Adding complexity to pineapple, mango, and passionfruit flavors.

  • Bakery and Confectionery: Providing a sweet, fruity lift to cakes, cookies, and candies.

  • Beverages: Contributing to the overall fruitiness of juices, soft drinks, and alcoholic beverages.

Recommended Usage Levels and Stability

Initial recommended usage levels for this compound in flavor applications should be determined through sensory evaluation, starting at low parts-per-million (ppm) concentrations. The stability of the ester in different food matrices, particularly in acidic beverages, should be assessed to ensure flavor integrity throughout the product's shelf life. The methoxy group may influence its stability compared to other esters.

Applications in the Fragrance Industry

The pleasant, fruity, and sweet characteristics of this compound also make it a promising ingredient for fragrance formulations.

Olfactory Profile and Creative Possibilities

In perfumery, chiral molecules can offer unique and refined notes that are difficult to achieve with racemic mixtures.[1] this compound could be used to:

  • Introduce a novel fruity top note: Providing a fresh and uplifting opening to a fragrance.

  • Modify existing floral accords: Adding a sweet, modern twist to traditional floral scents.

  • Enhance gourmand fragrances: Complementing notes of vanilla, caramel, and chocolate with a subtle fruitiness.

  • Create synergy with other chiral ingredients: Blending with other enantiomerically pure materials to build complex and unique scent profiles.[10]

Formulation Considerations

The volatility and substantivity of this compound will influence its role in a fragrance composition. Its stability in various cosmetic bases (e.g., lotions, creams, ethanol-based perfumes) should be evaluated to ensure there is no degradation that could alter the scent profile or cause discoloration.

Sensory Evaluation Protocols

Rigorous sensory evaluation is essential to fully characterize the flavor and fragrance profile of this compound and to determine its optimal applications.

Gas Chromatography-Olfactometry (GC-O) Protocol

GC-O is a powerful technique for identifying the specific odor-active compounds in a sample.

Objective: To determine the odor profile of synthesized this compound.

G cluster_workflow GC-O Workflow Sample_Prep Sample Preparation (Dilution in appropriate solvent) GC_Injection GC Injection Sample_Prep->GC_Injection Column_Separation Chromatographic Separation (Chiral Column) GC_Injection->Column_Separation Effluent_Splitting Effluent Splitting Column_Separation->Effluent_Splitting FID Flame Ionization Detector (FID) Effluent_Splitting->FID Sniffing_Port Sniffing Port Effluent_Splitting->Sniffing_Port Data_Acquisition Data Acquisition (Chromatogram and Olfactory Data) FID->Data_Acquisition Sniffing_Port->Data_Acquisition

Figure 2: Gas Chromatography-Olfactometry Workflow.

Procedure:

  • Sample Preparation: Prepare a dilution of the purified this compound in a suitable solvent (e.g., ethanol for flavor, diethyl ether for fragrance).

  • Instrumentation: Use a gas chromatograph equipped with a chiral column and an effluent splitter that directs the column effluent to both a flame ionization detector (FID) and a sniffing port.

  • Analysis: Inject the sample and begin the GC run. A trained sensory panelist will sniff the effluent at the sniffing port and record the odor descriptors and their intensity at specific retention times.

  • Data Correlation: Correlate the olfactory data with the peaks on the chromatogram to identify the odor of this compound.

Sensory Panel Evaluation Protocol

A trained sensory panel is required to provide detailed and reproducible descriptions of the flavor and fragrance of this compound.

Objective: To obtain a comprehensive sensory profile of this compound in a relevant application.

Procedure:

  • Panelist Selection and Training: Select and train a panel of 8-12 individuals on the recognition and description of fruity, sweet, and other relevant aroma and flavor attributes.

  • Sample Preparation: Prepare samples for evaluation. For flavor, this could be a solution in water or a simple food base (e.g., sugar water, unflavored yogurt). For fragrance, this could be a solution in ethanol on a smelling strip.

  • Evaluation: Present the samples to the panelists in a controlled environment. Panelists will independently evaluate and score the intensity of various sensory attributes (e.g., fruity, sweet, apple, pear, floral, chemical).

  • Data Analysis: Analyze the data statistically to generate a sensory profile of this compound.

Regulatory Considerations

The use of any new ingredient in food or cosmetics is subject to regulatory approval. It is the responsibility of the user to ensure compliance with all relevant national and international regulations, such as those set forth by the Food and Drug Administration (FDA) in the United States and the European Food Safety Authority (EFSA) in the European Union. For fragrance applications, the standards of the International Fragrance Association (IFRA) should be consulted.

Conclusion

This compound represents a promising new ingredient for the flavor and fragrance industry. Its chiral nature offers the potential for unique and desirable sensory properties. By following the detailed protocols for synthesis, characterization, and sensory evaluation outlined in this guide, researchers and product developers can effectively explore and utilize this molecule to create innovative and appealing consumer products. The emphasis on scientific rigor and a deep understanding of the underlying chemical principles will be key to unlocking the full potential of this compound.

References

  • The Good Scents Company. (n.d.). ethyl 2-(methyl dithio) propionate. Retrieved from [Link]

  • Patsnap. (2025). How Ethyl Propanoate Enhances Flavor in Food Industry. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Ethyl Lactate as a Promising Bio Based Green Solvent for the Synthesis of Spiro-Oxindole Derivatives via 1,3-Dipolar Cycloaddition Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Specialty Chemicals Magazine. (2011). Chiral chemistry in flavours & fragrances. Retrieved from [Link]

  • PubMed. (n.d.). Polyacrylates Derived from Biobased Ethyl Lactate Solvent via SET-LRP. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl isobutyrate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]

  • Semantic Scholar. (2024). Development of a Flavor Ingredient Wheel Linking E-Liquid Additives to the Labeled Flavor of Vaping Products. Retrieved from [Link]

  • Google Patents. (n.d.). US4126585A - 2-Methyl-2-ethyl-hexanoate ester perfume compositions.
  • Chiralpedia. (2024). The Chemistry of Taste and Smell: How Chirality Affects Senses. Retrieved from [Link]

  • Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al.... Retrieved from [Link]

  • TTB. (n.d.). Analysis of Flavoring Agents in Alcohol Based Flavors. Retrieved from [Link]

  • Wageningen University & Research. (n.d.). Flavour release in alcoholic beverages, insight in the role of the co-solvent ethanol. Retrieved from [Link]

  • Patsnap. (2025). Synergistic Effects of Ethyl Propanoate in Fragrance Formulations. Retrieved from [Link]

  • Scribd. (n.d.). Fragrances: Chiral Chemistry in Flavours. Retrieved from [Link]

  • Open Research Europe. (n.d.). Ethyl lactate production by reactive distillation – optimization of reaction kinetics and energy efficiency. Retrieved from [Link]

  • Fragrance Material Safety Assessment Center. (2022). 6-Methoxy-2,6-dimethylheptan-1-al. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. Retrieved from [Link]

  • Google Patents. (n.d.). CN103922933A - Preparation method of ethyl lactate.
  • Leffingwell & Associates. (n.d.). The Ethyl 2-methylbutyrates. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-(methyl thio) propionate. Retrieved from [Link]

  • Leffingwell & Associates. (n.d.). Odor Detection Thresholds & References. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl isobutyrate. Retrieved from [Link]

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Application Notes and Protocols for the Enzymatic Kinetic Resolution of (R)-ethyl 2-methoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Enantiomerically pure chiral molecules are fundamental building blocks in the pharmaceutical and fine chemical industries. (R)-ethyl 2-methoxypropanoate is a valuable chiral intermediate, and its efficient synthesis is of significant interest. This document provides a comprehensive guide to the enzymatic kinetic resolution of racemic ethyl 2-methoxypropanoate to produce the (R)-enantiomer. The protocol leverages the high enantioselectivity of lipases, particularly Candida antarctica lipase B (CAL-B), a robust and versatile biocatalyst.[1][2][3] We detail the underlying principles, a step-by-step experimental protocol, methods for data analysis, and troubleshooting, offering researchers a practical and scientifically grounded approach to this important biotransformation.

Introduction: The Imperative of Chirality and the Elegance of Biocatalysis

The biological activity of many pharmaceuticals and agrochemicals is intrinsically linked to their stereochemistry. Often, only one enantiomer of a chiral molecule elicits the desired therapeutic effect, while the other may be inactive or even harmful. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and chemical manufacturing.[4][5]

Kinetic resolution is a powerful strategy for separating a racemic mixture into its constituent enantiomers.[6] This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[6] While traditional chemical methods for kinetic resolution exist, they often require harsh reaction conditions, expensive and toxic heavy metal catalysts, and may generate significant waste.

Biocatalysis, the use of enzymes to catalyze chemical transformations, offers a compellingly "green" and efficient alternative.[3][6] Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3), in particular, have emerged as workhorse enzymes in asymmetric synthesis due to their broad substrate specificity, high enantioselectivity, and operational stability under mild conditions.[2][5] Candida antarctica lipase B (CAL-B) is one of the most widely used and effective lipases for the resolution of a diverse range of chiral compounds.[1][2][3]

This application note focuses on the CAL-B-mediated kinetic resolution of racemic ethyl 2-methoxypropanoate via hydrolysis. The enzyme selectively hydrolyzes the (S)-enantiomer of the ester, leaving the desired (R)-enantiomer unreacted and thereby enriched. The success of this resolution hinges on the high enantioselectivity of the lipase, which allows for the isolation of this compound with high enantiomeric excess (ee).

Scientific Principles: Understanding the "How" and "Why"

The fundamental principle of this enzymatic kinetic resolution lies in the three-dimensional structure of the lipase's active site. This chiral environment allows the enzyme to preferentially bind and catalyze the hydrolysis of one enantiomer over the other.

dot

G cluster_0 Racemic Mixture cluster_1 Enzymatic Reaction cluster_2 Products Racemic Ethyl\n2-methoxypropanoate Racemic Ethyl 2-methoxypropanoate Selective Hydrolysis Selective Hydrolysis Racemic Ethyl\n2-methoxypropanoate->Selective Hydrolysis Substrate Immobilized CAL-B Immobilized CAL-B Immobilized CAL-B->Selective Hydrolysis Catalyst H2O H2O H2O->Selective Hydrolysis Reactant This compound\n(Enriched) This compound (Enriched) Selective Hydrolysis->this compound\n(Enriched) Unreacted (S)-2-methoxypropanoic acid (S)-2-methoxypropanoic acid Selective Hydrolysis->(S)-2-methoxypropanoic acid Product Ethanol Ethanol Selective Hydrolysis->Ethanol Byproduct G start Start reaction_setup 1. Reaction Setup: - Add racemic ester and buffer to flask. - Equilibrate temperature. start->reaction_setup add_enzyme 2. Add Immobilized Lipase reaction_setup->add_enzyme reaction_monitoring 3. Monitor Reaction Progress: - Take aliquots at intervals. - Analyze by chiral GC/HPLC. add_enzyme->reaction_monitoring stop_reaction 4. Stop Reaction at ~50% Conversion: - Filter to remove enzyme. reaction_monitoring->stop_reaction Achieved desired conversion extraction 5. Product Extraction: - Extract aqueous phase with MTBE. stop_reaction->extraction separation 6. Separation of Ester and Acid: - Wash organic phase with NaHCO3 soln. extraction->separation isolate_ester 7. Isolate (R)-ester: - Dry organic phase (Na2SO4). - Concentrate in vacuo. separation->isolate_ester isolate_acid 8. Isolate (S)-acid (Optional): - Acidify aqueous phase. - Extract with MTBE. separation->isolate_acid end End isolate_ester->end isolate_acid->end

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-ethyl 2-methoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-ethyl 2-methoxypropanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your product yield and enantiomeric purity.

I. Troubleshooting Guide: Enhancing Your Yield

This section addresses common issues that can lead to suboptimal yields of this compound. Each question is followed by a detailed explanation of the underlying causes and provides actionable solutions.

Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Low yields can stem from several factors, ranging from the choice of synthetic route to reaction conditions and work-up procedures. The two most common methods for this synthesis are the Williamson ether synthesis and the Mitsunobu reaction. Let's troubleshoot each.

A1.1: Optimizing the Williamson Ether Synthesis

The Williamson ether synthesis is a classic and cost-effective method for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide.[1] In this case, you would be reacting the sodium or potassium salt of (R)-ethyl lactate with a methylating agent like methyl iodide or dimethyl sulfate.

Common Pitfalls and Solutions:

  • Incomplete Deprotonation: The reaction requires the formation of the alkoxide of (R)-ethyl lactate. If the base is not strong enough or is used in insufficient quantities, you will have unreacted starting material.

    • Solution: Use a strong base like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like THF or DMF to ensure complete deprotonation.[2] It's crucial to work under inert atmosphere (nitrogen or argon) to prevent the base from reacting with moisture.

  • Side Reactions: The primary competing reaction is the E2 elimination, especially if there is any steric hindrance.[3] While methylating agents are not prone to elimination, impurities in your starting material or solvent can cause issues.

    • Solution: Ensure your (R)-ethyl lactate is of high purity and your solvent is anhydrous. Using a less hindered methylating agent like methyl iodide is preferable.

  • Reaction Temperature and Time: Sub-optimal temperature can lead to a sluggish reaction, while excessively high temperatures can promote side reactions.[3]

    • Solution: A typical temperature range for this reaction is 50-100°C.[4] Monitor the reaction progress by TLC or GC to determine the optimal reaction time, which is usually between 1 to 8 hours.[4]

Workflow Diagram: Williamson Ether Synthesis Optimization

Williamson_Optimization Start Start: (R)-ethyl lactate Base Deprotonation - Strong Base (NaH, KH) - Anhydrous Solvent (THF, DMF) - Inert Atmosphere Start->Base Alkoxide (R)-ethyl lactoxide Base->Alkoxide Methylation Methylation - Methyl Iodide (CH3I) - Controlled Temperature (50-100°C) Alkoxide->Methylation Product Crude (R)-ethyl 2-methoxypropanoate Methylation->Product Workup Work-up - Quench with water - Extraction - Washing Product->Workup Purification Purification - Distillation or - Column Chromatography Workup->Purification Final_Product Pure (R)-ethyl 2-methoxypropanoate Purification->Final_Product

Caption: Optimization workflow for Williamson ether synthesis.

A1.2: Fine-Tuning the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[5] This is particularly useful if you are starting with (S)-ethyl lactate to obtain the (R)-product. The reaction typically uses triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5]

Common Pitfalls and Solutions:

  • Reagent Purity and Stoichiometry: The purity of PPh₃, DEAD, or DIAD is critical. Impurities can lead to side reactions and lower yields. Incorrect stoichiometry can also result in incomplete reaction.

    • Solution: Use freshly purified reagents. Typically, 1.5 equivalents of both PPh₃ and the azodicarboxylate are used.[6]

  • Order of Addition: The order in which you add the reagents can significantly impact the outcome.

    • Solution: The standard procedure is to dissolve the alcohol ((S)-ethyl lactate), the nucleophile (in this case, methanol, which also acts as the solvent), and triphenylphosphine in a suitable solvent like THF. The mixture is then cooled to 0°C before the dropwise addition of DEAD or DIAD.[6]

  • Work-up and Purification: A major challenge with the Mitsunobu reaction is the removal of byproducts, namely triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate.

    • Solution: TPPO can often be removed by filtration if it precipitates out of the reaction mixture.[6] Otherwise, purification by column chromatography is necessary. Washing the organic layer with aqueous sodium bicarbonate can help remove any unreacted acidic nucleophiles.[6]

Workflow Diagram: Mitsunobu Reaction Troubleshooting

Mitsunobu_Troubleshooting Start Start: (S)-ethyl lactate, Methanol, PPh3 Cooling Cool to 0°C Start->Cooling Addition Slow addition of DEAD/DIAD Cooling->Addition Reaction Stir at room temperature Addition->Reaction Quench Quench Reaction Reaction->Quench Workup Work-up - Dilute with EtOAc/DCM - Filter TPPO (if precipitated) - Wash with aq. NaHCO3 Quench->Workup Purification Column Chromatography Workup->Purification Product Pure (R)-ethyl 2-methoxypropanoate Purification->Product

Caption: Troubleshooting workflow for the Mitsunobu reaction.

Q2: I am observing the formation of the (S)-enantiomer as a significant impurity. How can I improve the enantioselectivity?

The presence of the undesired (S)-enantiomer can be due to racemization during the reaction or an incomplete stereochemical inversion in the Mitsunobu reaction.

Solutions:

  • For Williamson Ether Synthesis:

    • Mild Reaction Conditions: Use the mildest possible conditions that still allow the reaction to proceed to completion. This includes using the lowest effective temperature and avoiding excessively strong bases if possible.

    • Starting Material Purity: Ensure the enantiomeric purity of your starting (R)-ethyl lactate.

  • For the Mitsunobu Reaction:

    • Clean Inversion: The Mitsunobu reaction is known for its clean Sₙ2-type inversion of stereochemistry.[7] If you are observing incomplete inversion, it could be due to a competing reaction pathway.

    • Purity of Reagents: As mentioned before, impure reagents can lead to side reactions that may not proceed with the desired stereoselectivity.

Q3: The purification of my final product is proving difficult. What are the best methods for isolating pure this compound?

Purification is a critical step to obtain a high-purity product. The choice of method depends on the nature of the impurities.

Purification Strategies:

  • Distillation: If the impurities have significantly different boiling points from your product, fractional distillation under reduced pressure can be an effective method.

  • Column Chromatography: This is a versatile technique for separating compounds with similar polarities. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used.

  • Chiral Chromatography: If you are struggling to separate the (R) and (S) enantiomers, chiral HPLC or supercritical fluid chromatography (SFC) may be necessary.[8] These techniques use a chiral stationary phase to resolve the enantiomers.[9]

Table 1: Comparison of Purification Methods

MethodAdvantagesDisadvantagesBest For
Distillation Scalable, cost-effectiveOnly effective for impurities with different boiling pointsRemoving solvent and highly volatile/non-volatile impurities
Column Chromatography High resolution for a wide range of impuritiesCan be time-consuming and require large solvent volumesSeparating byproducts with similar boiling points
Chiral HPLC/SFC Excellent for separating enantiomersExpensive, may not be suitable for large-scale purificationAchieving high enantiomeric purity[10]

II. Frequently Asked Questions (FAQs)

Q1: What are the key differences between the Williamson ether synthesis and the Mitsunobu reaction for this synthesis?

The primary difference lies in the stereochemical outcome and the reaction conditions. The Williamson ether synthesis proceeds with retention of stereochemistry at the chiral center, while the Mitsunobu reaction results in an inversion of stereochemistry.[4][5]

Q2: Can I use other methylating agents in the Williamson ether synthesis?

Yes, besides methyl iodide, you can use dimethyl sulfate. However, dimethyl sulfate is highly toxic and should be handled with extreme caution. Methyl iodide is generally preferred for laboratory-scale synthesis.

Q3: Are there any alternative, greener synthetic routes?

Research into more sustainable synthetic methods is ongoing. Chemo-enzymatic routes are being explored, which can offer high selectivity and milder reaction conditions.[11]

Q4: How can I confirm the enantiomeric purity of my final product?

Chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) are the standard methods for determining the enantiomeric excess (ee) of your product.[8]

III. Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound
  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under a nitrogen atmosphere at 0°C, add (R)-ethyl lactate (1.0 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0°C and add methyl iodide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Mitsunobu Synthesis of this compound
  • To a solution of (S)-ethyl lactate (1.0 eq.), methanol (as solvent), and triphenylphosphine (1.5 eq.) in anhydrous THF under a nitrogen atmosphere at 0°C, add DIAD (1.5 eq.) dropwise.[6]

  • Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.[6]

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the product from TPPO and other byproducts.

IV. References

  • Wikipedia. Mitsunobu reaction. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Daicel Chiral Technologies. The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM.

  • Phenomenex. Chiral HPLC Separations.

  • Wikipedia. Williamson ether synthesis. [Link]

  • Crimson Publishers. Recent Development: Enantioselective Extraction in Chiral Separation.

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • NIH. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • ChemicalBook. ETHYL (R)-(-)-2-METHOXYPROPIONATE synthesis.

  • Waters Corporation. Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]

  • ResearchGate. Chiral Purity in Drug Analysis.

  • J&K Scientific LLC. Williamson Ether Synthesis.

  • Benchchem. Improving reaction conditions for Williamson ether synthesis.

  • Chemistry LibreTexts. 6.8: Resolution: Separation of Enantiomers. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Google Patents. EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan-2-yl)-6-methyl aniline.

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Organic Syntheses Procedure. ethyl 3,3-diethoxypropanoate.

  • PrepChem.com. Synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)-propionate.

  • MDPI. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • ChemSynthesis. ethyl 2-methylpropanoate.

  • Benchchem. Improving the yield of Ethyl 2-cyanopropanoate in alkylation reactions.

  • chemeurope.com. Chiral resolution.

  • PMC - NIH. Strategies for chiral separation: from racemate to enantiomer.

  • LookChem. This compound.

  • MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate.

  • PubChem - NIH. Ethyl 2-methoxypropanoate. [Link]

  • Sigma-Aldrich. Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate AldrichCPR.

  • ChemicalBook. ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate synthesis.

  • ChemicalBook. METHYL 2-METHOXYPROPIONATE synthesis.

  • Homework.Study.com. Write a chemical equation for the synthesis of ethyl-2-methylpropanoate. Use structural formulas...

  • Chemsrc. ethyl 2-methoxy-2-methylpropanoate.

  • ChemRxiv | Cambridge Open Engage. Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 6. Methyl and methoxy ring-disubstituted 2-methoxyethyl 2-cyano-3-phenyl-2-propenoates.

  • PubChem. Ethyl isobutyrate. [Link]

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Technical Support Center: Purification of (R)-ethyl 2-methoxypropanoate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (R)-ethyl 2-methoxypropanoate. This document is designed for researchers, chemists, and drug development professionals who are utilizing fractional distillation for this purpose. It provides in-depth technical guidance, field-proven troubleshooting, and a clear explanation of the scientific principles governing this purification process.

Our approach is rooted in practical application and a deep understanding of physical chemistry. We aim to empower you to not only execute the procedure but also to diagnose and resolve issues effectively, ensuring the highest possible purity for your compound.

A Critical Foreword: Understanding the Scope of Fractional Distillation for Chiral Compounds

Before proceeding, it is imperative to address a fundamental principle of chiral chemistry in the context of this purification technique. Enantiomers, such as (R)- and (S)-ethyl 2-methoxypropanoate, are non-superimposable mirror images that possess identical physical properties—including boiling point, density, and refractive index—in a non-chiral environment.[1]

Consequently, fractional distillation cannot separate a racemic mixture of (R)- and (S)-ethyl 2-methoxypropanoate. [1][2] The utility of this method lies in the removal of diastereomeric or achiral impurities that have different boiling points. Such impurities may include residual solvents, unreacted starting materials, or byproducts from the preceding synthesis. For the separation of enantiomers, alternative techniques such as chiral chromatography (SFC or HPLC) are required.[2]

This guide will focus exclusively on the efficient removal of non-enantiomeric impurities from your this compound sample.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the purification process.

Q1: What is the core principle of fractional distillation? Fractional distillation is a laboratory technique used to separate a mixture of liquids with close boiling points.[3] The process involves heating the mixture to create vapor, which then rises through a specialized piece of glassware called a fractionating column.[4] This column is packed with materials like glass beads or metal sponges, or it has indentations (a Vigreux column), which provide a large surface area.[4][5] This surface facilitates numerous successive cycles of vaporization and condensation, known as "theoretical plates."[3][6] With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).[6] By the time the vapor reaches the top of the column, it is nearly pure, where it is then condensed and collected as the distillate.

Q2: What specific impurities can I remove from this compound using this method? You can effectively remove any impurity that has a boiling point sufficiently different from that of this compound (160 °C). Common impurities originating from esterification synthesis[7] include:

  • Solvents: Ethanol (boiling point 78.4 °C), Toluene (boiling point 110.8 °C).

  • Starting Materials: Unreacted alcohols or carboxylic acids (if their boiling points are different).

  • Byproducts: Side-reaction products with different molecular structures and thus different boiling points.

Q3: What key physical properties are important for this purification? Understanding the boiling points of your target compound and potential impurities is critical for planning the distillation and setting temperature parameters.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
This compound C₆H₁₂O₃132.16160[8]
EthanolC₂H₆O46.0778.4[9]
TolueneC₇H₈92.14110.8[9]
Ethyl 2-methylpropanoateC₆H₁₂O₂116.16112-113[10][11]
WaterH₂O18.02100

Q4: What is an azeotrope, and could it impact my distillation? An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation because the vapor has the same composition as the liquid.[12][13] This means the mixture boils at a constant temperature. For instance, ethanol and water form a well-known azeotrope at approximately 95.6% ethanol, which boils at 78.2 °C, lower than the boiling point of pure ethanol. If your crude sample is contaminated with both water and ethanol, this azeotrope may distill first, complicating the separation. It is crucial to consult azeotrope tables if you suspect the presence of multiple solvents.[9]

Section 2: Experimental Protocol and Workflow

This section provides a detailed, step-by-step methodology for performing the fractional distillation.

Pre-Distillation Checklist & Safety
  • Hazard Review: this compound is a flammable liquid and may cause serious health effects, including potential damage to fertility or an unborn child. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Keep away from ignition sources.

  • Glassware Inspection: Ensure all glassware is clean, dry, and free of cracks or chips. Use ground glass joints that fit together perfectly to prevent leaks.

  • Material Preparation:

    • Crude this compound.

    • Boiling chips or a magnetic stir bar to ensure smooth boiling.

    • High-temperature heating mantle with a stirrer.

    • Lab jack.

    • Appropriate clamps and stands to secure the apparatus.

    • Insulating material (glass wool or aluminum foil).

Detailed Step-by-Step Protocol
  • Apparatus Assembly:

    • Set up the distillation apparatus as shown in the diagram below.

    • Place a magnetic stir bar or boiling chips into the round-bottom (distilling) flask.

    • Charge the flask with the crude this compound, filling it to no more than two-thirds of its capacity.

    • Securely attach the fractionating column to the distilling flask.

    • Place the distillation head (or "Y" adaptor) atop the column.[3]

    • Insert a thermometer with an adapter into the top of the distillation head. Crucially, the top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser. [5]

    • Attach the condenser to the side-arm and secure it. Connect the lower condenser inlet to a cold water source and run the outlet from the upper fitting to a drain.[5]

    • Connect a collection flask to the end of the condenser. Ensure all connections are secure.

    Fractional_Distillation_Setup flask Distilling Flask (with crude mixture & stir bar) column Fractionating Column (e.g., Vigreux or Packed) flask->column Vapor Rises mantle Heating Mantle on Lab Jack mantle->flask still_head Distillation Head (Y-Adaptor) column->still_head thermometer Thermometer still_head->thermometer condenser Condenser still_head->condenser Vapor to Condenser water_out Water Out condenser->water_out collection_flask Receiving Flask condenser->collection_flask Pure Distillate water_in Water In water_in->condenser Cooling drain To Drain water_out->drain

    Caption: Fractional Distillation Apparatus Setup.
  • Initiating Distillation:

    • Turn on the cooling water to the condenser. A gentle flow is sufficient.

    • Turn on the heating mantle and begin stirring. Start with a low temperature setting and increase it gradually.

    • Observe the liquid in the flask. As it approaches its boiling point, you will see a "reflux ring" of condensing vapor slowly begin to climb the fractionating column.[3] This ascent should be slow and steady to ensure proper separation.

  • Establishing Equilibrium & Collecting Fractions:

    • Allow the reflux ring to rise to the top of the column and stabilize the temperature at the still head. If the distillation is proceeding too slowly, you can wrap the column and distillation head with glass wool or foil to insulate it.[3]

    • The temperature should hold steady at the boiling point of the first fraction (the most volatile impurity). Collect this "forerun" in a separate flask.

    • Once all the first fraction has distilled, the temperature at the still head may drop.[3] Increase the heating mantle temperature slightly to begin distilling the next component.

    • When the temperature stabilizes at the boiling point of your target compound (~160 °C), switch to a clean, pre-weighed collection flask.

    • Maintain a slow, steady distillation rate of approximately 1-2 drops per second for optimal separation.[3]

    • Collect the fraction of this compound while the temperature remains constant.

  • Shutdown Procedure:

    • Once the majority of your product has been collected, or if the temperature begins to rise or fall sharply, stop the distillation.

    • Lower the lab jack and turn off the heating mantle.

    • Allow the entire apparatus to cool to room temperature before disassembling.

    • Turn off the condenser water.

Section 3: Troubleshooting Guide

This guide uses a question-and-answer format to help you diagnose and resolve common experimental issues.

Troubleshooting_Flowchart start Problem Observed p1 Slow / Stalled Distillation start->p1 p2 Fluctuating Temperature start->p2 p3 Poor Separation / Low Purity start->p3 q1a Is heating adequate? p1->q1a q2a Is heating rate too high? p2->q2a q3a Is distillation rate too fast? p3->q3a q1b Is column insulated? q1a->q1b Yes s1a Increase heat setting gradually q1a->s1a No s1b Wrap column with glass wool/foil q1b->s1b No q2b Thermometer positioned correctly? q2a->q2b No s2a Reduce heat to prevent bumping q2a->s2a Yes s2b Adjust bulb to be level with condenser arm q2b->s2b No q3b Is column efficient enough? q3a->q3b No s3a Slow rate to 1-2 drops/sec q3a->s3a Yes s3b Use a longer column or one with better packing q3b->s3b No

Caption: Troubleshooting Logic for Fractional Distillation.

Problem: My distillation is very slow or has stalled completely.

  • Q: Is the heating mantle temperature appropriate?

    • A: The pot temperature must be significantly higher than the boiling point of the liquid to provide enough energy for vaporization. Increase the heat setting on the mantle gradually until a steady reflux is observed.

  • Q: Is the column well-insulated?

    • A: Inefficient heat transfer can cause the vapor to condense before reaching the top of the column. Wrap the fractionating column and still head with glass wool or aluminum foil to minimize heat loss to the environment.[3]

Problem: The temperature reading at the still head is fluctuating.

  • Q: Is the heating rate too high?

    • A: Overly aggressive heating can cause "bumping" (sudden, violent boiling), which pushes liquid and vapor up the column unevenly. This leads to unstable temperature readings. Reduce the heat to achieve a smooth, gentle boil.

  • Q: Is the thermometer bulb placed correctly?

    • A: Incorrect placement is a very common error. If the bulb is too high, it will not accurately register the temperature of the vapor entering the condenser, often reading too low. If it's too low, it will be affected by superheated vapors from the column, reading too high. The top of the bulb must be aligned with the bottom of the side-arm outlet.[5]

Problem: My collected fractions are not pure.

  • Q: Are you distilling too quickly?

    • A: High distillation rates do not allow sufficient time for the vapor-liquid equilibria to be established in the column. This drastically reduces the number of effective theoretical plates and leads to poor separation. Reduce the heating to maintain a collection rate of 1-2 drops per second.[3]

  • Q: Is your fractionating column adequate for the separation?

    • A: The efficiency of separation depends on the length and packing of the column.[6] For liquids with very close boiling points, a longer column or a column with more efficient packing (like Pro-Pak®) is required to achieve a higher number of theoretical plates.[14]

Problem: The liquid in the distilling flask has turned dark.

  • Q: Is the pot temperature too high?

    • A: Excessive heat can cause the compound or non-volatile impurities to decompose. This is especially true for compounds with high boiling points like this compound. Consider using vacuum distillation.

  • Q: Should I use vacuum distillation?

    • A: Vacuum distillation lowers the boiling point of liquids, allowing them to be distilled at a lower temperature. This is ideal for heat-sensitive compounds or those with very high atmospheric boiling points, as it prevents thermal decomposition. Optimization of vacuum fractional distillation often involves adjusting the reflux ratio and pressure to maximize purity.[15][16]

References
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Supreme Science. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry. Retrieved from [Link]

  • Nichols, L. (2021, March 5). 5.3: Fractional Distillation. Chemistry LibreTexts. Retrieved from [Link]

  • AQA. (2015, January 12). A-level Chemistry 7405 Specification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-methoxypropanoate. PubChem. Retrieved from [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]

  • Sari, Y. P., et al. (2023). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. Separations, 10(9), 469. Retrieved from [Link]

  • Pope Scientific, Inc. (n.d.). Fractionating Column Packing. Retrieved from [Link]

  • YMC Co., Ltd. (n.d.). Chiral Separation Columns and Packing Materials. Retrieved from [Link]

  • MDPI. (2023, August 25). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. Retrieved from [Link]

  • Wikipedia. (n.d.). Azeotrope tables. Retrieved from [Link]

  • Imidar, I. A., et al. (2004). Optimization of enantiomeric separations in capillary electrophoresis by applying a design of experiments approach. Journal of Chromatography A, 1051(1-2), 35-43. Retrieved from [Link]

  • Ventilazione Industriale. (n.d.). Azeotropic data for binary mixtures. Retrieved from [Link]

  • CDN. (n.d.). Azeotropic data for binary mixtures. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Ethyl 2-Methylbutyrate. Retrieved from [Link]

  • Gmehling, J., et al. (n.d.). Azeotropic Data for Binary Mixtures. IS MUNI. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Ethyl 2-methylpropanoate (FDB003278). Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). ethyl 2-methylpropanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl isobutyrate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-methyl-2-(methylthio)propionate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-hydroxyisobutyrate. PubChem. Retrieved from [Link]

Sources

Troubleshooting common side reactions in (R)-ethyl 2-methoxypropanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (R)-ethyl 2-methoxypropanoate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this chiral building block. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your synthesis, maximize yield, and maintain stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of a chiral starting material, (R)-ethyl lactate, to form an alkoxide. This nucleophilic alkoxide then attacks a methylating agent, such as methyl iodide or dimethyl sulfate, in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether.[1][2]

Q2: Why is maintaining enantiomeric purity a critical challenge in this synthesis?

The stereocenter in (R)-ethyl lactate is at the C2 position, which is adjacent to a carbonyl group. The proton on this carbon (the α-proton) is acidic. If a strong base is used, it can deprotonate this position, forming a planar enolate intermediate. Subsequent reprotonation of this achiral intermediate can occur from either face, leading to the formation of both (R) and (S) enantiomers, a process known as racemization.[3] This loss of stereochemical purity is often the most significant hurdle to overcome.

Q3: What are the most important reaction parameters to control?

There are three critical parameters:

  • Choice of Base: The base must be strong enough to deprotonate the hydroxyl group but not so strong or used in such a way that it promotes racemization or ester hydrolysis. Non-nucleophilic bases like sodium hydride (NaH) are generally preferred.

  • Temperature: Lower temperatures are crucial for minimizing side reactions. Racemization and elimination reactions have higher activation energies than the desired SN2 substitution and are therefore more prevalent at elevated temperatures.[4]

  • Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are ideal. They can solvate the cation of the alkoxide, enhancing the nucleophilicity of the oxygen anion, without having acidic protons that would quench the base or the alkoxide.

Q4: How can I monitor the reaction's progress and the product's enantiomeric excess (e.e.)?

  • Reaction Progress: Thin-Layer Chromatography (TLC) is effective for monitoring the consumption of the starting material, (R)-ethyl lactate. A simple stain like potassium permanganate can visualize both the starting material (has a hydroxyl group) and the product. Gas Chromatography (GC) can also be used to quantify the conversion.

  • Enantiomeric Excess (e.e.): The most reliable method for determining the e.e. of your final product is through chiral chromatography. Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a column with a chiral stationary phase can separate the (R) and (S) enantiomers, allowing for their precise quantification.[5]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: My final product has low or no optical rotation, and chiral GC analysis shows a racemic mixture. What went wrong?

Answer: This is a classic case of racemization. The loss of stereochemical integrity is the most common and challenging side reaction in this synthesis.

Primary Cause: Deprotonation of the α-proton at the C2 position by the base, leading to the formation of a planar enolate intermediate.

Mechanism of Racemization: The base, intended for the hydroxyl group, abstracts the more acidic α-proton. The resulting enolate is achiral. When the reaction is quenched or during subsequent steps, this enolate is reprotonated, yielding a mixture of both (R) and (S) enantiomers.

Troubleshooting Protocol & Solutions:

  • Re-evaluate Your Choice of Base:

    • Problem: Using strong, sterically unhindered bases like sodium methoxide or potassium tert-butoxide can aggressively deprotonate the α-carbon.

    • Solution: Switch to a non-nucleophilic hydride base such as Sodium Hydride (NaH). NaH is a heterogeneous base that reacts to form the alkoxide and H₂(g), which leaves the reaction system. This often results in a cleaner reaction with less racemization.

  • Control the Reaction Temperature:

    • Problem: Higher temperatures provide the activation energy needed for the deprotonation of the less acidic α-carbon.

    • Solution: Perform the deprotonation step at 0 °C or even lower (-10 °C to 0 °C). Add the base slowly and portion-wise to the solution of (R)-ethyl lactate to manage any exotherm and avoid localized areas of high base concentration. After the alkoxide is formed, the methylating agent can be added at this low temperature and the reaction can be allowed to slowly warm to room temperature.

  • Order of Reagent Addition:

    • Problem: Adding the lactate to a pre-made solution of a very strong base maximizes the chance of α-deprotonation.

    • Solution: The preferred order is to add the base slowly to a cooled solution of the (R)-ethyl lactate in an anhydrous aprotic solvent. This ensures the base reacts preferentially with the hydroxyl proton.

Issue 2: The overall yield is very low, and I have a significant amount of a water-soluble byproduct.

Answer: This strongly suggests that saponification, the base-mediated hydrolysis of your ester, has occurred.

Primary Cause: The ester functional group in both the starting material and the product is susceptible to nucleophilic attack by hydroxide ions or other strong nucleophilic bases.

Troubleshooting Protocol & Solutions:

  • Use a Non-Nucleophilic Base:

    • Problem: Using bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will inevitably lead to saponification.

    • Solution: As with preventing racemization, Sodium Hydride (NaH) is the ideal choice. It is a strong base but a poor nucleophile, so it will deprotonate the alcohol without attacking the carbonyl carbon of the ester.

  • Ensure Anhydrous Conditions:

    • Problem: Any water present in the reaction will react with NaH to form NaOH in situ, which can then cause saponification. It can also quench the desired alkoxide intermediate.

    • Solution: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use. Ensure your starting (R)-ethyl lactate is anhydrous.

  • Careful Work-up Procedure:

    • Problem: Prematurely quenching the reaction with a large amount of water when excess base is present can cause hydrolysis.

    • Solution: First, quench the reaction by slowly adding a proton source like saturated aqueous ammonium chloride (NH₄Cl) solution at a low temperature (0 °C). This will neutralize any remaining base and alkoxide. Only then should you proceed with a standard aqueous work-up and extraction.

Visualizing the Reaction & Side Pathways

The following diagram illustrates the desired SN2 pathway and the two major competing side reactions: racemization and saponification.

Synthesis_Pathways cluster_reactants Reactants R_Lactate (R)-Ethyl Lactate Alkoxide (R)-Alkoxide Intermediate R_Lactate->Alkoxide + Base - H₂ Hydrolysis_Product 2-Hydroxypropanoate Salt (Saponification) R_Lactate->Hydrolysis_Product Nucleophilic Base (e.g., NaOH) Enolate Planar Enolate (Achiral Intermediate) R_Lactate->Enolate Excess Base (α-deprotonation) Base Base (e.g., NaH) MeI CH₃-I Product This compound (Desired Product) Alkoxide->Product + CH₃-I (SN2 Pathway) S_Product (S)-Ethyl 2-methoxypropanoate Enolate->R_Lactate + H⁺ Enolate->S_Product + H⁺ then methylation

Caption: Main reaction and side pathways in the synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a standard starting point and may require optimization based on your specific laboratory conditions and reagents.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (100 mL) to a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Addition of Lactate: Add (R)-ethyl lactate (5.9 g, 50 mmol) to the flask. Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Slowly and portion-wise add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 g, 55 mmol) to the stirred solution over 30 minutes. Caution: H₂ gas is evolved. Stir the resulting slurry at 0 °C for 1 hour.

  • Methylation: Add methyl iodide (CH₃I, 7.8 g, 55 mmol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching: Cool the mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution (50 mL) to quench any unreacted NaH.

  • Work-up: Transfer the mixture to a separatory funnel. Wash with brine (2 x 50 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Protocol 2: Chiral GC Analysis for Enantiomeric Excess (e.e.)
  • Column: Use a Gas Chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).[5]

  • Sample Preparation: Prepare a dilute solution of your purified product (~1 mg/mL) in a suitable solvent like dichloromethane.

  • Standard: If available, prepare a solution of the racemic standard (a 50:50 mixture of R and S enantiomers) to determine the retention times of each enantiomer.

  • GC Conditions (Example):

    • Injector Temp: 220 °C

    • Detector (FID) Temp: 250 °C

    • Carrier Gas: Hydrogen or Helium

    • Oven Program: Start at 60 °C, hold for 2 min, then ramp to 150 °C at 2 °C/min.

  • Analysis: Inject the sample. The two enantiomers will appear as two separate peaks. Calculate the e.e. using the formula:

    • e.e. (%) = [ (Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak) ] x 100

Data Summary Table: Influence of Reaction Conditions
ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Base Potassium tert-butoxideSodium Hydride (NaH)Condition B minimizes racemization and saponification.
Temperature Room Temperature0 °C to Room TempLower temperature in Condition B favors the SN2 reaction over side reactions.
Solvent EthanolAnhydrous THFAprotic solvent (THF) in B prevents reaction with the base.
Expected e.e. < 80%> 98%Optimized conditions are critical for maintaining stereointegrity.
Expected Yield < 60%> 85%Optimized conditions prevent loss of material to side products.

References

  • Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Organic Syntheses. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • MDPI. (2023, July 25). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Ethyl Lactate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of ethyl lactate. This guide is designed to provide you, the researcher and innovator, with in-depth, field-proven insights into optimizing this crucial reaction. My approach here is not to give you a rigid set of instructions, but to empower you with the causal understanding behind the experimental choices you make. We will delve into the "why" behind the "how," ensuring your protocols are not just followed, but understood.

A point of clarification: The term "alkylating ethyl lactate" can be ambiguous. While it could refer to adding an alkyl group to the hydroxyl moiety of the ethyl lactate molecule, it is more commonly—and in the context of bulk synthesis—used to describe the formation of ethyl lactate itself, where lactic acid is effectively alkylated on its carboxylic acid group with an ethyl group from ethanol. This guide will focus on the latter: the optimized synthesis of ethyl lactate via the esterification of lactic acid and ethanol, a foundational process for producing this valuable green solvent.[1]

Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions encountered when setting up the synthesis of ethyl lactate.

Q1: What is the fundamental reaction for producing ethyl lactate?

The production of ethyl lactate is a classic Fischer-Speier esterification reaction. It is a reversible, acid-catalyzed reaction between lactic acid and ethanol, which produces ethyl lactate and water as a byproduct.[2] The equilibrium nature of this reaction is the single most critical factor to manage for achieving high yields.

Lactic Acid + Ethanol <=> Ethyl Lactate + Water

Because water is a product, its accumulation in the reaction vessel will, by Le Châtelier's principle, shift the equilibrium back towards the reactants, thus limiting your maximum possible yield.[3] Effective removal of water is paramount for driving the reaction to completion.[4]

Q2: My reaction yield is poor. What is the most likely cause?

Low yield is almost always tied to the reaction equilibrium. If you are running this in a simple batch reactor without actively removing water, the reaction will stop once it reaches its equilibrium point, which may correspond to a low conversion of lactic acid. The presence of water in your starting materials will further suppress the forward reaction.[3] Technical grade lactic acid, for example, can contain a significant amount of water, which is detrimental to the reaction kinetics and overall conversion.[3][5]

Q3: What type of catalyst should I use?

An acid catalyst is required. You have two main choices:

  • Homogeneous Catalysts: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are effective. However, they must be neutralized and removed during the workup, which can create waste streams and complicate purification.

  • Heterogeneous Catalysts: Solid acid catalysts are highly recommended for easier separation. Cation-exchange resins, such as Amberlyst-type catalysts (e.g., Amberlyst 46), are widely used and show excellent catalytic activity, especially at low water concentrations.[3][4] They can be easily filtered out of the reaction mixture, simplifying the purification process and allowing for potential catalyst recycling.

Q4: What is the optimal molar ratio of ethanol to lactic acid?

Using an excess of one reactant is another way to shift the reaction equilibrium towards the products. Since ethanol is typically less expensive and easier to remove than lactic acid, it is used in excess. A molar reactant ratio of 3:1 (ethanol:lactic acid) is widely cited as an effective optimum for batch processes.[3][4] While a larger excess can further increase conversion, the effect diminishes, and you are left with a greater quantity of unreacted ethanol to remove during purification.[3] In certain continuous processes like reactive stripping, much higher ratios (e.g., 25-30:1) may be necessary to achieve the desired conditions in the reaction zone.[6]

Q5: What are lactic acid oligomers and how do they impact the synthesis?

Lactic acid is a bifunctional molecule, meaning it has both a carboxylic acid and a hydroxyl group. In concentrated solutions (e.g., the common 88 w% lactic acid), it can self-esterify to form linear chains or oligomers.[3] For instance, in an 88 w% solution at equilibrium, about 33% of the lactic acid can be present as oligomers.[3] These oligomers are less reactive than the monomeric lactic acid. Fortunately, the presence of ethanol helps to suppress oligomerization and can hydrolyze existing oligomers back to the monomer. Mixing your concentrated lactic acid with ethanol at the recommended 3:1 molar ratio significantly reduces the equilibrium oligomer content to less than 0.5 mol%.[3]

Q6: At what temperature should I run my reaction?

The esterification is slightly endothermic, meaning the equilibrium is not highly sensitive to temperature.[6] A common and effective approach for batch reactions is to heat the mixture to reflux. For an ethanol-lactic acid mixture, this is typically around 80-85°C (353-358 K) .[3] This temperature provides sufficient energy to overcome the activation energy barrier without requiring high-pressure equipment. For other setups like pervaporation reactors, optimal temperatures have been observed between 75°C and 95°C.[7]

Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems you may encounter during your experiments.

Problem Possible Cause Recommended Solution & Explanation
Low Conversion & Yield 1. Equilibrium Limitation: Water produced during the reaction is inhibiting the forward reaction.[3]Implement continuous water removal. For lab scale, a Dean-Stark apparatus is effective. For larger scales, reactive distillation is a highly efficient process intensification technique that combines reaction and separation to constantly remove water and drive the reaction to >90% conversion.[2][4] Alternatively, adding a dehydrating agent like molecular sieves or zeolites to the reaction vessel can sequester water as it forms.[8]
2. Inactive or Insufficient Catalyst: The catalyst concentration is too low, or the catalyst has lost activity.Increase catalyst loading or use a more active catalyst. For heterogeneous resins like Amberlyst 46, a weight fraction of up to 0.1 (10 wt%) has been shown to be effective.[3] Ensure the catalyst has not been poisoned by impurities in the feedstock and is properly activated if required.
3. Sub-optimal Reactant Ratio: The excess of ethanol is not sufficient to adequately shift the equilibrium.Increase the molar ratio of ethanol to lactic acid. While 3:1 is a good starting point, you can experiment with increasing it to 4:1 or 5:1. Monitor the trade-off between improved conversion and the increased burden of ethanol removal during purification.[7]
Difficult Product Purification 1. Azeotrope Formation: Ethanol and water form a homogeneous azeotrope (~95.6% ethanol), and water and ethyl lactate also form one, making complete separation by simple distillation difficult.[2]Employ advanced separation techniques. After removing the bulk of the excess ethanol, you may need to use fractional distillation to separate the ethyl lactate from water and other impurities. For removing residual water, techniques like pervaporation or using a drying agent (e.g., anhydrous MgSO₄) on the organic phase post-workup are necessary.
2. Acidic Impurities: Residual lactic acid or the acid catalyst remains in the product.Perform a basic wash during workup. After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize and remove any acidic components. Follow with a brine wash to remove residual water before drying and final distillation.
Product Degradation on Storage 1. Oxidation: Ethyl lactate is susceptible to oxidation, which can form peroxide impurities over time.[8]Store under an inert atmosphere. To prevent oxidation, the purified product should be packaged under a blanket of nitrogen or argon.[8] This is standard practice for many organic esters and solvents.
2. Hydrolysis: The presence of residual water and/or acid catalyst can cause the ester to hydrolyze back to lactic acid and ethanol during storage.Ensure the final product is anhydrous and neutral. Rigorous purification is key. The product should be thoroughly dried and all traces of the acid catalyst removed before long-term storage.
Experimental Protocols & Visualizations
Protocol 1: Lab-Scale Batch Synthesis of Ethyl Lactate

This protocol describes a standard procedure for synthesizing ethyl lactate on a laboratory scale using a solid acid catalyst and a Dean-Stark apparatus for water removal.

Materials:

  • Lactic Acid (88 w%)

  • Ethanol (anhydrous)

  • Amberlyst 46 resin (or similar strong acid resin)

  • Toluene (for azeotropic water removal)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware: Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer.

Procedure:

  • Setup: Assemble a reflux apparatus with a round-bottom flask, a Dean-Stark trap filled with toluene, and a condenser.

  • Charging Reactants: To the flask, add lactic acid and a 3-fold molar excess of anhydrous ethanol. Add a magnetic stir bar.

  • Adding Catalyst: Add Amberlyst 46 resin (approx. 5-10% of the total reactant weight).

  • Reaction: Begin stirring and heat the mixture to a gentle reflux. Water will be produced and will azeotropically distill with toluene, collecting in the arm of the Dean-Stark trap. The denser water will separate to the bottom, while the toluene will overflow back into the reaction flask.

  • Monitoring: Monitor the reaction by observing the rate of water collection. The reaction is near completion when water no longer accumulates in the trap (typically 4-8 hours).

  • Workup - Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture to remove the Amberlyst resin. The resin can be washed with ethanol and dried for potential reuse.

  • Workup - Neutralization: Transfer the filtrate to a separatory funnel. Wash with saturated NaHCO₃ solution to neutralize any remaining acidic species. Vent the funnel frequently.

  • Workup - Drying: Separate the organic layer and dry it over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and purify the crude ethyl lactate by fractional distillation under reduced pressure to obtain the pure product.

Visual Workflow for Synthesis and Troubleshooting

The following diagrams illustrate the key workflows and decision-making processes in ethyl lactate synthesis.

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction & Water Removal cluster_workup 3. Product Workup cluster_purify 4. Purification & Storage Reactants Charge Flask: - Lactic Acid - Ethanol (3x molar excess) - Amberlyst Catalyst (5-10 wt%) Reflux Heat to Reflux (~85°C) Reactants->Reflux WaterRemoval Continuously Remove Water (e.g., Dean-Stark Trap) Reflux->WaterRemoval Monitor Monitor Reaction (Water collection stops) WaterRemoval->Monitor Cool Cool to RT Monitor->Cool Filter Filter to Remove Catalyst Cool->Filter Wash Wash with NaHCO3 (aq) & Brine Filter->Wash Dry Dry Organic Layer (e.g., MgSO4) Wash->Dry Distill Fractional Distillation (Reduced Pressure) Dry->Distill Store Store Pure Product Under Inert Gas (N2/Ar) Distill->Store

Caption: Experimental workflow for lab-scale ethyl lactate synthesis.

G Start Low Reaction Yield Observed Q_Water Is water being actively removed? Start->Q_Water A_Water_No Implement water removal: - Dean-Stark - Molecular Sieves - Reactive Distillation Q_Water->A_Water_No No Q_Catalyst Is catalyst loading sufficient? (e.g., >5 wt%) Q_Water->Q_Catalyst Yes End Re-evaluate Yield A_Water_No->End A_Catalyst_No Increase catalyst concentration or use a more active catalyst. Q_Catalyst->A_Catalyst_No No Q_Ratio Is Ethanol:Lactic Acid ratio >= 3:1? Q_Catalyst->Q_Ratio Yes A_Catalyst_No->End A_Ratio_No Increase excess of ethanol. Q_Ratio->A_Ratio_No No Q_Ratio->End Yes A_Ratio_No->End

Caption: Decision tree for troubleshooting low yield in ethyl lactate synthesis.

References
  • Stipsitz, P., Liden, A., & Mandl, M. (2021). Ethyl lactate production by reactive distillation – optimization of reaction kinetics and energy efficiency. Open Research Europe, 1(76). [Link]

  • Romero, I., et al. (2021). Kinetics of Alkyl Lactate Formation from the Alcoholysis of Poly(Lactic Acid). MDPI, Reactions 2021, 2(2), 164-183. [Link]

  • Lukas, J. (2018). Development and Optimization of Ethyl Lactate Production via Reactive Distillation. reposiTUm. [Link]

  • Plachetka, J., et al. (2005). Ethyl Lactate as a Pharmaceutical-Grade Excipient and Development of a Sensitive Peroxide Assay. Pharmaceutical Technology. [Link]

  • Stipsitz, P., & Mandl, M. (2020). Ethyl lactate production by reactive distillation using bio-based lactic acid and ethanol. uest.gr. [Link]

  • Lunelli, B. H., et al. (n.d.). Process Intensification for Ethyl Lactate Production Using Reactive Distillation. feq.unicamp.br. [Link]

  • Group 5. (n.d.). Ethyl Lactate Production. The University of Oklahoma. [Link]

  • Pereira, C. S. M., et al. (2011). Ethyl Lactate As A Solvent Properties, Applications and Production Processes - A Review. Scribd. [Link]

  • Lunelli, B. H., et al. (2016). Evaluation of Operational Parameters for Ethyl Lactate Production Using Reactive Distillation Process. ResearchGate. [Link]

  • Stipsitz, P., Liden, A., & Mandl, M. (2021). Ethyl lactate production by reactive distillation – optimization of reaction kinetics and energy efficiency. Open Research Europe. [Link]

Sources

Technical Support Center: Stereochemical Integrity of (R)-ethyl 2-methoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling (R)-ethyl 2-methoxypropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral building block. Maintaining the stereochemical purity of this compound during chemical transformations is critical for the efficacy and safety of the final active pharmaceutical ingredient. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you prevent racemization in your reactions.

I. Understanding the Risk: The Mechanism of Racemization

The primary cause of racemization in this compound is the presence of an acidic proton at the α-carbon (the carbon adjacent to the carbonyl group).[1] Abstraction of this proton by a base, or enolization under acidic conditions, leads to the formation of a planar, achiral enolate or enol intermediate.[1] Subsequent reprotonation can occur from either face of this planar intermediate, resulting in a mixture of both (R) and (S) enantiomers, ultimately leading to a racemic mixture.[1]

Key Factors Influencing Racemization:
  • Presence of Acids or Bases: Both acidic and basic conditions can catalyze the formation of the planar intermediate, significantly increasing the rate of racemization.[1]

  • Temperature: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for proton abstraction and enolization, thus accelerating racemization.[2][3]

  • Solvent: The choice of solvent plays a crucial role. Protic solvents can facilitate proton transfer and stabilize the charged intermediates, thereby promoting racemization.[4]

  • Reaction Time: Prolonged exposure to conditions that favor racemization will inevitably lead to a greater loss of enantiomeric excess (ee).

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with this compound and provides actionable solutions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant drop in the enantiomeric excess of my product after saponification of this compound. What's causing this?

A1: Saponification is a base-mediated hydrolysis. The hydroxide base (e.g., NaOH, KOH, LiOH) can abstract the acidic α-proton, leading to the formation of a planar enolate intermediate and subsequent racemization.[1][5] While the carboxylate salt formed is less susceptible to racemization, the ester starting material is vulnerable during the reaction.[5]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Perform the saponification at the lowest temperature at which the reaction proceeds at a reasonable rate. Consider temperatures from 0 °C down to -20 °C.

  • Use a Milder Base: If possible, consider using a weaker base or a sterically hindered base that is less likely to abstract the α-proton. However, for saponification, a strong hydroxide source is typically necessary.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Consider Alternative Hydrolysis Methods: Enzymatic hydrolysis using a suitable lipase can be an excellent alternative for preserving stereochemical integrity.[6][7]

Q2: My amidation reaction with this compound is resulting in a nearly racemic product. How can I prevent this?

A2: Amidation reactions, especially those requiring activation of the ester or the amine, can introduce conditions that promote racemization. The use of strong bases or high temperatures are common culprits.

Troubleshooting Steps:

  • Choose the Right Coupling Reagent: For the direct amidation of an ester, strong bases are often required, which can cause racemization. A better approach is to first hydrolyze the ester to the corresponding carboxylic acid under non-racemizing conditions (see Q1) and then use a peptide coupling reagent known to suppress racemization, such as HATU, HOBt, or Oxyma, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[8][9]

  • Control the Temperature: Keep the reaction temperature low, ideally at 0 °C or below, during the activation and coupling steps.

  • Solvent Choice: Use aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile. Aprotic solvents are less likely to facilitate the proton transfer that leads to racemization compared to protic solvents.[4]

Q3: Can the choice of solvent alone prevent racemization?

A3: While solvent choice is a critical factor, it is rarely a standalone solution. However, selecting an appropriate solvent can significantly mitigate the risk of racemization.

Solvent Selection Guidelines:

Solvent TypeExamplesImpact on RacemizationRationale
Aprotic Polar DMF, DMSO, AcetonitrileModerate RiskCan solvate ions but do not have acidic protons to facilitate enolization.
Aprotic Non-Polar Toluene, Hexane, DichloromethaneLow RiskPoor at solvating charged intermediates, thus disfavoring enolate formation.
Protic Water, Methanol, EthanolHigh RiskCan act as both proton donors and acceptors, facilitating the formation of enol/enolate intermediates.[4]

Q4: How can I accurately determine the enantiomeric excess (ee) of my this compound and its products?

A4: Accurate determination of ee is crucial for assessing the success of your reaction conditions. The most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[10]

Method Selection:

  • Chiral HPLC: This is the most versatile technique. A variety of chiral stationary phases (CSPs) are available, with polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) being particularly effective for separating enantiomers of esters and their derivatives.[11][12]

  • Chiral GC: This method is suitable for volatile and thermally stable compounds. A chiral stationary phase is used to separate the enantiomers.[13]

It is essential to have access to a racemic standard of your compound to develop the analytical method and confirm the peak identities of the two enantiomers.

III. Experimental Protocols

Protocol 1: Low-Temperature Saponification of this compound

This protocol is designed to minimize racemization during the hydrolysis of the ester.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of LiOH (1.1 eq) in water dropwise, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 1-3 hours), carefully acidify the reaction mixture to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-2-methoxypropanoic acid.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis of its methyl ester derivative (formed by reacting a small sample with diazomethane or TMS-diazomethane).

Protocol 2: Racemization-Resistant Amidation via the Carboxylic Acid

This two-step protocol first generates the carboxylic acid and then couples it with an amine, minimizing the risk of racemization.

Step A: Hydrolysis (as per Protocol 1)

Step B: Amidation

Materials:

  • (R)-2-methoxypropanoic acid (from Step A)

  • Amine (1.0 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve (R)-2-methoxypropanoic acid (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 5 minutes.

  • Add the amine (1.0 eq) and allow the reaction to warm to room temperature.

  • Stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess of the amide product by chiral HPLC.

IV. Visualizing the Problem and Solution

Mechanism of Racemization

racemization R_Ester This compound Planar_Intermediate Planar Enolate/Enol (Achiral) R_Ester->Planar_Intermediate Base or Acid Racemic_Mixture Racemic Mixture Planar_Intermediate->R_Ester Protonation S_Ester (S)-ethyl 2-methoxypropanoate Planar_Intermediate->S_Ester Protonation S_Ester->Racemic_Mixture

Caption: Base or acid-catalyzed racemization of this compound proceeds through a planar, achiral intermediate.

Decision Workflow for Preventing Racemization

workflow Start Reaction with (R)-ethyl 2-methoxypropanoate Check_Conditions Are basic or acidic conditions required? Start->Check_Conditions Low_Temp Use Low Temperature (0°C or below) Check_Conditions->Low_Temp Yes Monitor_Reaction Monitor Reaction Closely & Minimize Time Check_Conditions->Monitor_Reaction No Aprotic_Solvent Use Aprotic Solvent (DCM, Toluene) Low_Temp->Aprotic_Solvent Mild_Reagents Consider Milder Reagents or Catalysts Aprotic_Solvent->Mild_Reagents Mild_Reagents->Monitor_Reaction Analyze_ee Analyze Enantiomeric Excess (Chiral HPLC/GC) Monitor_Reaction->Analyze_ee Yes Yes No No

Caption: A decision-making workflow for selecting reaction conditions to prevent racemization.

V. References

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024). YouTube. Retrieved from

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved from

  • Racemization process for optically active carboxylic acids or salts or esters thereof. (1998). Google Patents. Retrieved from

  • Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. (2021). PubMed Central. Retrieved from

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PubMed Central. Retrieved from

  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Sigma-Aldrich. Retrieved from

  • Role of Additives during Deracemization Using Temperature Cycling. (n.d.). PubMed Central. Retrieved from

  • Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents. (2025). ResearchGate. Retrieved from

  • Amide bond formation: beyond the dilemma between activation and racemisation. (n.d.). RSC Publishing. Retrieved from

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. Retrieved from

  • Racemization process for an optically active carboxylic acid or ester thereof. (1993). Google Patents. Retrieved from

  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019). Crystal Growth & Design. Retrieved from

  • The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol... (n.d.). ResearchGate. Retrieved from

  • Racemization, Enantiomerization and Diastereomerization. (2007). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Retrieved from

  • racemize alpha chiral acid with LiOH?. (2021). Reddit. Retrieved from

  • Studies on hydrolysis of chiral, achiral and racemic alcohol esters with Pseudomonas cepacia lipase: mechanism of stereospecificity of the enzyme. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from

  • Determination of enantiomeric excess. (n.d.). University of Bath. Retrieved from

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences. Retrieved from

Sources

Technical Support Center: Chiral HPLC Method Development for (R)-ethyl 2-methoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral HPLC method development of (R)-ethyl 2-methoxypropanoate. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that blends foundational chromatographic principles with practical, field-tested advice. This resource is structured to anticipate the challenges you may encounter, from initial method screening to final optimization and troubleshooting.

Part 1: Frequently Asked Questions (FAQs) - Getting Started

This section addresses the initial questions researchers have when embarking on the chiral separation of a small, neutral molecule like ethyl 2-methoxypropanoate.

Q1: Which type of Chiral Stationary Phase (CSP) is the best starting point for separating the enantiomers of ethyl 2-methoxypropanoate?

A1: For a small, neutral ester like ethyl 2-methoxypropanoate, polysaccharide-based CSPs are the most logical and effective starting point.[1] These phases, typically derived from cellulose or amylose coated or immobilized on a silica support, offer broad enantioselectivity for a wide range of compounds.

  • Causality & Expertise: The chiral recognition mechanism on polysaccharide CSPs involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[2] The carbamate derivatives on the polysaccharide backbone form transient, diastereomeric complexes with the enantiomers. The ester and methoxy groups on your analyte are ideal candidates for these types of interactions.

  • Primary Recommendation: Start with a cellulose-based column, such as Daicel CHIRALCEL® OD-H .[3][4] This column, featuring cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, is historically one of the most successful and versatile CSPs for a vast number of chiral separations.

  • Secondary Recommendation: If the cellulose-based phase does not yield separation, an amylose-based equivalent, such as Daicel CHIRALPAK® AD-H , should be your next choice. The helical structure of amylose differs from the linear structure of cellulose, often providing complementary or alternative selectivity.[5]

Q2: What are the recommended initial mobile phase screening conditions for a polysaccharide CSP?

A2: Normal Phase (NP) chromatography is the preferred mode for initial screening on polysaccharide columns.[6] It typically provides higher selectivity for chiral compounds compared to reversed-phase mode. The mobile phase consists of a non-polar alkane and a polar alcohol modifier.

  • Expertise & Experience: The alcohol modifier is the most critical component for achieving separation. It competes with the analyte for polar interaction sites on the CSP. By varying the type and concentration of the alcohol, you directly modulate the retention and selectivity of the separation.

  • Recommended Screening Protocol: A simple screening strategy using two different alcohols is highly effective.[7]

Table 1: Initial Mobile Phase Screening Conditions

ParameterCondition 1Condition 2
Column Daicel CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)Daicel CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v)n-Hexane / Ethanol (EtOH) (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 210-220 nm (or low wavelength)UV at 210-220 nm (or low wavelength)
Injection Vol. 5-10 µL5-10 µL
Sample Conc. 0.5 - 1.0 mg/mL in mobile phase0.5 - 1.0 mg/mL in mobile phase
  • Trustworthiness: Always dissolve your sample in the mobile phase to avoid peak distortion caused by solvent mismatch.[8] Ensure the column is properly equilibrated with at least 10-20 column volumes of the new mobile phase before the first injection.[9]

Q3: My analyte is not ionizable. Do I need to use additives like TFA or DEA?

A3: No, for a neutral analyte like ethyl 2-methoxypropanoate, acidic or basic additives are unnecessary and should be avoided in the initial screening.

  • Expertise & Experience: Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) are used to suppress unwanted ionic interactions between acidic or basic analytes and the silica support of the CSP, thereby improving peak shape.[10] Since your analyte lacks acidic or basic functional groups, these additives will offer no benefit and may only complicate the mobile phase.

Part 2: Method Development & Optimization Workflow

Once initial screening shows some promise of separation (e.g., a broadened peak or a small shoulder), the next step is to optimize the conditions to achieve baseline resolution (Rs ≥ 1.5).

Step-by-Step Optimization Protocol
  • Select the Best Alcohol Modifier: Based on the initial screening, choose the alcohol (IPA or EtOH) that provided the best initial selectivity, even if the peaks were not fully resolved.

  • Optimize Alcohol Concentration: Systematically vary the percentage of the chosen alcohol in the mobile phase. Test concentrations such as 5%, 10%, 15%, and 20%. Generally, decreasing the alcohol percentage will increase retention and may improve resolution, but this is not always the case.

  • Adjust Flow Rate: Chiral separations are often sensitive to flow rate.[9] Once you have a promising alcohol concentration, try reducing the flow rate from 1.0 mL/min to 0.7 mL/min or 0.5 mL/min. Lower flow rates can increase efficiency and enhance the subtle interactions needed for chiral recognition.[10]

  • Optimize Temperature: Temperature can significantly impact selectivity.[5] Lowering the column temperature (e.g., to 15 °C or 10 °C) often increases resolution by enhancing the stability of the transient diastereomeric complexes. Conversely, sometimes a higher temperature can improve peak shape and efficiency. Test a range from 10 °C to 40 °C.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for chiral method development.

ChiralMethodDevelopment Start Start: Racemic Ethyl 2-methoxypropanoate Screening Phase 1: Initial Screening Start->Screening Column_Select Select CSP: 1. CHIRALCEL® OD-H 2. CHIRALPAK® AD-H Screening->Column_Select MP_Screen Screen Mobile Phases: A: Hex/IPA (90/10) B: Hex/EtOH (90/10) Column_Select->MP_Screen Eval1 Evaluate Results: Any Separation? MP_Screen->Eval1 Eval1->Column_Select No, try next CSP Optimization Phase 2: Optimization Eval1->Optimization Yes Opt_Alcohol Optimize % Alcohol (e.g., 5-20%) Optimization->Opt_Alcohol Opt_Flow Optimize Flow Rate (e.g., 0.5-1.0 mL/min) Opt_Alcohol->Opt_Flow Opt_Temp Optimize Temperature (e.g., 10-40 °C) Opt_Flow->Opt_Temp Eval2 Evaluate Resolution: Rs >= 1.5? Opt_Temp->Eval2 Eval2->Opt_Alcohol No, re-optimize Validation Phase 3: Method Validation Eval2->Validation Yes Robustness Test Robustness, Linearity, Precision, etc. Validation->Robustness End Final Method Robustness->End

Caption: A logical workflow for chiral HPLC method development and optimization.

Part 3: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Q4: I am not seeing any separation (only a single, sharp peak). What should I do?

A4: This is a common issue indicating that the chosen conditions do not provide sufficient enantioselectivity. Follow this systematic troubleshooting approach.

NoSeparationTroubleshooting Start Problem: Single Symmetrical Peak Step1 Step 1: Change Alcohol Modifier If using IPA, switch to EtOH. If using EtOH, switch to IPA. Start->Step1 Check1 Separation? Step1->Check1 Step2 Step 2: Drastically Change Alcohol Concentration Try 2% and 20% of the alcohol. Check1->Step2 No Success Success! Proceed to Optimization. Check1->Success Yes Check2 Separation? Step2->Check2 Step3 Step 3: Change CSP Type If using Cellulose (OD-H), switch to Amylose (AD-H). Check2->Step3 No Check2->Success Yes Check3 Separation? Step3->Check3 Step4 Step 4: Consider Alternative Modes (Immobilized Columns Only) Try Polar Organic Mode (e.g., 100% MeOH). Check3->Step4 No Check3->Success Yes Fail Consult Column Manufacturer for alternative CSPs (e.g., macrocyclic glycopeptides). Step4->Fail

Caption: A decision tree for troubleshooting a lack of chiral separation.

Q5: My peaks are present, but they are broad or tailing. How can I improve the peak shape?

A5: Poor peak shape for a neutral analyte is often due to non-ideal chromatographic conditions rather than chemical interactions.[11]

Table 2: Troubleshooting Poor Peak Shape

Potential CauseExplanationRecommended Solution
Column Overload Injecting too much sample mass saturates the stationary phase, leading to peak fronting or tailing.Protocol: Prepare a serial dilution of your sample (e.g., 0.5, 0.1, 0.05 mg/mL) and inject each. If peak shape improves at lower concentrations, you were overloading the column.
Injection Solvent Mismatch Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[12]Protocol: Always dissolve the sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that can dissolve the sample and inject the smallest possible volume.
Extra-Column Dead Volume Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening.[13]Protocol: Use short, narrow-bore (e.g., 0.005" ID) PEEK tubing to connect components. Ensure all fittings are properly seated (finger-tight then a quarter-turn) to eliminate dead volume.
Column Contamination or Damage Accumulation of contaminants at the column inlet or a void in the packing bed can distort peaks.[12][13]Protocol: 1. Disconnect the column and reverse the flow direction. 2. Flush to waste with a strong solvent compatible with the column (e.g., 100% 2-propanol for a coated polysaccharide column) at a low flow rate for 30-60 minutes.[14] 3. If this fails, the column may be permanently damaged and require replacement.
Q6: My retention times are drifting or shifting between injections. What is the cause?

A6: Unstable retention times point to a lack of equilibrium in the system or changes in the mobile phase composition.

  • Insufficient Equilibration: Chiral separations can require longer equilibration times than achiral separations.[9] Before starting a sequence, flush the column with the mobile phase for at least 30 minutes or until you see a stable baseline.

  • Mobile Phase Volatility: The alkane component (n-hexane) of the mobile phase is highly volatile. If the mobile phase reservoir is not properly covered, the hexane can evaporate over time, increasing the relative percentage of the alcohol modifier and causing retention times to decrease.[8] Always keep mobile phase bottles capped. Prepare fresh mobile phase daily for maximum reproducibility.

  • Temperature Fluctuations: Inconsistent column temperature will cause retention time shifts.[9] Use a thermostatted column compartment and ensure it is set to a stable temperature. Even small changes in ambient lab temperature can have an effect if a column heater/chiller is not used.

References

  • Dolan, J. W., & Snyder, L. R. (2010). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]

  • Krackeler Scientific, Inc. Astec® CHIROBIOTIC® V2 Chiral HPLC Column. [Link]

  • Analytics-Shop. 14394 - HPLC Column CHIRALCEL® OD-H, 150 x 2,1 mm, 5 µm. [Link]

  • Bioanalysis Zone. Astec CHIROBIOTIC Chiral HPLC Columns Brochure. [Link]

  • Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Shabir, G. A. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • Uddin, M. J., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

  • Chiral Technologies. (2006). Method development with CHIRALPAK® IA. [Link]

  • Daicel Corporation. INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]

  • Phenomenex. Chiral HPLC Separations - Technical Guide. [Link]

  • Moaddel, R., & Wainer, I. W. (2008). Chiral mobile phase additives in HPLC enantioseparations. PubMed. [Link]

  • MZ-Analysentechnik. 14325 Chiralcel OD-H 5µm 250x4.6mm HPLC Column. [Link]

  • Mastelf Technologies. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • Daicel Corporation. Instruction Manual for CHIRALCEL OD-H/OJ-H. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • ResearchGate. (2011). Chiral selectors and stationary phases for separating enantiomer mixtures. [Link]

  • Patel, K. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

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Technical Support Center: Purification of (R)-ethyl 2-methoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development on the effective removal of water-soluble impurities from (R)-ethyl 2-methoxypropanoate. Our focus is on providing practical, troubleshooting-oriented advice grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common water-soluble impurities I should expect in my crude this compound?

A1: The impurity profile of your ester is largely dependent on its synthetic route. A common method for synthesizing esters like this compound is the Fischer esterification of (R)-2-methoxypropanoic acid with ethanol, using a strong acid catalyst such as sulfuric acid.[1][2]

Therefore, the most probable water-soluble impurities are:

  • Unreacted (R)-2-methoxypropanoic acid: The starting carboxylic acid.

  • Excess Ethanol: The starting alcohol, often used in excess to drive the reaction equilibrium.[2]

  • Acid Catalyst: Typically concentrated sulfuric acid (H₂SO₄).

  • Water: A byproduct of the esterification reaction.[1]

Q2: Why is a series of aqueous washes necessary for purification? Can't I just use one?

A2: A sequential washing protocol using different aqueous solutions is a cornerstone of purification for esters.[3] Each wash is designed to selectively remove a specific class of impurities, making the overall process highly effective. A single type of wash would not be sufficient to remove all the different types of water-soluble impurities.

The standard sequence is:

  • Dilute Base Wash (e.g., Sodium Bicarbonate): To neutralize and remove acidic impurities.

  • Water Wash: To remove any remaining water-soluble components.

  • Brine Wash: To remove the bulk of dissolved water from the organic layer before the final drying step.[4][5]

Q3: What is the purpose of the final brine wash?

A3: A brine wash, which is a saturated solution of sodium chloride (NaCl), is a critical step before drying the organic layer with a solid drying agent.[4][5] Its primary function is to decrease the solubility of water in the organic solvent layer.[5][6] This is due to the high ionic strength of the brine solution, which draws water molecules from the organic phase into the aqueous phase, making the subsequent drying step more efficient.[5]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: An emulsion has formed between the organic and aqueous layers, and they won't separate.

An emulsion is a stable mixture of two immiscible liquids, which can be a common and frustrating issue during liquid-liquid extractions.[7][8]

  • Immediate Cause: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, especially if surfactant-like impurities are present.[8]

  • Solutions:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[9]

    • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[8]

    • "Salting Out": Add a small amount of solid sodium chloride (brine) to the separatory funnel and gently swirl.[7][8] This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • Filtration: In persistent cases, the emulsion can be passed through a plug of glass wool in a funnel to help coalesce the droplets.[8]

    • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[8]

Problem 2: After the sodium bicarbonate wash, I'm not sure if all the acid has been removed.

  • Verification: A simple way to check for the complete removal of acidic impurities is to test the pH of the aqueous layer after the wash.

    • Procedure: After a sodium bicarbonate wash and allowing the layers to separate, drain the aqueous layer into a separate beaker. Test the pH of this aqueous layer with litmus paper or a pH meter.

    • Indication: If the aqueous layer is neutral or slightly basic, the acid has been successfully neutralized and removed. If it is still acidic, another wash with sodium bicarbonate solution is required.[10][11]

Problem 3: My final product is cloudy, even after using a drying agent.

  • Possible Causes:

    • Insufficient Drying Agent: Not enough drying agent was added to remove all the dissolved water.

    • Saturated Drying Agent: The drying agent has absorbed its maximum capacity of water and is no longer effective.

    • Inefficient Brine Wash: The preceding brine wash may not have removed enough of the bulk water.

  • Solutions:

    • Add More Drying Agent: Add more anhydrous drying agent until the newly added solid no longer clumps together and remains free-flowing.[12]

    • Filter and Redry: Filter the organic layer to remove the saturated drying agent and then add a fresh portion of the drying agent.

    • Re-wash with Brine: If the problem persists, it may be necessary to return the organic solution to the separatory funnel and perform another brine wash before repeating the drying step.

Detailed Experimental Protocols

Safety First

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all chemicals being used.[13][14][15][16] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.

Physical Properties of this compound
PropertyValueSource
Molecular FormulaC₆H₁₂O₃
Molecular Weight132.16 g/mol
Density0.959 g/cm³
Boiling Point160 °C at 760 mmHg
Protocol 1: Liquid-Liquid Extraction for Impurity Removal

This protocol outlines the standard washing procedure to remove acidic and other water-soluble impurities.

Workflow for Purification of this compound

G A Crude this compound in an organic solvent B Add Saturated Sodium Bicarbonate Solution A->B C Gently Mix and Vent Separatory Funnel B->C D Separate Aqueous Layer (contains acidic impurities) C->D E Wash Organic Layer with Water D->E F Separate Aqueous Layer E->F G Wash Organic Layer with Brine F->G H Separate Aqueous Layer G->H I Dry Organic Layer with Anhydrous MgSO₄ or Na₂SO₄ H->I J Filter to Remove Drying Agent I->J K Evaporate Solvent J->K L Purified this compound K->L

Caption: A step-by-step workflow for the purification of this compound.

Materials:

  • Crude this compound dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Saturated sodium chloride (brine) solution.

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

  • Beakers and Erlenmeyer flasks.

Procedure:

  • Initial Setup:

    • Transfer the crude ester solution to a separatory funnel of appropriate size. The funnel should not be more than two-thirds full.[17]

    • Support the separatory funnel securely in a ring stand.[18]

  • Sodium Bicarbonate Wash (to remove acid):

    • Add a volume of saturated sodium bicarbonate solution approximately equal to the volume of the organic layer in the separatory funnel.

    • Stopper the funnel, and while holding the stopper and stopcock firmly, gently invert the funnel.[18] Immediately open the stopcock to vent any pressure buildup from the evolution of CO₂ gas. [17]

    • Close the stopcock and gently invert the funnel a few times, venting after each inversion. Continue this process until no more gas is evolved.[10]

    • Place the funnel back in the ring stand and allow the layers to separate completely.

    • Drain the lower aqueous layer into a beaker. Since the density of this compound is less than 1 g/cm³, it will be the upper layer if dissolved in a solvent less dense than water (like diethyl ether or ethyl acetate).[17][19]

  • Water Wash:

    • Add a volume of deionized water to the organic layer remaining in the separatory funnel.

    • Stopper the funnel and gently shake for about 30 seconds, remembering to vent periodically.

    • Allow the layers to separate and drain the lower aqueous layer.

  • Brine Wash (to remove dissolved water):

    • Add a volume of brine to the organic layer.

    • Shake gently for 30 seconds with venting.

    • Allow the layers to separate and drain the lower aqueous layer.

  • Drying the Organic Layer:

    • Transfer the organic layer from the separatory funnel to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the flask.[3] Swirl the flask.

    • Continue adding the drying agent in small portions until some of the powder remains free-flowing and does not clump together. This indicates that all the water has been absorbed.[12]

  • Isolation of the Purified Ester:

    • Filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Logic Diagram

G start Start Purification process_bicarb_wash Perform NaHCO₃ Wash start->process_bicarb_wash emulsion Emulsion Forms? acid_check Aqueous Layer Still Acidic? emulsion->acid_check No action_wait Wait 10-20 min Add Brine Gentle Swirling emulsion->action_wait Yes action_rewash_bicarb Repeat NaHCO₃ Wash acid_check->action_rewash_bicarb Yes process_water_brine_wash Perform Water & Brine Wash acid_check->process_water_brine_wash No cloudy_product Final Product Cloudy? action_add_drying Add More Drying Agent Filter and Redry cloudy_product->action_add_drying Yes end Purified Product cloudy_product->end No action_wait->process_bicarb_wash action_rewash_bicarb->process_bicarb_wash process_drying Dry with Anhydrous Agent action_add_drying->process_drying process_bicarb_wash->emulsion process_water_brine_wash->process_drying process_drying->cloudy_product

Caption: A decision-making diagram for troubleshooting common purification issues.

Purity Assessment

After purification, it is good practice to assess the purity of the this compound. A common and effective method is Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum should be clean, showing only the peaks corresponding to the product. The absence of peaks from starting materials (e.g., a broad peak for the carboxylic acid proton) or solvents is a good indication of high purity.[20][21]

References

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14). Retrieved from [Link]

  • Tips & Tricks: Drying Methods - Department of Chemistry : University of Rochester. Retrieved from [Link]

  • solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource. Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Retrieved from [Link]

  • Esters 4. Organic Preparation & Purification of an Ester. - YouTube. (2014, February 16). Retrieved from [Link]

  • CHEM 2212L Experiment 7 - Fischer Esterification - YouTube. (2020, July 4). Retrieved from [Link]

  • Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. Retrieved from [Link]

  • My organic molecule is in the ethyl acetate, how to dry it before precipitating? - Sciencemadness.org. (2018, September 30). Retrieved from [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]

  • 8.6: Common Extraction Washes - Chemistry LibreTexts. (2024, August 15). Retrieved from [Link]

  • This compound - LookChem. Retrieved from [Link]

  • How to avoid emulsion during liquid-liquid partition with methacrylic acid? - ResearchGate. (2022, April 2). Retrieved from [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. Retrieved from [Link]

  • The Separatory Funnel - AWS. Retrieved from [Link]

  • Using a separating funnel. Retrieved from [Link]

  • 4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • [ORGANIC] Why am I rinsing my product with cold water? : r/chemhelp - Reddit. (2013, March 13). Retrieved from [Link]

  • Washing ester product with acid and base : r/chemhelp - Reddit. (2022, December 5). Retrieved from [Link]

  • Best method for cleaning esters? - Powered by XMB 1.9.11 - Sciencemadness.org. (2013, February 26). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved from [Link]

  • CHEM254 Experiment 06 Synthesis of Novel Esters. (2011, July 31). Retrieved from [Link]

  • Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial - ausetute.com. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248) - Human Metabolome Database. Retrieved from [Link]

  • Fischer Esterification Procedure. Retrieved from [Link]

  • Preparation & Purification. Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 6. Methyl and methoxy ring-disubstituted 2-methoxyethyl 2-cyano-3-phenyl-2-propenoates | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Retrieved from [Link]

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Technical Support Center: A Guide to the Scale-Up Synthesis of (R)-ethyl 2-methoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of (R)-ethyl 2-methoxypropanoate. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this valuable chiral intermediate from the bench to production. We will address common questions and troubleshoot critical challenges, grounding our advice in established chemical principles and practical, field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are fundamental to planning a successful scale-up campaign.

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent and industrially viable method is the Williamson ether synthesis, starting from the readily available chiral precursor, ethyl (R)-lactate.[1] This starting material is attractive as it can be sourced from the fermentation of biomass, aligning with green chemistry principles.[2]

The reaction involves the deprotonation of the secondary alcohol in ethyl (R)-lactate with a strong base, followed by nucleophilic substitution with a methylating agent.

  • Starting Material: Ethyl (R)-(-)-2-hydroxypropanoate (Ethyl (R)-lactate)[3]

  • Base: Typically Sodium Hydride (NaH)

  • Methylating Agent: Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)

  • Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).

The choice between methyl iodide and dimethyl sulfate often depends on cost, safety protocols, and reaction kinetics on scale, with dimethyl sulfate being a potent but more toxic alternative.

Q2: Why is maintaining high enantiomeric excess (e.e.) so critical during the synthesis and scale-up?

For chiral molecules used in pharmaceutical or agrochemical applications, biological activity is often confined to a single enantiomer. The opposite enantiomer may be inactive or, in some cases, cause undesirable side effects.[4] Therefore, the (R)-enantiomer's purity is a critical quality attribute that dictates the final product's efficacy and safety.

The primary risk during this synthesis is racemization of the chiral center at the C2 position. This carbon is alpha to the ester's carbonyl group, making the attached proton acidic. Under harsh basic conditions, prolonged reaction times, or elevated temperatures, this proton can be abstracted, leading to a planar enolate intermediate which can be re-protonated from either face, resulting in a loss of stereochemical integrity.[5][6]

Q3: What are the primary safety concerns when scaling up this synthesis?

Scaling up introduces significant safety challenges that must be rigorously addressed:

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water and protic solvents to release hydrogen gas, posing a fire and explosion risk. Handling large quantities requires an inert atmosphere (Nitrogen or Argon) and specialized charging equipment. The quenching of excess NaH post-reaction is highly exothermic and must be performed under strict temperature control with a carefully chosen quenching agent (e.g., isopropanol, followed by ethanol, then water).

  • Methylating Agents: Both methyl iodide and dimethyl sulfate are toxic and carcinogenic. They must be handled in closed systems with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, scrubbers) to prevent exposure.

  • Exothermic Events: The deprotonation and methylation steps can be exothermic. A robust reactor cooling system and controlled addition rates are essential to prevent thermal runaways, which could accelerate side reactions, cause racemization, or lead to dangerous pressure build-up.

Q4: Which analytical techniques are crucial for in-process control (IPC) and final product release?

A robust analytical strategy is the cornerstone of a controlled and reproducible process.

Analysis Technique Purpose
Starting Material ID & Purity GC, ¹H NMR, Chiral GC/HPLCConfirm identity, purity, and enantiomeric excess of Ethyl (R)-lactate.
Moisture Content Karl Fischer (KF) TitrationCrucial for solvents and the starting lactate. Water consumes NaH and can cause side reactions.
Reaction Completion (IPC) GC, TLC, HPLCMonitor the disappearance of Ethyl (R)-lactate to determine reaction endpoint.
Enantiomeric Excess (e.e.) Chiral GC or Chiral HPLCQuantify the ratio of (R) to (S) enantiomers in the final product. This is a critical quality test.[7]
Final Product Purity & ID GC, ¹H & ¹³C NMR, Mass SpecConfirm the structure and measure the purity of the isolated this compound.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the scale-up process.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a common scale-up challenge stemming from several root causes.

  • Cause A: Impure or Wet Reagents. Water in the ethyl lactate or solvent will consume the sodium hydride, reducing the amount of active base available for deprotonation.

    • Solution: Use anhydrous grade solvents. Dry the ethyl lactate azeotropically or with molecular sieves before use. Always verify water content via Karl Fischer titration (<100 ppm is ideal).

  • Cause B: Insufficient Base. Incomplete deprotonation is a primary cause of low conversion. While a slight excess of NaH is common (1.1-1.2 equivalents), solid NaH can have variable activity, especially if it has been improperly stored.

    • Solution: Use a fresh, high-quality lot of NaH. Consider using a dispersion (e.g., 60% in mineral oil) for more consistent reactivity, though this complicates workup. Titrate the NaH to confirm its activity if issues persist.

  • Cause C: Sub-optimal Temperature. While low temperatures are needed to prevent racemization, excessively cold conditions can slow the reaction rate to a crawl, leading to incomplete conversion within a practical timeframe.

    • Solution: Develop a temperature profile. The deprotonation can often be started at 0°C and allowed to slowly warm, while the methylation step may proceed efficiently at 0°C to room temperature. This must be carefully optimized for your specific reactor and scale.

Q2: In-process controls show incomplete conversion of the starting material. How do I drive the reaction to completion?

Stalled reactions are frustrating and often point to issues with stoichiometry or reactivity.

  • Cause A: Poor Mixing/Mass Transfer. On scale, NaH is a solid in a liquid solution, making this a heterogeneous reaction. Without adequate agitation, the NaH may settle, reducing the available surface area for reaction and leading to localized "hot spots" and areas of inactivity.

    • Solution: Ensure the reactor's agitator is designed for solid-liquid slurries. Use an appropriate stir speed to maintain a good suspension. Baffles within the reactor can also improve mixing efficiency.

  • Cause B: Reagent Addition Order/Rate. Adding the methylating agent before deprotonation is complete will result in a stalled reaction.

    • Solution: Implement a hold step after the addition of ethyl lactate to the NaH suspension (e.g., 1-2 hours) to ensure complete formation of the alkoxide before slowly adding the methyl iodide. Monitor hydrogen evolution during deprotonation as an indicator of reaction progress.

Q3: My final product shows significant racemization (low e.e.). What conditions lead to this and how can I prevent it?

This is the most critical challenge for this specific synthesis. The diagram below illustrates the key factors contributing to this problem.

cluster_conditions Reaction Conditions cluster_reagents Reagent Control racemization Loss of Enantiomeric Purity (Racemization) temp High Temperature temp->racemization Increases enolate formation rate time Prolonged Reaction Time time->racemization Longer exposure to basic conditions base Excess Strong Base base->racemization Drives equilibrium towards enolate quenching Improper Quenching quenching->racemization Localized heat/base concentration

Caption: Key factors leading to racemization during synthesis.

  • Cause A: High Temperature. The rate of enolate formation is highly temperature-dependent.

    • Solution: Maintain strict temperature control throughout the base-present steps. A target range of -10°C to 5°C is often a good starting point for optimization. Ensure your cooling system can handle the exotherms from reagent addition without deviation.

  • Cause B: Excess Base or Prolonged Reaction Time. The longer the chiral center is exposed to a strong base, the higher the risk of deprotonation and racemization.

    • Solution: Use the minimum effective amount of base (e.g., 1.1 equivalents). Monitor the reaction closely with IPCs and quench it as soon as it reaches completion. Avoid unnecessarily long reaction times or leaving the reaction mixture under basic conditions overnight.

Q4: The final distillation is inefficient, and I'm struggling to achieve the required purity.

Purification of this relatively volatile product can be challenging.[1]

  • Cause A: Co-distillation with Solvent/Impurities. The boiling point of the product may be close to that of the reaction solvent (e.g., THF) or side-products, making simple distillation ineffective.

    • Solution: Perform a thorough solvent swap to a higher-boiling solvent (e.g., toluene) after the aqueous workup but before the final distillation. This will help remove residual THF. For difficult separations, fractional distillation using a column with a high number of theoretical plates (e.g., a Vigreux or packed column) is necessary.[8]

  • Cause B: Thermal Degradation. Prolonged heating during distillation can potentially cause degradation or side reactions.

    • Solution: Use vacuum distillation to lower the boiling point of the product, minimizing thermal stress. Ensure the distillation apparatus is appropriately sized for the batch to avoid excessively long residence times in the reboiler.

Part 3: Experimental Protocol Example

This section provides a detailed, step-by-step methodology for the synthesis, designed to be a self-validating system.

Workflow Overview: Synthesis of this compound

prep Step 1: Reagent Preparation - Dry THF Solvent - Charge Reactor with NaH - Cool to 0°C deprot Step 2: Deprotonation - Slow addition of Ethyl (R)-Lactate - Monitor H₂ evolution - Stir for 1-2h at 0-5°C prep->deprot methyl methyl deprot->methyl quench Step 4: Quenching - Cool to 0°C - Cautious addition of Isopropanol - Followed by Water methyl->quench workup Step 5: Aqueous Workup - Phase Separation - Wash organic layer with brine - Dry over MgSO₄ quench->workup purify Step 6: Purification - Filter drying agent - Concentrate solvent - Vacuum Distillation workup->purify final {Final Product | this compound} purify->final

Caption: Step-by-step synthesis and purification workflow.

Protocol: Synthesis of this compound (1 kg Scale)

Disclaimer: This protocol is for informational purposes and should be adapted and validated by qualified personnel. All operations must be conducted with appropriate engineering controls and safety precautions.

  • Reactor Preparation:

    • Charge a 20 L, dry, nitrogen-purged reactor with 8 L of anhydrous THF. Verify moisture content is <100 ppm using Karl Fischer titration.

    • Begin agitation and cool the solvent to 0°C.

    • Under a nitrogen blanket, carefully charge 339 g (8.47 mol, 1.2 eq) of sodium hydride (60% dispersion in mineral oil).

  • Deprotonation:

    • In a separate vessel, dissolve 1.0 kg (7.06 mol, 1.0 eq) of ethyl (R)-lactate (e.e. >99%, water content <200 ppm) in 2 L of anhydrous THF.

    • Slowly add the ethyl lactate solution to the NaH suspension via an addition funnel over 2-3 hours, maintaining the internal temperature between 0°C and 5°C. Hydrogen gas will evolve; ensure it is safely vented.

    • Once the addition is complete, stir the resulting slurry at 0-5°C for an additional 1 hour to ensure complete alkoxide formation.

  • Methylation:

    • Slowly add 1.1 kg (7.77 mol, 1.1 eq) of methyl iodide dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

    • After the addition, allow the mixture to slowly warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction's progress by GC analysis of quenched aliquots. The reaction is complete when <1% of ethyl (R)-lactate remains.

  • Workup and Isolation:

    • Cool the reaction mixture back to 0°C.

    • CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully quench the excess NaH by adding 500 mL of isopropanol dropwise, keeping the temperature below 15°C.

    • After the initial quench, slowly add 2 L of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the phases.

    • Extract the aqueous layer with 2 x 1 L of ethyl acetate.

    • Combine all organic layers and wash with 2 x 2 L of saturated brine solution to remove residual DMF or water-soluble impurities.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Assemble a vacuum distillation apparatus with a fractionating column.

    • Distill the crude oil under reduced pressure. The product, this compound, is a colorless liquid.[1]

    • Collect fractions and analyze for purity by GC and for enantiomeric excess by chiral GC. Pool fractions that meet the required specification (>99% purity, >99% e.e.).

References

  • PrepChem. (n.d.). Synthesis of Ethyl 2-[(1'-Methoxy)n-Decyloxy]Propionate. Retrieved from PrepChem.com. URL: [Link]

  • ResearchGate. (n.d.). Synthesis of racemic ethyl 3-aryl-2-methylpropanoates 2a–e and ethyl.... Retrieved from ResearchGate. URL: [Link]

  • Google Patents. (2021). CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate. Retrieved from Google Patents.
  • Google Patents. (2021). RACEMIZATION OF (S) AND/OR (R)-3-(DIMETHYLAMINO)-1-(3-METHOXYPHENYL)-2-METHYLPROPAN-1. Retrieved from Google Patents.
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  • MDPI. (2020). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Retrieved from MDPI. URL: [Link]

  • ResearchGate. (2011). High-Pressure Phase Behavior of Methyl Lactate and Ethyl Lactate in Supercritical Carbon Dioxide. Retrieved from ResearchGate. URL: [Link]

  • PubChem. (n.d.). ethyl (2R)-2-hydroxypropanoate. Retrieved from PubChem. URL: [Link]

  • AIR Unimi. (2014). Biocatalytic synthesis of chiral pharmaceutical intermediates. Retrieved from AIR Unimi. URL: [Link]

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  • Organic Syntheses. (n.d.). (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S). Retrieved from Organic Syntheses. URL: [Link]

  • Google Patents. (2012). WO2012059798A2 - NOVEL METHOD FOR RACEMIZATION OF OPTICALLY PURE β-CYANO ESTER TO CORRESPONDING RACEMIC β-CYANO ACID. Retrieved from Google Patents.
  • PMC - PubMed Central. (2014). Synthesis and Chiral Separation of Fibratol, Isopropyl 2-(4-((4-chlorophenyl)(hydroxyl) methyl)-phenoxy)-2-methylpropanoate. Retrieved from PMC. URL: [Link]

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  • Google Patents. (2000). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Retrieved from Google Patents.
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  • PMC - PubMed Central. (2023). A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. Retrieved from PMC. URL: [Link]

  • Human Metabolome Database. (2013). Showing metabocard for Ethyl 2-methylpropanoate (HMDB0031248). Retrieved from HMDB. URL: [Link]

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  • MDPI. (2023). A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. Retrieved from MDPI. URL: [Link]

  • ResearchGate. (2014). (PDF) Ethyl Lactate as a Greener Alternative to Acetonitrile in RPLC: A Realistic Appraisal. Retrieved from ResearchGate. URL: [Link]

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Technical Support Center: Optimizing Catalyst Loading for (R)-ethyl 2-methoxypropanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-ethyl 2-methoxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis, with a specific focus on the critical parameter of catalyst loading. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your experiments for maximal yield and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The synthesis of chiral α-methoxy esters like this compound typically involves two main strategies: the esterification of O-methyl-lactic acid or the enantioselective modification of a prochiral substrate.[1][2] The choice of catalyst is paramount and depends on the chosen synthetic route. For esterification, common catalysts include strong Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) and solid acid catalysts like cation-exchange resins (e.g., Amberlyst 15).[3][4] For asymmetric synthesis approaches, chiral catalysts, often based on transition metals like rhodium or iridium complexed with chiral ligands, are employed to induce enantioselectivity.[5][6]

Q2: How does catalyst loading impact the reaction rate and yield?

A2: Catalyst loading is a critical parameter that directly influences the reaction kinetics. Generally, increasing the catalyst loading provides more active sites for the reaction, leading to a faster reaction rate and allowing the system to reach equilibrium more quickly.[3] However, an excessively high catalyst loading can lead to diminishing returns, where the increase in rate is no longer proportional to the amount of catalyst added. In some cases, high catalyst concentrations can even promote side reactions or complicate product purification, potentially lowering the overall yield.[7] Therefore, optimizing the catalyst loading is a crucial step in developing an efficient and economical process.[8][9]

Q3: Can incorrect catalyst loading affect the enantioselectivity of the reaction?

A3: Absolutely. In asymmetric catalysis, the catalyst's chiral environment is responsible for directing the formation of one enantiomer over the other.[5] Incorrect catalyst loading can impact enantioselectivity in several ways. Too low a loading might result in a slow reaction where background, non-catalyzed reactions (which are typically not enantioselective) become more significant, thus lowering the enantiomeric excess (ee) of the product. Conversely, excessively high concentrations of some organometallic catalysts can lead to the formation of less selective dimeric or aggregated catalytic species. It is essential to determine the optimal catalyst loading that maximizes both conversion and enantioselectivity.[10]

Q4: What are the signs of catalyst deactivation or degradation during the synthesis?

A4: Signs of catalyst issues include a significant decrease in reaction rate over time, incomplete conversion of starting materials, or a drop in enantioselectivity.[10] For solid catalysts, physical changes such as discoloration or fragmentation can indicate degradation. For homogeneous catalysts, the formation of precipitates or a color change in the reaction mixture might suggest catalyst decomposition. Monitoring the reaction progress closely via techniques like TLC, GC, or HPLC is crucial for early detection of such issues.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of this compound, with a focus on catalyst-related issues.

Issue 1: Low or No Conversion

Possible Causes & Corrective Actions

Potential Cause Diagnostic Check Recommended Solution
Inactive or Degraded Catalyst Verify the age, storage conditions, and handling of the catalyst. For air- or moisture-sensitive catalysts, ensure proper inert atmosphere techniques were used.[10]Use a fresh batch of catalyst. If applicable, consider a catalyst activation step as recommended by the supplier or literature protocols. For solid catalysts, regeneration (e.g., washing and drying) may be possible.
Insufficient Catalyst Loading Review the experimental protocol and calculations for catalyst loading. Compare with established literature procedures for similar reactions.Perform a catalyst loading screen, systematically increasing the amount of catalyst in small-scale trials to identify the optimal concentration.[3][4]
Suboptimal Reaction Temperature Confirm the reaction temperature is within the optimal range for the specific catalyst being used. Some catalysts have a narrow window of optimal activity.[11]Optimize the reaction temperature by running a series of experiments at different temperatures while keeping other parameters constant.[10]
Presence of Inhibitors Analyze starting materials and solvents for impurities (e.g., water, nucleophiles) that could poison the catalyst.[12]Purify starting materials and ensure the use of dry, high-purity solvents. The addition of molecular sieves can help remove trace amounts of water.[10]
Issue 2: Low Enantioselectivity

Possible Causes & Corrective Actions

Potential Cause Diagnostic Check Recommended Solution
Incorrect Catalyst or Ligand Purity The optical purity of the chiral catalyst or ligand is paramount. Even small amounts of the opposite enantiomer can significantly reduce the product's ee.[13]Source catalysts and ligands from reputable suppliers with guaranteed high enantiomeric purity. If synthesizing the catalyst in-house, ensure rigorous purification and characterization.
Suboptimal Catalyst Loading As discussed in the FAQs, both too low and too high catalyst loadings can negatively impact enantioselectivity.Conduct a catalyst loading optimization study, analyzing the ee at various catalyst concentrations to find the optimal balance.
Inappropriate Solvent The solvent can significantly influence the chiral environment created by the catalyst.Perform a solvent screen to identify a solvent that enhances the interaction between the catalyst and substrate, leading to higher enantioselectivity.[10]
Incorrect Reaction Temperature Asymmetric reactions are often highly sensitive to temperature. Generally, lower temperatures lead to higher enantioselectivity, but at the cost of a slower reaction rate.Evaluate the effect of temperature on ee by running the reaction at several different temperatures (e.g., room temperature, 0 °C, -20 °C).[10]

Experimental Protocols

Protocol 1: Catalyst Loading Optimization for Esterification using Amberlyst 15

This protocol outlines a general procedure for optimizing the loading of a solid acid catalyst for the esterification of O-methyl-lactic acid with ethanol.

  • Reaction Setup : In a series of parallel reaction vessels, place a magnetic stir bar and O-methyl-lactic acid (1.0 eq).

  • Solvent and Reagent Addition : Add an excess of anhydrous ethanol (e.g., 5-10 eq).

  • Catalyst Addition : To each vessel, add a different weight percentage of Amberlyst 15 (e.g., 5%, 10%, 15%, 20% w/w relative to the lactic acid derivative).

  • Reaction Conditions : Heat the reactions to a consistent temperature (e.g., reflux) and monitor the progress of each reaction over time using GC or TLC.

  • Analysis : Upon completion (or after a fixed time point), quench the reactions, filter off the catalyst, and analyze the crude product to determine the conversion and yield for each catalyst loading.

  • Optimization : Plot the yield as a function of catalyst loading to identify the optimal amount that provides the best balance of reaction rate and efficiency.

Protocol 2: General Workflow for Troubleshooting Low Enantioselectivity

This workflow provides a systematic approach to diagnosing and resolving issues of low enantiomeric excess in an asymmetric synthesis.

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Data Presentation

Table 1: Illustrative Effect of Catalyst Loading on Reaction Conversion

The following table illustrates a hypothetical outcome of a catalyst loading optimization study for the esterification of O-methyl-lactic acid.

Catalyst Loading (wt%)Reaction Time (h)Conversion (%)
5865
10892
15898
20898

This data is illustrative and serves as an example of what might be observed in an optimization experiment.

Logical Relationships

Diagram: Key Factors Influencing Enantioselective Synthesis

This diagram illustrates the interplay of various factors that determine the success of an asymmetric catalytic reaction.

Enantioselective_Factors cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Catalyst Catalyst System Outcome Reaction Outcome (Yield & Enantioselectivity) Catalyst->Outcome Substrate Substrate Substrate->Outcome Conditions Reaction Conditions Conditions->Outcome Catalyst_Purity Purity (Chemical & Optical) Catalyst_Loading Loading Ligand Ligand Structure Temperature Temperature Solvent Solvent Concentration Concentration

Caption: Interconnected factors affecting the outcome of asymmetric synthesis.

References

  • Benchchem. Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations.
  • IAENG. Esterification of Lactic Acid and Ethanol using Heterogeneous Catalysts for the Production of a Bio-based Chemical.
  • ResearchGate. Kinetics of esterification of lactic acid with ethanol catalyzed by cation-exchange resins.
  • ResearchGate. A Kinetic Model for the Esterification of Lactic Acid and Its Oligomers.
  • ScienceDirect. Kinetic study for esterification of lactic acid with ethanol and hydrolysis of ethyl lactate using an ion-exchange resin.
  • International Transaction Journal of Engineering, Management, & Applied Sciences & Technologies. KINETIC STUDY OF AUTOCATALYZED ESTERIFICATION OF LACTIC ACID WITH ALCOHOLS C2-C5.
  • Mettler Toledo. Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization.
  • Google Patents. EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan-2-yl)-6-methyl aniline.
  • PubMed Central. Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals and Corresponding Building Blocks by Chiral High-Performance Liquid Chromatography and Supercritical Fluid Chromatography.
  • PubMed. Low Catalyst Loading in Ring-Closing Metathesis Reactions.
  • PubChem. Ethyl 2-methoxypropanoate.
  • SCIREA Journal of Chemistry. The Challenges and Solutions of Chiral Drug Preparation Techniques.
  • Benchchem. Catalyst selection for efficient Methyl 2-ethyl-3-methoxybenzoate synthesis.
  • ChemicalBook. METHYL 2-METHOXYPROPIONATE synthesis.

Sources

Validation & Comparative

A Comparative Guide to Chiral GC Methods for Determining Enantiomeric Excess of (R)-ethyl 2-methoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and fine chemical synthesis, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and regulatory compliance. The biological and pharmacological properties of chiral molecules can be enantiomer-dependent, making the accurate quantification of stereoisomers a critical analytical task. This guide provides an in-depth comparison of chiral Gas Chromatography (GC) methods for determining the enantiomeric excess of (R)-ethyl 2-methoxypropanoate, a key chiral intermediate. We will delve into the rationale behind methodological choices, present comparative data, and provide a detailed, validated experimental protocol.

The Central Role of Chiral Stationary Phases

The foundation of chiral GC is the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte.[1] This differential interaction leads to different retention times for the (R) and (S) enantiomers, enabling their separation and quantification. For volatile and thermally stable compounds like ethyl 2-methoxypropanoate, cyclodextrin-based CSPs are the industry standard due to their exceptional enantioselective capabilities.[2]

Cyclodextrins are cyclic oligosaccharides that form a toroidal structure, creating a chiral cavity.[3] The separation mechanism is a combination of inclusion of the analyte (or a part of it) into the cyclodextrin cavity and interactions with the derivatized hydroxyl groups on the rim of the torus. The choice of the cyclodextrin (α, β, or γ) and its derivatization are critical for achieving optimal separation for a specific analyte.

Comparative Analysis of Chiral GC Columns

While a variety of CSPs are commercially available, for the separation of small chiral esters like ethyl 2-methoxypropanoate, derivatized β-cyclodextrins are often the columns of choice. Below is a comparison of two highly effective chiral GC columns suitable for this application. The selection is based on their proven performance with structurally similar analytes such as lactate esters.

FeatureColumn A: CHIRALDEX® B-DMColumn B: Rt-βDEXse™
Chiral Stationary Phase Dimethylated β-cyclodextrinProprietary β-cyclodextrin derivative
Typical Application Broad applicability for chiral separations, including esters, alcohols, and ketones.Excellent for the separation of enantiomers of flavors, fragrances, and pharmaceutical intermediates.
Separation Principle Primarily inclusion complexation and dipole-dipole interactions.A combination of inclusion complexation and hydrogen bonding interactions.
Selectivity for Esters High selectivity for small, polar chiral esters.Known for providing good resolution for compounds like ethyl-2-methylbutyrate.[4]
Thermal Stability Up to 230 °CUp to 230 °C

Recommended Experimental Protocol: Chiral GC-FID

This section outlines a detailed, step-by-step methodology for determining the enantiomeric excess of this compound using a chiral GC system equipped with a Flame Ionization Detector (FID).

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Chiral GC Column: CHIRALDEX® B-DM (30 m x 0.25 mm I.D., 0.12 µm film thickness) or equivalent dimethylated β-cyclodextrin column.

  • Carrier Gas: Helium (99.999% purity).

  • Syringes: 10 µL GC syringe.

  • Vials: 2 mL amber glass vials with screw caps and septa.

  • Software: Agilent OpenLab CDS or equivalent chromatography data system.

Sample and Standard Preparation
  • Solvent: Dichloromethane (HPLC grade).

  • Racemic Standard: Prepare a 1 mg/mL solution of racemic ethyl 2-methoxypropanoate in dichloromethane.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of dichloromethane to obtain a 1 mg/mL solution.

GC Method Parameters
ParameterValueRationale
Injector Temperature 220 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Volume 1 µLA standard volume for capillary GC to avoid column overload.
Split Ratio 50:1A higher split ratio is used to handle the concentrated sample and maintain sharp peaks.
Carrier Gas HeliumAn inert carrier gas that provides good efficiency.
Constant Flow 1.2 mL/minAn optimal flow rate for a 0.25 mm I.D. column to ensure good separation efficiency.
Oven Program 60 °C (hold 2 min), then ramp to 120 °C at 2 °C/min, hold for 5 minA slow temperature ramp is crucial for resolving the enantiomers. The initial hold ensures sharp peaks, and the final hold ensures elution of any less volatile components.
Detector FIDA universal detector for organic compounds, providing high sensitivity.
Detector Temperature 250 °CHigher than the final oven temperature to prevent condensation of the analyte.
Makeup Gas (N2) 25 mL/minOptimizes detector performance.
Hydrogen Flow 30 mL/minFuel for the FID flame.
Air Flow 400 mL/minOxidant for the FID flame.
Data Analysis and Calculation of Enantiomeric Excess
  • Peak Identification: Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

  • Integration: Integrate the peak areas of the two enantiomers in the sample chromatogram.

  • Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizing the Workflow

Chiral_GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc Chiral GC-FID Analysis cluster_data Data Processing & Analysis Racemic_Std Racemic Standard (1 mg/mL) GC_Injection GC Injection Racemic_Std->GC_Injection Sample Sample (1 mg/mL) Sample->GC_Injection Separation Chiral Separation on Column GC_Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation

Caption: Experimental workflow for chiral GC separation.

Ensuring Trustworthiness: Method Validation as a Self-Validating System

To ensure the reliability and accuracy of the results, the described chiral GC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][3][5] This validation process establishes the method as a self-validating system, providing a high degree of confidence in the reported enantiomeric excess values.

Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the baseline separation of the two enantiomers and the absence of interfering peaks from the solvent or impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by preparing a series of solutions with varying ratios of the two enantiomers (e.g., 99:1, 95:5, 80:20, 50:50, 20:80, 5:95, 1:99) and plotting the peak area ratio against the concentration ratio. A correlation coefficient (r²) of ≥ 0.99 is typically required.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by analyzing samples with known enantiomeric compositions and comparing the measured values to the true values.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Logical Framework for Method Development

Method_Development_Logic cluster_selection Analyte & Column Selection cluster_optimization Parameter Optimization cluster_validation Method Validation (ICH Q2(R1)) Analyte Ethyl 2-methoxypropanoate (Volatile, Chiral Ester) Column Derivatized β-Cyclodextrin CSP (Proven for similar analytes) Analyte->Column Temp_Program Oven Temperature Program (Slow ramp for resolution) Column->Temp_Program Flow_Rate Carrier Gas Flow Rate (Optimize for efficiency) Column->Flow_Rate Injection Injection Parameters (Split ratio for peak shape) Column->Injection Specificity Specificity Temp_Program->Specificity Flow_Rate->Specificity Injection->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ Limit of Quantitation Precision->LOQ Robustness Robustness LOQ->Robustness

Caption: Logical flow of chiral GC method development.

Conclusion

The determination of enantiomeric excess of this compound can be reliably achieved using chiral Gas Chromatography with a derivatized β-cyclodextrin stationary phase. The presented method, based on a CHIRALDEX® B-DM column, provides a robust starting point for achieving baseline separation of the enantiomers. By following a systematic method development approach and conducting a thorough validation according to ICH guidelines, researchers can establish a trustworthy and accurate analytical procedure critical for quality control in the pharmaceutical and chemical industries.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]

  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. 1997. Available from: [Link]

  • Wrezel, P., Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(11), 1224-1233.
  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. 2025. Available from: [Link]

  • Google Patents. CN102768250B - Method for Determination of Optical Isomers of Methyl Lactate by Chiral Separation by Capillary Gas Chromatography. 2012.
  • ResearchGate. Gas chromatographic analysis of mixture of ethyl lactate enantiomer and ethyl pyruvate. 2012. Available from: [Link]

  • Chemistry LibreTexts. 1.4: Chiral Gas Chromatography. 2021. Available from: [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to (R)-ethyl 2-methoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. (R)-ethyl 2-methoxypropanoate, a valuable chiral intermediate, is no exception. Its synthesis has been approached through various methodologies, each with its own set of advantages and disadvantages. This guide provides an in-depth, objective comparison of three prominent synthetic routes to this compound: the Williamson Ether Synthesis from a chiral precursor, Enzymatic Kinetic Resolution of a racemic mixture, and a Chiral Auxiliary-mediated approach. This analysis is supported by experimental data and detailed protocols to inform strategic decisions in both research and process development.

Introduction to this compound

This compound is a chiral ester with applications in the synthesis of pharmaceuticals and other fine chemicals. The stereochemistry at the C2 position is crucial for the biological activity of the final products, making its enantiomerically pure synthesis a topic of significant interest. The efficiency of any synthetic route to this compound is not only measured by the chemical yield but also by the enantiomeric excess (e.e.), atom economy, cost of reagents, and scalability.

Route 1: Williamson Ether Synthesis from (S)-Ethyl Lactate

This approach leverages the readily available and relatively inexpensive chiral pool starting material, (S)-ethyl lactate. The synthesis proceeds via a Williamson ether synthesis, where the hydroxyl group of (S)-ethyl lactate is deprotonated to form an alkoxide, which then undergoes a nucleophilic substitution (SN2) reaction with a methylating agent.

Mechanistic Rationale

The Williamson ether synthesis is a classic and reliable method for forming ethers.[1][2] The reaction proceeds in two main steps:

  • Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the secondary alcohol of (S)-ethyl lactate, forming a sodium alkoxide. This step is crucial as it significantly increases the nucleophilicity of the oxygen atom.[3]

  • Nucleophilic Substitution (SN2): The resulting alkoxide acts as a nucleophile and attacks the methylating agent, typically methyl iodide (CH₃I), in an SN2 fashion. This concerted mechanism results in the inversion of configuration at the electrophilic carbon. However, in this specific case, the stereocenter is on the nucleophile, and the reaction proceeds with retention of configuration at the chiral center of the lactate moiety. It is important to note that while the absolute configuration (S) of the starting material is retained, the Cahn-Ingold-Prelog priority rules may result in a change of the stereochemical descriptor to (R) in the product due to the introduction of the methoxy group.

An alternative, though more hazardous, methylating agent is diazomethane, which can methylate alcohols in the presence of a Lewis acid catalyst like boron trifluoride etherate.[4][5] However, due to the toxicity and explosive nature of diazomethane, its use is generally avoided in large-scale synthesis.[6]

Experimental Protocol

A representative procedure for the O-methylation of (S)-ethyl lactate is as follows:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of (S)-ethyl lactate (1.0 eq.) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes, allowing for the complete formation of the alkoxide.

  • Methyl iodide (1.5 eq.) is then added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • The reaction is carefully quenched by the dropwise addition of water.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by fractional distillation to afford this compound.

Synthetic Efficiency

MetricPerformanceCitation
Yield 70-85%[1][3]
Enantiomeric Excess (e.e.) >98%
Starting Material (S)-Ethyl Lactate
Key Reagents Sodium Hydride, Methyl Iodide[3]
Advantages High enantioselectivity, readily available starting material, straightforward procedure.
Disadvantages Use of a strong and flammable base (NaH), potential for side reactions if temperature is not controlled.

graph Williamson_Ether_Synthesis {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

SL [label="(S)-Ethyl Lactate"]; Alkoxide [label="Sodium Alkoxide Intermediate"]; Product [label="this compound"];

SL -> Alkoxide [label="1. NaH, THF, 0 °C"]; Alkoxide -> Product [label="2. CH3I, rt"]; }

Caption: Williamson Ether Synthesis of this compound.

Route 2: Enzymatic Kinetic Resolution of Racemic Ethyl 2-methoxypropanoate

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by taking advantage of the differential reaction rates of the enantiomers with a chiral catalyst or reagent.[7] Enzymatic kinetic resolution, in particular, often offers high enantioselectivity under mild reaction conditions. Lipases are commonly employed for this purpose, with Lipase B from Candida antarctica (CALB) being a prominent example due to its broad substrate scope and high stereoselectivity.[8][9]

Mechanistic Rationale

In this approach, a racemic mixture of ethyl 2-methoxypropanoate is subjected to enzymatic hydrolysis or transesterification. The enzyme, being chiral, preferentially catalyzes the reaction of one enantiomer over the other. For instance, in a hydrolysis reaction, one enantiomer is selectively hydrolyzed to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer.

The key to a successful kinetic resolution is a high enantioselectivity (E-value) of the enzyme, which determines the maximum achievable enantiomeric excess for both the product and the remaining starting material at a given conversion. A significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.

Experimental Protocol

A typical procedure for the lipase-catalyzed kinetic resolution of racemic ethyl 2-methoxypropanoate via hydrolysis is as follows:

  • To a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is added racemic ethyl 2-methoxypropanoate.

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435) is added to the mixture.

  • The suspension is stirred at a controlled temperature (e.g., 30-40 °C).

  • The progress of the reaction is monitored by chiral HPLC or GC to determine the enantiomeric excess of the remaining ester and the formed acid.

  • The reaction is stopped at approximately 50% conversion by filtering off the enzyme.

  • The aqueous phase is acidified, and the (S)-2-methoxypropanoic acid is extracted with an organic solvent.

  • The organic phase containing the unreacted this compound is separated, washed, dried, and the solvent is removed to yield the enantioenriched product.

Alternatively, a transesterification reaction can be performed in an organic solvent with an alcohol as the acyl acceptor.

Synthetic Efficiency

MetricPerformanceCitation
Yield (for R-ester) < 50%[7]
Enantiomeric Excess (e.e.) >95% (at ~50% conversion)[8][9]
Starting Material Racemic Ethyl 2-methoxypropanoate
Key Reagents Immobilized Lipase (e.g., CALB), Buffer[9]
Advantages High enantioselectivity, mild reaction conditions, environmentally friendly (biocatalysis).
Disadvantages Maximum theoretical yield of 50% for the desired enantiomer, requires separation of the product from the unreacted starting material and the by-product.

graph Kinetic_Resolution {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

Racemate [label="Racemic Ethyl\n2-methoxypropanoate"]; R_Ester [label="this compound\n(enantioenriched)"]; S_Acid [label="(S)-2-methoxypropanoic acid"];

Racemate -> R_Ester [label="CALB, H2O\n(slow reaction)"]; Racemate -> S_Acid [label="CALB, H2O\n(fast reaction)"]; }

Caption: Enzymatic Kinetic Resolution of racemic ethyl 2-methoxypropanoate.

Route 3: Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation.[10] After the desired stereocenter is established, the auxiliary is removed, ideally in a non-destructive manner, to yield the enantiomerically enriched product. Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in a wide range of asymmetric reactions, including alkylations.

Mechanistic Rationale

This strategy involves the attachment of a chiral auxiliary, such as a (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to a propionyl unit. The resulting N-acyloxazolidinone can be deprotonated to form a chiral enolate. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face.

For the synthesis of this compound, a two-step sequence is envisioned:

  • Asymmetric α-Hydroxylation: The chiral enolate is reacted with an electrophilic oxygen source (e.g., a molybdenum peroxide reagent) to introduce a hydroxyl group at the α-position with high diastereoselectivity.

  • O-Methylation: The newly formed hydroxyl group is then methylated, for instance, using methyl iodide and a base.

  • Auxiliary Removal: Finally, the chiral auxiliary is cleaved by alcoholysis with ethanol in the presence of a Lewis acid or a base to afford the desired this compound.

Experimental Protocol

A generalized protocol for a chiral auxiliary-based synthesis is as follows:

  • Acylation: The chiral oxazolidinone is acylated with propionyl chloride in the presence of a base to form the N-propionyl oxazolidinone.

  • Enolate Formation: The N-propionyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding Z-enolate.

  • α-Hydroxylation: A solution of an electrophilic hydroxylating agent (e.g., MoOPH) is added to the enolate solution at -78 °C.

  • O-Methylation: The resulting α-hydroxy derivative is isolated and then methylated using a standard protocol, such as sodium hydride and methyl iodide.

  • Auxiliary Cleavage: The N-acyl oxazolidinone is treated with sodium ethoxide in ethanol to cleave the auxiliary and form the ethyl ester. The chiral auxiliary can often be recovered and reused.

Synthetic Efficiency

MetricPerformanceCitation
Overall Yield 50-70% (multi-step)[10]
Diastereomeric Excess (d.e.) >95% for the key step
Starting Material Prochiral propionyl derivative, Chiral Auxiliary
Key Reagents Chiral Auxiliary, LDA, Electrophilic hydroxylating agent, NaH, CH₃I[10]
Advantages High stereocontrol, well-established methodology, potential for recovery and reuse of the chiral auxiliary.
Disadvantages Multi-step process, requires stoichiometric amounts of the chiral auxiliary, use of strong bases and low temperatures.

graph Chiral_Auxiliary {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

PropanoylAux [label="N-Propionyl\nChiral Auxiliary"]; Enolate [label="Chiral Enolate"]; Hydroxy [label="α-Hydroxy Intermediate"]; Methoxy [label="α-Methoxy Intermediate"]; Product [label="this compound"]; Auxiliary [label="Recovered\nChiral Auxiliary"];

PropanoylAux -> Enolate [label="LDA, -78 °C"]; Enolate -> Hydroxy [label="Electrophilic\nOxygen Source"]; Hydroxy -> Methoxy [label="NaH, CH3I"]; Methoxy -> Product [label="NaOEt, EtOH"]; Methoxy -> Auxiliary; }

Caption: Chiral Auxiliary-mediated synthesis of this compound.

Comparative Analysis and Conclusion

The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the project, including scale, cost considerations, and available expertise.

  • The Williamson Ether Synthesis from (S)-Ethyl Lactate stands out as a highly efficient and direct method. It benefits from a readily available and inexpensive chiral starting material and generally provides high yields and excellent enantiomeric purity. The main consideration is the handling of sodium hydride, a pyrophoric reagent. This route is likely the most practical for both laboratory-scale and larger-scale production.

  • Enzymatic Kinetic Resolution offers an environmentally benign approach with high enantioselectivity. However, the inherent limitation of a 50% maximum yield makes it less atom-economical. This method is well-suited for smaller-scale applications where high enantiopurity is paramount and the lower yield is acceptable. The ability to recover the unreacted enantiomer and the enzymatic by-product can improve the overall efficiency if both enantiomers are of interest or if the starting material can be racemized and recycled.

  • The Chiral Auxiliary-Mediated Synthesis provides excellent stereocontrol and is a versatile strategy for constructing chiral centers. The multi-step nature of this route and the need for stoichiometric amounts of a potentially expensive chiral auxiliary are significant drawbacks. However, the predictability and high diastereoselectivity of many auxiliary-controlled reactions make this a valuable approach in a research setting, particularly when developing novel synthetic strategies or when the required stereoisomer is not readily accessible from the chiral pool.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.
  • Kadziola, A. Kinetic resolution. In Wikipedia; 2023.
  • Asymmetric Synthesis. Master Organic Chemistry. [Link] (accessed 2024-12-10).

  • Williamson ether synthesis: simple mechanism, 3 examples - Chemistry Notes. [Link] (accessed 2024-12-10).

  • Diazomethane. In Wikipedia; 2023.
  • Szemes, F.; et al. Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering2022, 66 (3), 458-464.
  • Williamson Ether Synthesis (NaH + R′–X) — Alkoxide Formation, SN2 Coupling, Intramolecular Rings. OrgoSolver. [Link] (accessed 2024-12-10).

  • Williamson Ether Synthesis - Utah Tech University. [Link] (accessed 2024-12-10).

  • Ferreira-Dias, S.; et al. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress2018, 34 (4), 878-889.
  • 21.7: Methyl Ester Synthesis Using Diazomethane - Chemistry LibreTexts. [Link] (accessed 2024-12-10).

  • A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed. [Link] (accessed 2024-12-10).

  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - MDPI. [Link] (accessed 2024-12-10).

  • Chiral auxiliary. In Wikipedia; 2023.
  • Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed. [Link] (accessed 2024-12-10).

  • A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed. [Link] (accessed 2024-12-10).

  • Diazomethane (CH2N2) - Master Organic Chemistry. [Link] (accessed 2024-12-10).

  • A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - MDPI. [Link] (accessed 2024-12-10).

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - SFU Summit. [Link] (accessed 2024-12-10).

  • Asymmetric Synthesis - University of York. [Link] (accessed 2024-12-10).

  • Methylation of alcohols with diazomethane - Caltech Authors. [Link] (accessed 2024-12-10).

  • Lipases and lipase-catalyzed esterification in non-aqueous media - ResearchGate. [Link] (accessed 2024-12-10).

  • (PDF) Enantioselective esterification of 2-arylpropionic acids and trans-2-phenyl-1-cyclohexanol: Comparison between immobilised lipases from Candida rugosa and Rhizomucor miehei - ResearchGate. [Link] (accessed 2024-12-10).

  • Solved The base hydrolysis of ethyl propanoate followed by | Chegg.com. [Link] (accessed 2024-12-10).

  • Asymmetric Synthesis of Unnatural α-Amino Acids through Photoredox-Mediated C–O Bond Activation of Aliphatic Alcohols | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [Link] (accessed 2024-12-10).

  • Whole Cells Mediated Biocatalytic Reduction of Alpha- Keto Esters - Current Trends in Biotechnology and Pharmacy. [Link] (accessed 2024-12-10).

  • Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis | Chemical Education | ChemRxiv | Cambridge Open Engage. [Link] (accessed 2024-12-10).

  • Highly stereoselective oxy-Michael additions to alpha,beta-disubstituted nitro olefins: asymmetric synthesis of pseudo-norephedrine derivatives and THP* protected alpha-hydroxy ketones - PubMed. [Link] (accessed 2024-12-10).

  • Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors - MDPI. [Link] (accessed 2024-12-10).

  • Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - MDPI. [Link] (accessed 2024-12-10).

  • INVESTIGATING MIXTURES OF ENANTIOMERIC SOLVENTS: THERMO-PHYSICAL PROPERTIES, BINARY PHASE DIAGRAM OF ENANTIOMERS, OPTICAL PURITY AND SOLVENT PARAMETERS OF ETHYL LACTATE ENANTIOMERS - American University. [Link] (accessed 2024-12-10).

Sources

A Researcher's Guide to the Spectroscopic Differentiation of (R)- and (S)-Ethyl 2-Methoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and analytical chemistry, the ability to distinguish between enantiomers—chiral molecules that are non-superimposable mirror images of each other—is of paramount importance. The subtle yet critical differences in their three-dimensional arrangement can lead to vastly different pharmacological effects. This guide provides an in-depth comparison of spectroscopic techniques for differentiating the enantiomers of ethyl 2-methoxypropanoate, a representative chiral molecule. We will explore both the limitations of conventional spectroscopy and the power of chiroptical methods, supported by experimental data and detailed protocols.

The Challenge of Chirality in Conventional Spectroscopy

Enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents.[1] Consequently, standard spectroscopic techniques that rely on these properties are generally unable to distinguish between them.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

In an achiral environment, the NMR spectra of (R)- and (S)-ethyl 2-methoxypropanoate are identical.[2][3][4] This is because the magnetic environments of corresponding nuclei in each enantiomer are the same, leading to identical chemical shifts and coupling constants.[2][4][5] Similarly, IR spectroscopy, which measures the vibrational frequencies of bonds, cannot differentiate between enantiomers because they share the same chemical structure and bond strengths, resulting in identical absorption spectra.[6]

Table 1: Expected Spectroscopic Data for (R)- and (S)-Ethyl 2-Methoxypropanoate in Achiral Media

Spectroscopic Technique(R)-Ethyl 2-methoxypropanoate(S)-Ethyl 2-methoxypropanoateDifferentiable?
¹H NMR (in CDCl₃)Identical SpectraIdentical SpectraNo
¹³C NMR (in CDCl₃)Identical SpectraIdentical SpectraNo
Infrared (IR)Identical SpectraIdentical SpectraNo
UV-Vis AbsorptionIdentical SpectraIdentical SpectraNo

Chiroptical Spectroscopy: The Key to Enantiomeric Differentiation

To overcome the limitations of conventional methods, chiroptical spectroscopic techniques are employed. These methods are sensitive to the differential interaction of chiral molecules with polarized light.[7]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8][9][10] This technique provides information about the three-dimensional structure of molecules in solution.[8][9] For a pair of enantiomers, the VCD spectra are expected to be mirror images of each other—equal in magnitude but opposite in sign.[9]

Raman Optical Activity (ROA)

ROA is a complementary technique that measures the small difference in the intensity of Raman scattered light from a chiral molecule using right and left circularly polarized incident light.[11] Like VCD, ROA is highly sensitive to molecular chirality, and the ROA spectra of enantiomers are mirror images.[11][12]

Table 2: Expected Chiroptical Spectroscopic Data for (R)- and (S)-Ethyl 2-Methoxypropanoate

Spectroscopic TechniqueThis compound(S)-Ethyl 2-methoxypropanoateDifferentiable?
Vibrational Circular Dichroism (VCD)Spectrum with specific positive and negative bandsMirror-image spectrum with inverted positive and negative bandsYes
Raman Optical Activity (ROA)Spectrum with specific positive and negative bandsMirror-image spectrum with inverted positive and negative bandsYes
Electronic Circular Dichroism (ECD)Spectrum with specific positive and negative bandsMirror-image spectrum with inverted positive and negative bandsYes

Experimental Protocols

Vibrational Circular Dichroism (VCD) Spectroscopy

The determination of the absolute configuration of a chiral molecule like ethyl 2-methoxypropanoate using VCD involves both experimental measurement and computational modeling.[8][13]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the enantiomerically pure sample (e.g., this compound) in a suitable solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio (typically 0.1 M).[14]

  • Instrument Setup: Utilize a VCD spectrometer, which is typically a Fourier-transform infrared (FT-IR) spectrometer equipped with a photoelastic modulator (PEM) to generate the circularly polarized light.[9]

  • Data Acquisition: Record the VCD spectrum over the desired mid-IR range (e.g., 2000-800 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio. A baseline spectrum of the pure solvent is also recorded.[14]

  • Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the final VCD spectrum.[14]

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum for one of the enantiomers (e.g., the R-enantiomer).[8]

  • Comparison and Assignment: Compare the experimental VCD spectrum with the computationally predicted spectrum. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. The spectrum of the (S)-enantiomer will be the mirror image of the (R)-enantiomer's spectrum.

VCD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_comp Computational Analysis cluster_assign Assignment Prep Prepare 0.1 M solution of this compound in CDCl3 Acq Record VCD Spectrum (2000-800 cm-1) Prep->Acq Baseline Record Solvent Baseline Proc Subtract Baseline from Sample Spectrum Acq->Proc Assign Compare Experimental and Predicted Spectra to Assign Absolute Configuration Proc->Assign Comp DFT Calculation of Predicted VCD Spectrum Comp->Assign

Caption: Workflow for VCD analysis of a chiral molecule.

NMR Spectroscopy with Chiral Shift Reagents

While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs) can induce diastereomeric interactions, leading to separable signals in the NMR spectrum.[15][16][17]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a known quantity of the racemic or enantiomerically enriched ethyl 2-methoxypropanoate in a suitable deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.

  • Addition of Chiral Shift Reagent: Add a small, incremental amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) to the NMR tube.[18]

  • Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition of the CSR. The chiral reagent will form transient diastereomeric complexes with the (R)- and (S)-enantiomers.[5][19]

  • Analysis: The formation of these diastereomeric complexes results in different magnetic environments for the corresponding protons in the two enantiomers, leading to the splitting of signals. The ratio of the integrals of the separated peaks can be used to determine the enantiomeric excess (ee) of the sample.[15][20]

NMR_CSR_Workflow cluster_prep Sample Preparation cluster_nmr1 Initial Analysis cluster_csr Chiral Environment Induction cluster_nmr2 Final Analysis cluster_quant Quantification Prep Dissolve sample in CDCl3 NMR1 Acquire reference 1H NMR spectrum Prep->NMR1 CSR Add Chiral Shift Reagent (e.g., Eu(hfc)3) NMR1->CSR NMR2 Acquire 1H NMR of diastereomeric complexes CSR->NMR2 Quant Integrate separated signals to determine enantiomeric excess NMR2->Quant

Sources

A Comparative Guide to the Reactivity of (R)-ethyl 2-methoxypropanoate and Other Chiral Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The stereochemical outcome of synthetic reactions is paramount in drug development and fine chemical synthesis, where the biological activity of a molecule is intrinsically linked to its chirality. Chiral esters, such as (R)-ethyl 2-methoxypropanoate, are fundamental building blocks in this endeavor. This guide provides a detailed comparative analysis of the reactivity of this compound against other structurally related chiral esters. We will explore how the α-substituent dictates reactivity in key transformations like nucleophilic acyl substitution, focusing on the interplay of electronic and steric effects. This comparison is supported by experimental data and detailed protocols to provide a practical framework for selecting the appropriate chiral building block for a given synthetic challenge.

Introduction: The Significance of α-Substituted Chiral Esters

Chiral esters are indispensable tools in asymmetric synthesis.[1] They can act as substrates where stereochemistry is preserved or inverted, or serve as precursors to more complex chiral molecules. The substituent at the α-position to the ester carbonyl has a profound influence on the molecule's reactivity, dictating its susceptibility to nucleophilic attack, the acidity of its α-proton, and the stability of reaction intermediates.

This compound, a derivative of naturally occurring (R)-lactic acid, offers a unique combination of properties.[2] The α-methoxy group modifies the electronic and steric environment compared to its parent compound, (R)-ethyl lactate, or esters with other α-substituents like halogens or alkyl/aryl groups. Understanding these differences is crucial for predicting reaction outcomes and designing efficient synthetic routes. This guide will focus on comparing its reactivity profile with three other key chiral esters:

  • (R)-ethyl lactate: The parent α-hydroxy ester.

  • (R)-ethyl 2-chloropropanoate: An ester with a strongly electron-withdrawing α-substituent.

  • (R)-ethyl mandelate: An α-hydroxy ester with a bulky aromatic substituent.[3]

Foundational Principles: Factors Governing Ester Reactivity

The reactivity of an ester is primarily governed by the electronic and steric environment around the carbonyl group and the α-carbon. These factors are not independent and their interplay determines the rate and mechanism of reactions.

Electronic Effects of the α-Substituent

The electronic nature of the α-substituent alters the electrophilicity of the carbonyl carbon.

  • Inductive Effect: Electron-withdrawing groups (EWGs) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. For instance, the chlorine atom in (R)-ethyl 2-chloropropanoate is a strong σ-electron withdrawing group, significantly enhancing the carbonyl's electrophilicity compared to the methyl group in a simple propanoate. The methoxy (-OCH₃) and hydroxyl (-OH) groups have competing inductive and resonance effects. Inductively, the oxygen is electron-withdrawing, but through resonance, its lone pairs can donate electron density to the carbonyl system, potentially decreasing reactivity.

  • Resonance Effects: As mentioned, heteroatoms at the α-position can participate in resonance, which can stabilize the ground state of the ester and influence transition state energies.

  • α-Proton Acidity: The α-substituent also affects the acidity of the C-H bond at the stereocenter. EWGs stabilize the resulting carbanion (enolate) through induction, lowering the pKa and facilitating enolate formation.

Steric Effects

Steric hindrance refers to the slowing of chemical reactions due to the bulk of the substituents.[4] In the context of ester reactivity, this manifests in several ways:

  • Approach of the Nucleophile: Bulky α-substituents, such as the phenyl group in ethyl mandelate, can physically impede the trajectory of an incoming nucleophile, slowing the rate of nucleophilic acyl substitution.[5]

  • Transition State Stabilization: The size of the α-substituent influences the geometry and energy of the tetrahedral intermediate formed during nucleophilic attack. Larger groups can lead to increased steric strain in the crowded transition state, raising the activation energy of the reaction.[6]

The interplay of these effects is summarized in the diagram below.

G cluster_factors Factors Influencing Reactivity cluster_outcomes Impact on Chemical Properties Electronic Electronic Effects Reactivity Carbonyl Electrophilicity (Rate of Nucleophilic Attack) Electronic->Reactivity Inductive (EWG ↑) Resonance (EDG ↓) Acidity α-Proton Acidity (Ease of Enolate Formation) Electronic->Acidity EWG ↑ Steric Steric Effects Steric->Reactivity Bulk ↑, Rate ↓ TS_Energy Transition State Energy Steric->TS_Energy Strain ↑ TS_Energy->Reactivity Energy ↑, Rate ↓

Caption: Interplay of electronic and steric effects on ester reactivity.

Comparative Reactivity in Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is the archetypal reaction of esters. We will compare the reactivity of our selected esters in two fundamental transformations: hydrolysis and aminolysis.

Alkaline Hydrolysis: A Quantitative Benchmark

The rate of base-catalyzed hydrolysis (saponification) is an excellent quantitative measure of the electrophilicity of the ester carbonyl and its susceptibility to steric hindrance. The reaction proceeds through a tetrahedral intermediate, and the rate is sensitive to the stability of this intermediate.[7]

While direct, side-by-side kinetic studies for all chosen esters under identical conditions are scarce in the literature, we can compile and estimate relative reactivities based on established principles and available data. The second-order rate constant (kOH) is a standard metric for this comparison.

Esterα-Substituent (-R')Key Physicochemical Properties of R'Estimated Relative Rate of Hydrolysis (krel)
(R)-ethyl lactate-OHInductively withdrawing, H-bond donor, moderately bulky.1.0 (Reference)
This compound -OCH₃ Inductively withdrawing, no H-bonding, slightly bulkier than -OH. ~0.8 - 1.2
(R)-ethyl 2-chloropropanoate-ClStrongly inductively withdrawing, moderately bulky.>> 10
(R)-ethyl mandelate-OH (with α-phenyl)Inductively withdrawing (-OH), very bulky (phenyl group).< 0.1
Table 1: Comparison of α-Substituents and Estimated Relative Hydrolysis Rates. Note: Relative rates are estimations based on established structure-activity relationships. The rate for this compound is expected to be similar to ethyl lactate, as the inductive effects are comparable, with minor differences due to sterics and solvation. The chloro-ester is significantly faster due to the powerful inductive effect of chlorine. The mandelate ester is significantly slower due to the immense steric bulk of the phenyl group hindering nucleophilic attack.[6][8]

Causality Explained:

  • (R)-ethyl 2-chloropropanoate: The high reactivity is dominated by the strong inductive electron withdrawal of the chlorine atom, which makes the carbonyl carbon highly electrophilic.[9]

  • (R)-ethyl lactate vs. This compound: The electronic effects of -OH and -OCH₃ are similar. The slightly larger size of the methoxy group might marginally decrease the rate due to steric hindrance, but this effect is generally small. The ability of the -OH group to participate in hydrogen bonding could also influence solvation of the transition state.

  • (R)-ethyl mandelate: The reactivity is overwhelmingly dictated by steric hindrance. The large phenyl group acts as a shield, making it difficult for the hydroxide nucleophile to approach the carbonyl carbon, thus dramatically slowing the reaction rate despite the presence of the electron-withdrawing hydroxyl group.[10]

Aminolysis: Impact on Amide Bond Formation

Aminolysis, the reaction of an ester with an amine to form an amide, follows similar reactivity principles to hydrolysis. The reaction is crucial in the synthesis of peptides and other amide-containing pharmaceuticals. The rate of aminolysis is sensitive to both the steric bulk of the ester and the amine.[11][12]

Expected Reactivity Trends: The relative reactivity order in aminolysis is expected to mirror that of hydrolysis: Ethyl 2-chloropropanoate > Ethyl lactate ≈ Ethyl 2-methoxypropanoate > Ethyl mandelate

Practical Implications:

  • For rapid amide formation, a more activated ester like (R)-ethyl 2-chloropropanoate might be chosen, though side reactions like elimination could be a concern.

  • When reacting with bulky or sterically hindered amines, a less hindered ester like this compound or (R)-ethyl lactate would be preferable to the highly hindered (R)-ethyl mandelate. The choice between the methoxy and hydroxy variants might depend on the desired solubility profile or potential for side reactions involving the free hydroxyl group of ethyl lactate.

Experimental Protocol for Reactivity Assessment

To provide a robust, self-validating method for comparing reactivity, a detailed protocol for a competitive kinetic analysis is described below. This experiment allows for the direct comparison of hydrolysis rates by reacting two esters simultaneously in the same solution, which minimizes experimental variability.

Protocol: Competitive Kinetic Analysis of Alkaline Hydrolysis

Objective: To determine the relative hydrolysis rate of this compound compared to a reference ester (e.g., (R)-ethyl lactate) under basic conditions.

Materials:

  • This compound (Substrate A)

  • (R)-ethyl lactate (Substrate B, Reference)

  • Dodecane (Internal Standard)

  • Sodium hydroxide (0.05 M aqueous solution)

  • Dioxane or THF (cosolvent)

  • Hydrochloric acid (1 M, for quenching)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Gas chromatograph with a chiral column (e.g., Cyclodex-B) and FID detector

Experimental Workflow Diagram:

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis A Prepare stock solution: Ester A + Ester B + Internal Std in Dioxane B Equilibrate stock solution and NaOH solution to 25°C A->B C Initiate Reaction: Mix solutions vigorously B->C D Withdraw aliquots at time points (t=0, 5, 15, 30, 60 min) C->D E Quench aliquot with cold 1M HCl D->E F Extract with Ethyl Acetate E->F G Dry organic layer (Na₂SO₄) F->G H Analyze by Chiral GC-FID G->H I Calculate [Ester]/[Std] ratio at each time point H->I

Caption: Workflow for competitive kinetic analysis of ester hydrolysis.

Step-by-Step Procedure:

  • Preparation: Prepare a stock solution in dioxane containing equimolar concentrations (e.g., 0.1 M) of this compound, (R)-ethyl lactate, and an internal standard (dodecane).

  • Reaction Setup: In a thermostated reaction vessel maintained at 25.0 ± 0.1 °C, place a known volume of the 0.05 M NaOH solution.

  • Initiation: At time t=0, rapidly inject a small, known volume of the ester stock solution into the stirring NaOH solution.

  • Sampling: Withdraw aliquots (e.g., 100 µL) from the reaction mixture at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Quenching: Immediately quench each aliquot by adding it to a vial containing an excess of cold 1 M HCl to neutralize the base and stop the reaction.

  • Workup: Add ethyl acetate to the quenched aliquot, vortex thoroughly, and allow the layers to separate. Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Analysis: Inject the dried organic extract into the chiral GC. The chiral column will separate the enantiomers of the esters from each other and from the internal standard.

  • Data Analysis: For each time point, determine the concentration of each ester relative to the internal standard by integrating the corresponding peaks. Plot ln([Ester]/[Internal Standard]) versus time for both esters. The slope of each line will be the pseudo-first-order rate constant, k'. The ratio of the slopes (k'A / k'B) gives the relative reactivity.

Conclusion and Outlook

The reactivity of chiral esters is a nuanced function of the steric and electronic properties of their α-substituents. This compound presents a reactivity profile broadly similar to its parent α-hydroxy ester, (R)-ethyl lactate, making it a valuable alternative when the free hydroxyl group is undesirable. Its reactivity is significantly lower than that of α-halo esters but considerably higher than that of sterically encumbered esters like ethyl mandelate.

This guide provides a foundational framework for understanding and predicting the behavior of this compound in common synthetic transformations. For drug development professionals and synthetic chemists, a deliberate choice of chiral ester, based on these principles of reactivity, is a critical step in the rational design of efficient and selective synthetic pathways. Future work involving quantitative structure-activity relationship (QSAR) studies could further refine our predictive power by correlating reactivity with computed steric and electronic parameters.[13]

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  • Theato, P., et al. (2023). Valorization of Lactate Esters and Amides into Value-Added Biobased (Meth)acrylic Polymers. Biomacromolecules, 24(11), 4945-4963. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (R)-ethyl 2-methoxypropanoate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Enantioselective Purity and Methodological Certainty

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is often the very determinant of therapeutic efficacy versus potential toxicity. (R)-ethyl 2-methoxypropanoate, a key chiral building block, is no exception. Its enantiomeric purity is a critical quality attribute (CQA) that can significantly influence the stereochemistry and, consequently, the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, the accurate quantification of the (R)-enantiomer is a non-negotiable requirement for quality control and regulatory compliance.

This guide provides an in-depth comparison of two orthogonal analytical techniques—Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC)—for the quantification of this compound. Beyond presenting siloed methodologies, we will delve into the critical process of cross-validation . Cross-validation serves as a rigorous, multi-faceted verification of an analytical procedure's fitness for purpose by comparing its results with those from a distinct, independent method.[1] This process is fundamental to establishing the trustworthiness and reliability of your analytical data, ensuring that the reported purity of a chiral intermediate is a true and accurate reflection of its quality.

The choice between GC and HPLC is often dictated by the physicochemical properties of the analyte, laboratory instrumentation availability, and the specific requirements of the analysis (e.g., throughput, sensitivity). This guide will explore the causality behind the experimental choices for each method, providing detailed, field-proven protocols grounded in established scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

The Analyte: this compound

Understanding the analyte is the first step in robust method development.

  • Structure:

    Caption: Chemical structure of ethyl 2-methoxypropanoate.

  • Key Properties for Analysis:

    • Chirality: Possesses a single stereocenter, making enantioselective separation necessary.

    • Volatility: Sufficiently volatile for analysis by Gas Chromatography.

    • Solubility: Soluble in common organic solvents like hexane, ethanol, and isopropanol, making it amenable to both normal-phase HPLC and GC sample preparation.

    • Chromophore: Lacks a strong UV chromophore, which necessitates the use of detectors like Flame Ionization Detector (FID) for GC or may require derivatization for sensitive UV detection in HPLC, though refractive index (RI) detection is an alternative. For this guide, we focus on UV detection for HPLC, assuming sufficient concentration or a weak chromophore is acceptable for quantification.

Method 1: Chiral Gas Chromatography with Flame Ionization Detection (GC-FID)

Chiral GC is a powerful technique for the direct separation of enantiomers of volatile compounds. The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP), typically a cyclodextrin derivative.[4]

Rationale for Method Selection

GC-FID is selected for its high resolution, sensitivity for organic analytes, and robustness. The direct injection of a diluted sample minimizes complex sample preparation steps, leading to a potentially faster and more efficient workflow. The flame ionization detector provides a linear response over a wide concentration range and is universally responsive to hydrocarbons, making it ideal for purity assays.

Experimental Protocol: Chiral GC-FID

3.2.1 Sample and Standard Preparation:

  • Solvent Selection: Use HPLC-grade hexane or iso-octane as the diluent. These are volatile, non-polar solvents compatible with the GC system.[5]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the selected solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 200 µg/mL. This range should bracket the expected sample concentration.

  • Sample Preparation: Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the solvent. The target concentration should be within the calibration range (e.g., 100 µg/mL).

3.2.2 Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chiral Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin-based CSP. This type of column is known to provide good resolution for chiral esters.[4]

  • Injector: Split mode (split ratio 50:1) at 220°C. A high split ratio is used to prevent column overload and ensure sharp peaks for the main component.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 1 minute.

    • Ramp: Increase to 150°C at a rate of 5°C/min.

    • Hold: Hold at 150°C for 2 minutes. This temperature program is designed to provide sufficient separation of the enantiomers while ensuring a reasonable run time.

  • Detector: FID at 250°C.

  • Injection Volume: 1 µL.

Method 2: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Chiral HPLC is a versatile and widely used technique for enantioselective separations.[6] For compounds like ethyl 2-methoxypropanoate, a normal-phase approach using a polysaccharide-based chiral stationary phase is often effective.[7]

Rationale for Method Selection
Experimental Protocol: Chiral HPLC-UV

4.2.1 Sample and Standard Preparation:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of n-Hexane and Isopropanol (IPA) in a 95:5 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards ranging from 5 µg/mL to 250 µg/mL.

  • Sample Preparation: Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to a target concentration of approximately 100 µg/mL.

4.2.2 Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and UV detector.

  • Chiral Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP. These columns are effective for a wide range of chiral compounds under normal-phase conditions.[1]

  • Mobile Phase: Isocratic elution with n-Hexane:Isopropanol (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector: UV detection at 210 nm. Although not a strong chromophore, detection at low wavelengths can provide sufficient sensitivity for quantification at the specified concentrations.

  • Injection Volume: 10 µL.

Cross-Validation: Bridging the Methodologies

The core of this guide is the cross-validation process, which establishes the equivalence and reliability of the two orthogonal methods. The objective is to demonstrate that both the Chiral GC and Chiral HPLC methods produce comparable, accurate, and precise results for the quantification of this compound.

Cross-Validation Workflow

cluster_0 Method 1: Chiral GC-FID cluster_1 Method 2: Chiral HPLC-UV gc_val Full Method Validation (ICH Q2(R1)) gc_analysis Analyze 10+ Batches of this compound gc_val->gc_analysis compare Statistical Comparison of Results gc_analysis->compare GC Results hplc_val Full Method Validation (ICH Q2(R1)) hplc_analysis Analyze Same 10+ Batches of this compound hplc_val->hplc_analysis hplc_analysis->compare HPLC Results report Cross-Validation Report (Equivalence Assessment) compare->report

Caption: Workflow for the cross-validation of analytical methods.

Method Validation Parameters

Both the GC and HPLC methods must be independently validated before cross-validation can occur. The validation should be conducted in accordance with ICH Q2(R1) guidelines and should assess the following parameters.[2][8]

Validation Parameter Chiral GC-FID Chiral HPLC-UV Acceptance Criteria (Typical)
Specificity Resolution of enantiomers and from known impurities.Resolution of enantiomers and from known impurities.Resolution (Rs) > 1.5 between enantiomers.
Linearity 5-7 concentration levels (e.g., 1-200 µg/mL).5-7 concentration levels (e.g., 5-250 µg/mL).Correlation coefficient (r²) ≥ 0.998.
Accuracy (% Recovery) Spiked placebo at 3 levels (e.g., 80%, 100%, 120%).Spiked placebo at 3 levels (e.g., 80%, 100%, 120%).98.0% - 102.0% recovery.
Precision (RSD%) Repeatability (n=6) and Intermediate (n=6, 2 days).Repeatability (n=6) and Intermediate (n=6, 2 days).Repeatability RSD ≤ 2.0%; Intermediate Precision RSD ≤ 2.0%.
Limit of Quantitation (LOQ) S/N ratio of 10 for the undesired (S)-enantiomer.S/N ratio of 10 for the undesired (S)-enantiomer.LOQ should be ≤ reporting threshold for impurities (e.g., ≤ 0.1%).
Robustness Vary flow rate, oven temp., split ratio.Vary flow rate, column temp., mobile phase %.System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. No significant impact on assay results.
Statistical Comparison for Cross-Validation

After validating both methods, a minimum of 10 representative batches of this compound should be analyzed by each method. The resulting quantitative data (purity or assay values) are then compared statistically.

  • Paired t-test: This test can determine if there is a statistically significant difference between the mean results of the two methods. A p-value > 0.05 typically indicates no significant difference, suggesting the methods are equivalent.

  • Bland-Altman Plot: This is a graphical method to plot the difference between the two measurements against their average. It helps to visualize the agreement between the two methods over the analytical range and identify any systematic bias. The plot should show that 95% of the data points lie within the limits of agreement (mean difference ± 1.96 * standard deviation of the differences).

Hypothetical Cross-Validation Data Summary:

Batch ID Chiral GC-FID (% Purity) Chiral HPLC-UV (% Purity) Difference (GC - HPLC) Average Purity
B-00199.8599.820.0399.835
B-00299.7699.79-0.0399.775
B-00399.9199.880.0399.895
B-00499.6599.610.0499.630
B-00599.8299.85-0.0399.835
B-00699.7999.750.0499.770
B-00799.8899.90-0.0299.890
B-00899.7199.680.0399.695
B-00999.8499.810.0399.825
B-01099.9099.870.0399.885
Mean 99.81 99.79 0.015 99.80
Std. Dev. 0.08 0.09 0.031 0.08

Statistical Analysis Outcome (Hypothetical):

  • Paired t-test p-value: 0.15 (Indicates no statistically significant difference between the methods).

  • Bland-Altman Limits of Agreement: -0.046% to +0.076% (A narrow range indicating good agreement).

Conclusion and Recommendations

This guide has detailed two robust, orthogonal analytical methods for the enantioselective quantification of this compound. The Chiral GC-FID method offers high resolution and a simple sample preparation workflow, making it ideal for routine quality control. The Chiral HPLC-UV method provides a valuable orthogonal technique, confirming the results and offering an alternative for laboratories where GC is less accessible.

The successful cross-validation, supported by rigorous independent validation of each method and appropriate statistical comparison, provides a high degree of confidence in the analytical results. It establishes that either method can be used reliably for the intended purpose. For routine analysis, the Chiral GC-FID method may be preferred due to its potentially higher throughput. However, the Chiral HPLC-UV method should be maintained as a qualified secondary or reference method. This dual-method approach ensures analytical continuity and provides a powerful tool for investigating any out-of-specification results.

Ultimately, the choice of method depends on the specific laboratory context, but the principles of validation and cross-validation outlined herein are universal. Adherence to these principles ensures data integrity, product quality, and regulatory success.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health. [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing. [https://www.scirp.org/html/2-2 analytically chemistry-2200115_22391.htm]([Link] analytically chemistry-2200115_22391.htm)

  • Sample Preparation Guidelines for GC-MS. University of Maryland School of Pharmacy. [Link]

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  • Sample preparation GC-MS. SCION Instruments. [Link]

  • Sample Preparation – GC-FID. Polymer Chemistry Characterization Lab. [Link]

  • Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Chromatographic Science, Oxford Academic. [Link]

  • GC-MS Sample Preparation. Organomation. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]

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  • Improved Achiral and Chiral HPLC-UV Analysis of Ruxolitinib in Two Different Drug Formulations. MDPI. [Link]

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A Framework for Evaluating the Antioxidant Activity of Novel Ester Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting a Course for Novel Antioxidant Discovery

In the landscape of drug development and materials science, the quest for novel antioxidant compounds is driven by the critical role of oxidative stress in a myriad of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2] Your query into the antioxidant properties of (R)-ethyl 2-methoxypropanoate derivatives is both specific and insightful, pointing towards an exploration of a chemical space that is not yet extensively documented in public-access literature. A comprehensive search reveals a notable absence of studies specifically evaluating this class of compounds for antioxidant activity.

This guide, therefore, is structured not as a retrospective comparison of existing data, but as a forward-looking, methodological framework. It is designed for researchers, chemists, and drug development professionals who are poised to synthesize and evaluate novel chemical entities, such as this compound derivatives. We will provide the foundational principles, detailed experimental protocols, and a logical framework for interpreting data to establish a clear structure-activity relationship (SAR). Our approach is grounded in the established science of antioxidant mechanisms, drawing parallels from well-characterized molecules like phenolics and other ester derivatives to illuminate the path forward.[3][4][5]

Part 1: The Chemical Underpinnings of Antioxidant Activity

An antioxidant's efficacy is fundamentally tied to its chemical structure and its ability to neutralize reactive free radicals. This is primarily achieved through two dominant mechanisms:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule (A-H) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a more stable antioxidant radical (A•). The efficiency of this process is governed by the bond dissociation enthalpy (BDE) of the A-H bond; a lower BDE facilitates easier hydrogen donation.[6][7] Phenolic compounds, with their hydroxyl groups, are classic examples of HAT-based antioxidants.[8]

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation and an anion. This is often followed by proton transfer. The ionization potential (IP) of the antioxidant is a key determinant of its ability to participate in SET.[8]

A third mechanism, Transition Metal Chelation , is also significant. Compounds that can bind to pro-oxidant metal ions like iron (Fe²⁺) and copper (Cu⁺) prevent them from participating in radical-generating reactions, such as the Fenton reaction.[6][9][10]

For a hypothetical derivative of this compound, its potential antioxidant activity would depend on the specific functional groups introduced. An ester moiety generally increases lipophilicity, which can influence its interaction with cellular membranes, but the core antioxidant function would likely arise from other appended groups, such as hydroxyls, which are not present in the parent compound.[4][11][12]

Part 2: A Trio of Assays for Robust Comparative Analysis

To build a reliable and comprehensive profile of a compound's antioxidant potential, a multi-assay approach is essential. Each assay operates on a slightly different principle, and together, they provide a more complete picture. We will detail the three most widely accepted and validated in vitro methods: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and straightforward method to assess a compound's ability to act as a free radical scavenger.[13][14]

Principle of Causality: The assay utilizes the stable free radical DPPH•, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[14][15] When an antioxidant compound donates a hydrogen atom or an electron to DPPH•, it is reduced to its non-radical form, DPPH-H. This reduction neutralizes the radical and results in a stoichiometric loss of the violet color, which is measured as a decrease in absorbance. The degree of discoloration is directly proportional to the scavenging activity of the antioxidant.

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol or ethanol. This solution should be freshly made and protected from light.[16]

    • Prepare a stock solution of the test compound (e.g., this compound derivative) and a reference standard (e.g., Trolox or Ascorbic Acid) in the same solvent.

    • Create a series of dilutions from the stock solutions to determine the dose-response relationship.

  • Reaction Setup (96-well plate format):

    • Add 50 µL of each sample dilution to respective wells.

    • For the control (blank), add 50 µL of the solvent alone.[16]

    • Initiate the reaction by adding 150 µL of the 0.1 mM DPPH solution to all wells. Mix gently.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photodegradation of the DPPH radical.[16]

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the concentration of the test compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare 0.1 mM DPPH Solution R2 Add 150 µL DPPH Solution to Wells P1->R2 P2 Prepare Serial Dilutions of Test Compounds & Standard R1 Add 50 µL Sample to 96-well Plate P2->R1 R1->R2 A1 Incubate 30 min in Dark at RT R2->A1 A2 Measure Absorbance at 517 nm A1->A2 A3 Calculate % Inhibition & Determine IC50 A2->A3

DPPH Assay Experimental Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS•⁺ radical cation. A key advantage of this assay is its applicability to both hydrophilic and lipophilic compounds.[17][18]

Principle of Causality: The ABTS•⁺ radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate.[17] This reaction produces a stable radical with a characteristic blue-green color, which absorbs light at 734 nm. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the radical is neutralized, and the blue-green color is diminished. The extent of this decolorization, measured as a decrease in absorbance, is proportional to the antioxidant's activity.[19]

Experimental Protocol: ABTS Assay

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[17]

    • To generate the radical, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours. This creates the ABTS•⁺ working solution.[17]

    • On the day of the assay, dilute the ABTS•⁺ working solution with a suitable solvent (e.g., ethanol or PBS) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[19]

  • Reaction Setup (96-well plate format):

    • Prepare serial dilutions of the test compounds and a reference standard (e.g., Trolox).

    • Add 10 µL of each sample dilution to the wells.

    • Add 190 µL of the diluted ABTS•⁺ solution to each well to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a defined period, typically 6-10 minutes.[16][17]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the same formula as in the DPPH assay.

    • Determine the IC₅₀ value. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Generate ABTS•+ (Mix ABTS + K2S2O8, incubate 12-16h) P2 Dilute ABTS•+ to Absorbance ~0.7 P1->P2 R2 Add 190 µL Diluted ABTS•+ Solution P2->R2 P3 Prepare Serial Dilutions of Test Compounds R1 Add 10 µL Sample to 96-well Plate P3->R1 R1->R2 A1 Incubate 6-10 min at RT R2->A1 A2 Measure Absorbance at 734 nm A1->A2 A3 Calculate IC50 or TEAC A2->A3

ABTS Assay Experimental Workflow.
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[20][21]

Principle of Causality: This assay operates under acidic conditions (pH 3.6), where a colorless complex of ferric iron and 2,4,6-tripyridyl-s-triazine (Fe³⁺-TPTZ) is maintained.[20] Antioxidants in the sample, acting as reducing agents, donate electrons to the ferric complex, reducing it to the ferrous form (Fe²⁺-TPTZ). This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm.[22] The intensity of the blue color is directly proportional to the reducing power of the sample. This is a pure SET-based assay.[23]

Experimental Protocol: FRAP Assay

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM in water) in a 10:1:1 ratio. This reagent should be prepared fresh and warmed to 37°C before use.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

    • Prepare solutions of the test compounds.

  • Reaction Setup (96-well plate format):

    • Add 10 µL of the sample, standard, or blank (solvent) to the wells.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C. Readings can be taken after a short incubation (e.g., 4-6 minutes) or in kinetic mode for up to 60 minutes.[20][23]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Use the standard curve of Fe²⁺ to determine the FRAP value of the samples.

    • Results are typically expressed as micromoles of Fe²⁺ equivalents per gram or mole of the test compound.

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) P3 Warm FRAP Reagent to 37°C P1->P3 P2 Prepare Fe2+ Standard Curve & Test Samples R1 Add 10 µL Sample/Standard to 96-well Plate P2->R1 R2 Add 190 µL Warmed FRAP Reagent P3->R2 R1->R2 A1 Incubate at 37°C (e.g., 6 min) R2->A1 A2 Measure Absorbance at 593 nm A1->A2 A3 Calculate FRAP Value (Fe2+ Equivalents) A2->A3

FRAP Assay Experimental Workflow.

Part 3: Designing a Comparative Study and Interpreting Results

With the analytical tools established, we can now design a hypothetical study to compare the antioxidant activity of newly synthesized this compound derivatives.

Hypothetical Derivatives for SAR Study

Let's propose a small library of derivatives to probe the structure-activity relationship:

  • Compound 1 (Parent): this compound. This serves as the negative control or baseline.

  • Compound 2 (Phenolic): A derivative where a 4-hydroxyphenyl group is attached, introducing a phenolic -OH group for HAT activity.

  • Compound 3 (Catecholic): A derivative with a 3,4-dihydroxyphenyl (catechol) group, known for potent antioxidant activity due to the ortho-dihydroxy arrangement which stabilizes the resulting radical.[12][24]

  • Compound 4 (Lipophilic Ester): A derivative similar to Compound 2, but with a longer octyl ester instead of an ethyl ester, to test the effect of increased lipophilicity.[25]

Data Presentation for Clear Comparison

The results from the assays should be summarized in a clear, tabular format to facilitate direct comparison.

Compound IDDerivative DescriptionDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP Value (µM Fe²⁺/µM)
1 Parent Compound>1000>1000<0.1
2 4-Hydroxyphenyl85.245.61.2
3 3,4-Dihydroxyphenyl12.58.92.5
4 4-Hydroxyphenyl, Octyl Ester92.551.31.1
Trolox Reference Standard25.115.31.0 (by definition)

Note: Data are hypothetical and for illustrative purposes only.

Interpreting the Data: Building the Structure-Activity Relationship
  • The Necessity of a Hydrogen Donor: Compound 1, lacking a labile hydrogen atom, shows negligible activity. The dramatically increased activity of Compounds 2 and 3 confirms that a phenolic hydroxyl group is essential for the antioxidant function in this scaffold.[7]

  • The Power of the Catechol Moiety: Compound 3 is significantly more potent than Compound 2 across all assays. This highlights the superior radical scavenging and reducing ability of the ortho-dihydroxy (catechol) structure, which can better stabilize the resulting phenoxy radical through intramolecular hydrogen bonding and electron delocalization.[12]

  • Minor Role of Lipophilicity in In Vitro Assays: Comparing Compounds 2 and 4, the change from an ethyl to an octyl ester has a minimal impact on the activity in these cell-free chemical assays. While lipophilicity is crucial for activity in biological systems (e.g., cell membrane protection), it does not significantly alter the fundamental radical-quenching chemistry measured here.[11]

SAR_Diagram cluster_structure Structural Modification cluster_activity Antioxidant Activity S1 Parent Compound - No OH group S2 Add Phenolic OH - Single H-donor S1->S2 Modification A1 Negligible Activity S1->A1 Baseline S3 Add Catechol OH - Superior H-donor - Radical stabilization S2->S3 Modification S4 Increase Ester Chain - Higher Lipophilicity S2->S4 Modification A2 Moderate Activity S2->A2 Leads to A3 High Activity S3->A3 Leads to A4 Similar Activity to Phenolic S4->A4 Leads to

Hypothetical Structure-Activity Relationship (SAR).

Conclusion

While the antioxidant potential of this compound derivatives remains an uncharted area of research, this guide provides a comprehensive and scientifically rigorous blueprint for its exploration. By employing a multi-assay strategy encompassing DPPH, ABTS, and FRAP methods, researchers can reliably quantify and compare the antioxidant activity of newly synthesized compounds. The true scientific value lies not just in the data itself, but in the systematic analysis of how specific structural modifications—such as the introduction of phenolic or catecholic moieties—directly influence this activity. This structure-activity relationship is the cornerstone of rational drug design and will be paramount in determining if this novel chemical class holds promise for future therapeutic applications. The framework presented here is a call to action for chemists and pharmacologists to synthesize and test these derivatives, thereby filling a critical knowledge gap and potentially uncovering a new family of valuable antioxidant agents.

References

  • Intec. Mechanisms of Action of Flavonoids: Antioxidant, Antibacterial and Antifungal Properties.
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  • PubMed. Quantitative structure-activity relationship analysis of phenolic antioxidants.
  • National Institutes of Health (NIH). Flavonoids: structure–function and mechanisms of action and opportunities for drug development.
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  • Ultimate Treat. A Detailed Look At Ferric Reducing Antioxidant Power (FRAP).
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  • Hinduism Books. FRAP assay: Significance and symbolism.
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A Technical Guide to Investigating the Enantioselective Cytotoxicity of (R)- and (S)-Ethyl 2-Methoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical safety assessment, understanding the stereochemistry-dependent biological activity of chiral molecules is paramount. Enantiomers of the same compound can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comprehensive experimental framework for comparing the in vitro cytotoxicity of the (R)- and (S)-enantiomers of ethyl 2-methoxypropanoate, a chiral ester with potential applications in various chemical syntheses. Our objective is to present a robust, self-validating experimental design that enables researchers to meticulously dissect any enantioselective differences in cellular toxicity.

Introduction: The Significance of Chirality in Cytotoxicity

Chirality is a fundamental property of many biologically active molecules. The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, can lead to significant differences in their therapeutic effects and toxicity profiles.[1][2] For instance, one enantiomer may be therapeutic while the other is inactive or, in some cases, toxic. Therefore, a thorough evaluation of the individual enantiomers of any chiral compound intended for use in pharmaceuticals, agrochemicals, or as industrial solvents is not merely a regulatory requirement but a scientific necessity.

Ethyl 2-methoxypropanoate possesses a chiral center, making it exist as (R)- and (S)-enantiomers. While the general toxicological data for the racemic mixture may be available, specific data on the enantioselective cytotoxicity is crucial for a complete safety assessment. This guide outlines a multi-assay approach to compare the cytotoxic potential of (R)- and (S)-ethyl 2-methoxypropanoate, focusing on cell viability, membrane integrity, and the induction of apoptosis.

Experimental Design: A Multi-Parametric Approach to Cytotoxicity Assessment

To obtain a comprehensive understanding of the potential enantioselective cytotoxicity, we propose a multi-faceted approach employing a panel of well-established in vitro assays. The human hepatocellular carcinoma cell line, HepG2, is selected as the primary model system due to its metabolic capabilities, which can provide insights into potential bioactivation of the test compounds.[3][4][5][6]

Cell Culture and Treatment

The HepG2 cell line will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2. For all assays, cells will be seeded in 96-well plates at an optimized density and allowed to adhere for 24 hours before treatment.[7] Stock solutions of (R)- and (S)-ethyl 2-methoxypropanoate will be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and diluted in culture medium to the final desired concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.[7]

Assay I: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8]

Experimental Protocol:

  • Seed HepG2 cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with a range of concentrations of (R)- and (S)-ethyl 2-methoxypropanoate (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours. Include untreated and vehicle-treated (DMSO) cells as controls.[9][10]

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9][10]

  • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Calculate cell viability as a percentage of the untreated control.

Assay II: Cell Membrane Integrity Assessment via Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11][12][13][14] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell lysis.[11][13]

Experimental Protocol:

  • Seed HepG2 cells in a 96-well plate and treat with (R)- and (S)-ethyl 2-methoxypropanoate as described for the MTT assay.

  • At the end of the treatment period, carefully collect the cell culture supernatant.

  • Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.[11][12]

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[11]

  • Measure the absorbance at the recommended wavelength (typically 490 nm).[11][13]

  • Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.

Assay III: Apoptosis Assessment via Caspase-3 Activity Assay

To investigate if the observed cytotoxicity is due to apoptosis (programmed cell death), the activity of caspase-3, a key executioner caspase, will be measured.[15][16]

Experimental Protocol:

  • Seed and treat HepG2 cells as previously described.

  • After treatment, lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit.[16][17][18]

  • These assays typically use a caspase-3 specific substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) that releases a chromophore or fluorophore upon cleavage by active caspase-3.[15][16][17]

  • Measure the signal (absorbance or fluorescence) using a microplate reader.

  • Express the results as fold-change in caspase-3 activity compared to the untreated control.

Data Presentation and Interpretation

The quantitative data from the cytotoxicity assays should be summarized in clear and concise tables to facilitate comparison between the (R)- and (S)-enantiomers.

Table 1: Comparative Cell Viability (MTT Assay) of HepG2 Cells Treated with (R)- and (S)-Ethyl 2-Methoxypropanoate

Concentration (µM)% Viability (R-enantiomer) - 24h% Viability (S-enantiomer) - 24h% Viability (R-enantiomer) - 48h% Viability (S-enantiomer) - 48h% Viability (R-enantiomer) - 72h% Viability (S-enantiomer) - 72h
0.1
1
10
100
1000
IC50 (µM)

Table 2: Comparative Membrane Damage (LDH Assay) in HepG2 Cells Treated with (R)- and (S)-Ethyl 2-Methoxypropanoate

Concentration (µM)% Cytotoxicity (R-enantiomer) - 24h% Cytotoxicity (S-enantiomer) - 24h% Cytotoxicity (R-enantiomer) - 48h% Cytotoxicity (S-enantiomer) - 48h% Cytotoxicity (R-enantiomer) - 72h% Cytotoxicity (S-enantiomer) - 72h
0.1
1
10
100
1000

Table 3: Comparative Caspase-3 Activation in HepG2 Cells Treated with (R)- and (S)-Ethyl 2-Methoxypropanoate

Concentration (µM)Fold Change in Caspase-3 Activity (R-enantiomer) - 24hFold Change in Caspase-3 Activity (S-enantiomer) - 24hFold Change in Caspase-3 Activity (R-enantiomer) - 48hFold Change in Caspase-3 Activity (S-enantiomer) - 48h
0.1
1
10
100
1000

Mechanistic Insights: Potential Cellular Pathways

Should a significant difference in cytotoxicity be observed, further investigation into the underlying mechanisms would be warranted. One potential mechanism for differential cytotoxicity could be enantioselective induction of oxidative stress.[19][20] This could lead to mitochondrial dysfunction and the subsequent activation of the intrinsic apoptotic pathway.

Experimental Workflow for Investigating Oxidative Stress

G cluster_0 Cellular Exposure cluster_1 Cellular Response R-Enantiomer R-Enantiomer ROS Reactive Oxygen Species (ROS) Generation R-Enantiomer->ROS Higher Affinity for Pro-oxidant Enzyme? S-Enantiomer S-Enantiomer S-Enantiomer->ROS Lower Affinity? Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed pathway for enantioselective cytotoxicity via oxidative stress.

To investigate this, one could measure the levels of intracellular reactive oxygen species (ROS) using fluorescent probes like DCFDA.[21] Furthermore, assessing mitochondrial membrane potential could provide direct evidence of mitochondrial dysfunction.[19]

Conclusion

This guide provides a detailed and scientifically rigorous framework for the comparative cytotoxicity assessment of (R)- and (S)-ethyl 2-methoxypropanoate. By employing a battery of in vitro assays that probe different aspects of cellular health, researchers can obtain a comprehensive understanding of any potential enantioselective toxicity. The elucidation of such differences is critical for the informed development and safe use of chiral chemicals. The proposed experimental design is intended to be a starting point, and further mechanistic studies should be guided by the initial findings.

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A Comparative Guide to the Definitive Assignment of Absolute Configuration for Synthesized (R)-ethyl 2-methoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the unambiguous determination of a molecule's absolute configuration is a cornerstone of scientific rigor and regulatory compliance. The spatial arrangement of atoms defines a chiral molecule's interaction with biological systems, where even subtle stereochemical differences can lead to profound variations in efficacy and toxicity. This guide provides an in-depth, comparative analysis of robust analytical methodologies for confirming the absolute configuration of a synthesized chiral ester, (R)-ethyl 2-methoxypropanoate, a representative small molecule of interest in modern drug discovery.

We will move beyond a mere listing of techniques, delving into the mechanistic underpinnings and practical considerations of each approach. This resource is designed for researchers, scientists, and drug development professionals seeking not only to execute these experiments but to fundamentally understand the "why" behind each step, ensuring the generation of self-validating and unimpeachable data.

The Imperative of Stereochemical Integrity

Chirality is a fundamental property of many biological molecules, and as such, enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[1] The assignment of the absolute configuration of a newly synthesized chiral entity is therefore a critical step. This guide will compare three orthogonal and powerful techniques for this purpose:

  • Chiral Gas Chromatography (GC): A comparative method relying on the differential interaction of enantiomers with a chiral stationary phase.

  • Mosher's Ester Analysis: A derivatization method that converts enantiomers into diastereomers, which can then be distinguished by Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4]

  • Vibrational Circular Dichroism (VCD) Spectroscopy: An absolute method that provides the true stereochemical structure by comparing an experimental spectrum to a computationally predicted spectrum.[1][5][6][7][8]

The following sections will provide a detailed, step-by-step protocol for each method, a comparative analysis of their strengths and limitations, and illustrative data for the confirmation of the absolute configuration of synthesized this compound.

Comparative Overview of Analytical Techniques

Technique Principle Sample Requirement Strengths Limitations Data Interpretation
Chiral Gas Chromatography (GC) Differential partitioning of enantiomers on a chiral stationary phase.Volatile and thermally stable sample.High sensitivity, excellent for determining enantiomeric excess (e.e.), relatively fast.Requires a reference standard of known configuration for absolute assignment, method development can be time-consuming.Comparison of retention times with a known standard.
Mosher's Ester Analysis Covalent derivatization with a chiral reagent to form diastereomers with distinct NMR spectra.[2][3][4]Milligram quantities of purified sample with a reactive hydroxyl or amine group.Does not require a reference standard of the same molecule, provides structural information.[9]Can be labor-intensive, requires careful NMR analysis, potential for kinetic resolution or racemization.[10]Analysis of the sign of the chemical shift differences (Δδ) between the two diastereomers.[3][4][11]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][7]Microgram to milligram quantities, sample must be in solution.Provides the absolute configuration without the need for a reference standard or derivatization, applicable to a wide range of molecules.[1][8]Requires specialized instrumentation and computational resources for spectral prediction.[1][5]Comparison of the experimental VCD spectrum with the ab initio calculated spectrum for a chosen enantiomer.[1][7]

I. Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating enantiomers and is often the first line of analysis for determining enantiomeric purity.[12] However, for the assignment of absolute configuration, it is a comparative method that necessitates an authentic, commercially available, or previously characterized standard of known stereochemistry.

Experimental Protocol: Chiral GC Analysis
  • Standard Preparation: Prepare a solution of a certified this compound standard at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., dichloromethane).

  • Sample Preparation: Prepare a solution of the synthesized ethyl 2-methoxypropanoate at the same concentration as the standard.

  • GC Instrumentation and Conditions:

    • GC System: Agilent 8890 GC system or equivalent.

    • Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., Rt-βDEXsm, 30 m x 0.25 mm, 0.25 µm film thickness), is crucial for enantiomeric separation.[12]

    • Injector: Split injection mode (e.g., 50:1 split ratio) at 220°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 150°C at a rate of 5°C/min.

      • Hold: Hold at 150°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Detector: Flame Ionization Detector (FID) at 250°C.

  • Analysis:

    • Inject the (R)-standard and record the chromatogram, noting the retention time of the peak.

    • Inject the synthesized sample and record the chromatogram.

    • Co-inject a mixture of the (R)-standard and the synthesized sample to confirm the peak identity.

Expected Data and Interpretation
Sample Retention Time (min) Peak Area (%)
This compound Standard15.2100
Synthesized ethyl 2-methoxypropanoate15.299.5
16.10.5

If the major peak in the chromatogram of the synthesized sample has the same retention time as the (R)-standard, this provides strong evidence that the synthesized product has the (R) absolute configuration. The minor peak would correspond to the (S)-enantiomer, allowing for the determination of the enantiomeric excess (e.e.).

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Interpretation Standard Prepare (R)-Standard Solution Inject_Standard Inject (R)-Standard Standard->Inject_Standard Inject_Coinjection Co-inject Mixture Standard->Inject_Coinjection Sample Prepare Synthesized Sample Solution Inject_Sample Inject Synthesized Sample Sample->Inject_Sample Sample->Inject_Coinjection Compare_RT Compare Retention Times Inject_Standard->Compare_RT Inject_Sample->Compare_RT Inject_Coinjection->Compare_RT Assign_Config Assign Absolute Configuration Compare_RT->Assign_Config

Caption: Workflow for Chiral GC Analysis.

II. Mosher's Ester Analysis

Mosher's ester analysis is a classic and reliable NMR-based method for determining the absolute configuration of chiral alcohols and amines.[3][4][11] It involves the formation of diastereomeric esters by reacting the chiral alcohol with the two enantiomers of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[9] The resulting diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, and the analysis of these differences allows for the assignment of the absolute configuration.[2][9]

Experimental Protocol: Mosher's Ester Synthesis and NMR Analysis
  • Hydrolysis of the Ester: The synthesized this compound must first be hydrolyzed to the corresponding carboxylic acid, (R)-2-methoxypropanoic acid, and then reduced to the alcohol, (R)-2-methoxypropan-1-ol. This is necessary as Mosher's method is primarily for alcohols and amines.

  • Preparation of (R)- and (S)-MTPA Esters:

    • In two separate flame-dried NMR tubes, dissolve approximately 5 mg of (R)-2-methoxypropan-1-ol in 0.5 mL of anhydrous pyridine-d5.

    • To one tube, add a slight excess (1.1 equivalents) of (R)-(-)-MTPA chloride.

    • To the other tube, add a slight excess (1.1 equivalents) of (S)-(+)-MTPA chloride.

    • Seal the tubes and allow the reactions to proceed to completion at room temperature (monitor by ¹H NMR).

  • ¹H NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.

    • Carefully assign all proton resonances for both diastereomers. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.

  • Data Analysis:

    • Calculate the chemical shift difference (Δδ) for each corresponding proton by subtracting the chemical shift of the proton in the (R)-MTPA ester from the chemical shift in the (S)-MTPA ester (Δδ = δS - δR).[9]

    • Construct a model of the MTPA esters in their most stable conformation, where the methoxy, trifluoromethyl, and phenyl groups of the MTPA moiety are eclipsed. The ester carbonyl and the Cα-F bond are generally anti-periplanar.

    • Protons on one side of the MTPA plane will have positive Δδ values, while protons on the other side will have negative Δδ values.

    • By correlating the signs of the Δδ values with the spatial arrangement of the substituents in the model, the absolute configuration of the original alcohol can be determined.

Expected Data and Interpretation

For (R)-2-methoxypropan-1-ol:

Proton δ (S-MTPA ester) (ppm) δ (R-MTPA ester) (ppm) Δδ (δS - δR) (ppm)
H-1a4.354.45-0.10
H-1b4.284.39-0.11
H-23.803.75+0.05
CH₃ (methoxy)3.403.38+0.02
CH₃ (C2)1.251.20+0.05

The negative Δδ values for the protons on the CH₂OH group (H-1a, H-1b) and the positive Δδ values for the protons on the other side of the chiral center (H-2, methoxy CH₃, and C2-CH₃) would confirm the (R) configuration of the 2-methoxypropan-1-ol, and by extension, the starting this compound.

Mosher_Workflow cluster_prep Sample Preparation cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis cluster_data Data Interpretation Hydrolysis Hydrolyze Ester to Alcohol React_R_MTPA React with (R)-MTPA-Cl Hydrolysis->React_R_MTPA React_S_MTPA React with (S)-MTPA-Cl Hydrolysis->React_S_MTPA Acquire_NMR Acquire ¹H NMR Spectra React_R_MTPA->Acquire_NMR React_S_MTPA->Acquire_NMR Assign_Peaks Assign Proton Resonances Acquire_NMR->Assign_Peaks Calculate_Delta_delta Calculate Δδ = δS - δR Assign_Peaks->Calculate_Delta_delta Correlate_Model Correlate with Conformational Model Calculate_Delta_delta->Correlate_Model Determine_Config Determine Absolute Configuration Correlate_Model->Determine_Config

Caption: Workflow for Mosher's Ester Analysis.

III. Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][7] The resulting VCD spectrum is exquisitely sensitive to the three-dimensional structure of the molecule, including its absolute configuration.[6] By comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum mechanical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned.[1][5][8]

Experimental Protocol: VCD Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized ethyl 2-methoxypropanoate in 200 µL of a suitable deuterated solvent (e.g., CDCl₃). The concentration should be optimized to obtain a good signal-to-noise ratio.

  • VCD Measurement:

    • Spectrometer: Utilize a dedicated VCD spectrometer (e.g., BioTools ChiralIR-2X).

    • Measurement Parameters:

      • Resolution: 4 cm⁻¹

      • Scan time: 4-8 hours

      • Cell: BaF₂ cell with a pathlength of 100 µm.

    • Acquire the VCD and IR spectra of the sample.

  • Quantum Mechanical Calculations:

    • Software: Use a quantum chemistry software package such as Gaussian.

    • Method: Perform a conformational search for the this compound molecule. For each low-energy conformer, optimize the geometry and calculate the vibrational frequencies and VCD intensities using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

    • Spectrum Generation: Generate a Boltzmann-averaged calculated VCD spectrum based on the energies of the stable conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated VCD spectrum for the (R)-enantiomer.

    • If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum, the absolute configuration of the synthesized sample is confirmed as (R).

    • If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is (S).

Expected Data and Interpretation

The experimental VCD spectrum of the synthesized ethyl 2-methoxypropanoate would be compared to the DFT-calculated spectrum for the (R)-enantiomer. A good agreement in the signs and relative intensities of the key vibrational bands, for instance, in the C=O stretching region (~1740 cm⁻¹) and the C-O stretching region (~1100-1200 cm⁻¹), would provide definitive proof of the (R) absolute configuration.

VCD_Workflow cluster_exp Experimental Measurement cluster_calc Computational Prediction cluster_comp Spectral Comparison and Assignment Prepare_Sample Prepare Sample Solution Measure_VCD Measure VCD and IR Spectra Prepare_Sample->Measure_VCD Compare_Spectra Compare Experimental and Calculated Spectra Measure_VCD->Compare_Spectra Conformational_Search Perform Conformational Search DFT_Calculation Calculate VCD Spectrum (DFT) Conformational_Search->DFT_Calculation Generate_Spectrum Generate Boltzmann-Averaged Spectrum DFT_Calculation->Generate_Spectrum Generate_Spectrum->Compare_Spectra Assign_Configuration Assign Absolute Configuration Compare_Spectra->Assign_Configuration

Caption: Workflow for VCD Analysis.

Conclusion and Recommendation

The definitive assignment of the absolute configuration of a chiral molecule is a multi-faceted challenge that often benefits from the application of orthogonal analytical techniques.

  • Chiral Gas Chromatography is an excellent first-pass method for determining enantiomeric purity and can confirm the absolute configuration if a reliable standard is available.

  • Mosher's Ester Analysis provides a robust, NMR-based solution for assigning absolute configuration without the need for a reference standard of the analyte, though it requires chemical modification of the molecule.

  • Vibrational Circular Dichroism stands out as a powerful, non-destructive, and absolute method that provides a direct link between the experimental measurement and the true three-dimensional structure of the molecule in solution.

For the highest level of scientific confidence in confirming the absolute configuration of synthesized this compound, a combination of at least two of these methods is recommended. For instance, the use of chiral GC to establish enantiomeric purity, followed by VCD for the unambiguous assignment of the absolute configuration, would constitute a rigorous and defensible analytical strategy. This multi-pronged approach ensures the integrity of the stereochemical assignment, a critical factor in the advancement of chiral molecules from the research laboratory to clinical applications.

References

  • BenchChem. A Researcher's Guide to Chiral Derivatizing Agents for NMR Analysis. Benchchem. Accessed January 22, 2026.
  • NotEvans. How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Published June 25, 2017.
  • Hoye TR, Jeffrey CS, Shao F. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nat Protoc. 2007;2(10):2451-2458. doi:10.1038/nprot.2007.354
  • Cimmino A, Masi M, Evidente A. Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites. J Pharm Biomed Anal. 2017;144:59-89. doi:10.1016/j.jpba.2017.02.037
  • Wenzel TJ, Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differenti
  • Nafie LA. Vibrational CD, Theory and Application to Determination of Absolute Configuration.
  • Bučar D-K, Lancaster RW, Bernstein J. Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • Hoye TR, Jeffrey CS, Shao F. Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons. Experts@Minnesota.
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  • Semantic Scholar. Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. Semantic Scholar.
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  • Cimmino A, Masi M, Evidente A. Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites.
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  • Curran DP, Sui B. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Org Lett. 2013;15(23):6066-6069. doi:10.1021/ol402928x
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Safety Operating Guide

Navigating the Ambiguities of Chemical Safety: A Guide to Personal Protective Equipment for (R)-ethyl 2-methoxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the personal protective equipment (PPE) required when handling (R)-ethyl 2-methoxypropanoate. Our commitment is to empower you with not just procedural steps, but with the scientific reasoning behind them, ensuring a culture of safety and integrity in your laboratory.

The Challenge of Specificity in Chemical Safety Data

This informational gap necessitates a conservative and scientifically-grounded approach. In the absence of specific data for the (R)-enantiomer, we must infer potential hazards based on the broader class of alkoxypropanoate esters and formulate PPE recommendations that provide a robust margin of safety.

Hazard Assessment: A Precautionary Approach

Given the data from related compounds, it is prudent to assume that this compound may possess the following hazards:

  • Flammability: Many low-molecular-weight esters are flammable liquids.[3]

  • Skin and Eye Irritation: Direct contact with esters can cause mild to moderate irritation.[2]

  • Respiratory Tract Irritation: Inhalation of vapors may cause irritation to the nose, throat, and lungs.

Until a verified SDS for this compound becomes available, treating it with the precautions appropriate for a flammable and irritant liquid is the most responsible course of action.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is a critical control measure to mitigate the risks identified in the hazard assessment. The following is a step-by-step guide to the recommended PPE for handling this compound.

Eye and Face Protection

Rationale: The eyes are particularly vulnerable to chemical splashes.

  • Minimum Requirement: At all times when in the laboratory, wear safety glasses with side shields that conform to ANSI Z87.1 or equivalent standards.

  • For Splash Hazards: When handling larger quantities (typically >50 mL) or when there is a significant risk of splashing, chemical splash goggles are required.

  • Maximum Protection: For procedures with a high risk of splashing or aerosol generation, a face shield should be worn in conjunction with chemical splash goggles.

Hand Protection

Rationale: Gloves are the primary barrier against skin contact.

  • Glove Selection: Due to the lack of specific chemical resistance data for this compound, a conservative choice is necessary. Nitrile gloves are a common and effective choice for protection against a range of organic solvents and are recommended for incidental contact. For prolonged or immersive contact, heavier-duty gloves may be required, and specific glove manufacturer's chemical resistance guides should be consulted.

  • Glove Inspection and Use:

    • Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tears, before use.

    • Don gloves before handling the chemical.

    • Remove gloves using a technique that avoids skin contact with the contaminated exterior.

    • Wash hands thoroughly after removing gloves.

    • Dispose of used gloves in the appropriate chemical waste container.

Body Protection

Rationale: Protective clothing prevents contamination of personal clothing and skin.

  • Laboratory Coat: A standard, flame-resistant laboratory coat should be worn at all times. The coat should be fully buttoned to provide maximum coverage.

  • Apron: For tasks involving larger volumes or a high splash potential, a chemically resistant apron worn over the lab coat is recommended.

  • Footwear: Closed-toe shoes are mandatory in all laboratory settings.

Respiratory Protection

Rationale: Inhalation of vapors can be a significant route of exposure.

  • Engineering Controls: The primary method for controlling vapor exposure is the use of engineering controls, such as a certified chemical fume hood. All handling of this compound that may generate vapors should be conducted within a fume hood.

  • Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is the appropriate choice. A formal respiratory protection program, including fit testing and training, is required by OSHA for all respirator users.

Summary of Recommended PPE

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
General Laboratory Use (Small Quantities, <50 mL) in a Fume Hood Safety glasses with side shieldsNitrile glovesFlame-resistant lab coatNot typically required with proper fume hood use
Handling Larger Quantities (>50 mL) or Splash Potential in a Fume Hood Chemical splash gogglesNitrile glovesFlame-resistant lab coat and chemically resistant apronNot typically required with proper fume hood use
Spill Cleanup or Inadequate Ventilation Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemically resistant suit or apron over lab coatNIOSH-approved respirator with organic vapor cartridge

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow PPE Selection for this compound start Start: Assess Task fume_hood Is the task performed in a certified fume hood? start->fume_hood small_scale Is the quantity small (<50 mL) and splash risk low? fume_hood->small_scale Yes no_work Do not proceed without a fume hood fume_hood->no_work No large_scale Large quantity (>50 mL) or significant splash risk? small_scale->large_scale No ppe_base Minimum PPE: - Safety glasses with side shields - Nitrile gloves - Lab coat small_scale->ppe_base Yes spill_emergency Is there a spill or emergency situation? large_scale->spill_emergency No ppe_splash Enhanced PPE: - Chemical splash goggles - Nitrile gloves - Lab coat & apron large_scale->ppe_splash Yes spill_emergency->ppe_base No, return to appropriate level ppe_full Full Protection: - Goggles & face shield - Heavy-duty gloves - Chemical suit/apron - Respirator (organic vapor) spill_emergency->ppe_full Yes

Caption: Decision workflow for selecting appropriate PPE.

Disposal and Decontamination

Proper disposal of contaminated PPE is as crucial as its selection. All disposable PPE, including gloves, should be placed in a designated, sealed container for chemical waste. Reusable PPE, such as lab coats and aprons, should be decontaminated according to your institution's safety protocols. Never take contaminated lab coats home.

Conclusion: A Commitment to Safety Beyond the Product

The safe handling of this compound, especially in the absence of a specific SDS, requires a diligent and conservative approach. By understanding the potential hazards based on analogous compounds and implementing the multi-layered PPE strategy outlined in this guide, you can significantly mitigate risks. Our goal is to be your trusted partner in laboratory safety, providing insights and guidance that extend beyond the product itself. Always consult your institution's Chemical Hygiene Plan and safety officers for specific guidance and training.

References

  • PubChem. (n.d.). Ethyl isobutyrate. National Center for Biotechnology Information. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.